2-bromo-7H-purine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUFPZIGOAEYHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)Br)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404113 | |
| Record name | 2-bromo-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28128-15-6 | |
| Record name | 28128-15-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54259 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-bromo-7H-purine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthetic routes for obtaining 2-bromo-7H-purine from readily available purine precursors. Direct bromination of the unsubstituted purine ring at the C-2 position is synthetically challenging due to the electronic properties of the purine nucleus, which favor electrophilic substitution at the C-8 position. Therefore, this guide focuses on indirect, multi-step synthetic strategies that offer reliable and higher-yielding pathways to the target molecule. The methodologies detailed herein are compiled from established chemical literature and are intended to provide researchers with the necessary information to perform these syntheses in a laboratory setting.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. The bromine atom at the C-2 position serves as a versatile handle for introducing a wide range of functional groups through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the synthesis of diverse libraries of 2-substituted purine derivatives for screening as potential therapeutic agents, including kinase inhibitors, antivirals, and anti-cancer agents. Given its utility, reliable and well-documented synthetic protocols are of significant interest to the scientific community.
This guide will detail two of the most practical and established synthetic routes for the preparation of this compound:
-
Method A: Synthesis from 2-mercaptopurine.
-
Method B: Synthesis from 2-aminopurine via a Sandmeyer-type reaction.
For each method, a detailed experimental protocol is provided, along with a summary of the key reaction parameters in a tabular format for easy comparison.
Synthetic Pathways
The synthesis of this compound is most effectively achieved through a multi-step process starting from a purine precursor that is already functionalized at the C-2 position. The following diagram illustrates the general workflow for the two primary methods described in this guide.
Figure 1: General synthetic workflows for the preparation of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two primary synthetic methods for producing this compound. This allows for a direct comparison of the reaction conditions and expected outcomes.
| Parameter | Method A: From 2-Mercaptopurine | Method B: From 2-Aminopurine (Sandmeyer Reaction) |
| Starting Material | 2-Mercaptopurine | 2-Aminopurine |
| Key Reagents | Bromine (Br₂), Hydrobromic acid (HBr), Methanol (MeOH) | Sodium nitrite (NaNO₂), Hydrobromic acid (HBr), Copper(I) bromide (CuBr) |
| Reaction Temperature | Room temperature | 0-5 °C (diazotization), then warming to room temperature or gentle heating |
| Reaction Time | 1-3 hours | 1-2 hours (diazotization), 1-3 hours (Sandmeyer reaction) |
| Reported Yield | Good to excellent | Moderate to good |
| Purification Method | Filtration and washing, recrystallization if necessary | Extraction, column chromatography, or recrystallization |
Experimental Protocols
Method A: Synthesis of this compound from 2-Mercaptopurine
This method provides a direct conversion of the thiol group at the C-2 position to a bromine atom. The reaction proceeds readily under mild conditions.[1]
Materials:
-
2-Mercaptopurine
-
Methanol (MeOH)
-
48% Hydrobromic acid (HBr)
-
Bromine (Br₂)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend 2-mercaptopurine (1 equivalent) in a mixture of methanol and 48% hydrobromic acid.
-
Cool the suspension in an ice bath with continuous stirring.
-
Slowly add a solution of bromine (approximately 3-4 equivalents) in methanol to the cooled suspension via a dropping funnel over a period of 30-60 minutes. The color of the reaction mixture will typically change, and the solid may dissolve.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the product may precipitate from the solution. If not, the reaction mixture can be concentrated under reduced pressure to induce precipitation.
-
Collect the solid product by filtration and wash it with cold water to remove any remaining salts and acids.
-
The crude this compound can be further purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture, to yield the final product.
-
Dry the purified product under vacuum.
Method B: Synthesis of this compound from 2-Aminopurine (Sandmeyer Reaction)
This classical method involves the diazotization of the 2-amino group followed by a copper(I) bromide-mediated displacement of the diazonium group with a bromide ion.[2][3][4][5][6]
Materials:
-
2-Aminopurine
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Distilled water
-
Beaker or round-bottom flask
-
Magnetic stirrer
-
Ice-salt bath
-
Thermometer
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Chromatography equipment (optional)
Procedure:
-
Diazotization:
-
In a beaker or round-bottom flask, dissolve 2-aminopurine (1 equivalent) in an excess of 48% hydrobromic acid.
-
Cool the solution to 0-5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the stirred solution of the 2-aminopurine salt. Maintain the temperature below 5 °C throughout the addition.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of copper(I) bromide (1.2 equivalents) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide mixture with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-3 hours, or until the evolution of nitrogen ceases. Gentle heating may be required to drive the reaction to completion.
-
-
Work-up and Purification:
-
Neutralize the reaction mixture carefully with a base (e.g., sodium hydroxide or sodium bicarbonate solution).
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
-
Conclusion
The synthesis of this compound from unsubstituted purine is not a direct process. However, this guide has detailed two robust and well-established multi-step methods starting from commercially available and inexpensive purine derivatives. The choice of method may depend on the availability of starting materials, desired scale, and the specific experimental capabilities of the laboratory. The conversion of 2-mercaptopurine offers a more direct route, while the Sandmeyer reaction of 2-aminopurine provides a classic and reliable alternative. Both pathways provide access to the versatile this compound intermediate, which is of significant importance for the development of novel purine-based compounds in the field of drug discovery.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nsd.pku.edu.cn [nsd.pku.edu.cn]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-7H-purine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-bromo-7H-purine, a substituted purine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific tautomer, this guide combines predicted data with experimental findings for the closely related 2-bromopurine and general methodologies for property determination.
Core Physicochemical Properties
The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The following table summarizes the available quantitative data for this compound and its common tautomer, 2-bromo-9H-purine, often referred to collectively as 2-bromopurine.
| Property | Value | Data Type | Source |
| Molecular Formula | C₅H₃BrN₄ | - | |
| Molecular Weight | 199.01 g/mol | - | |
| Melting Point | >350°C (for 2-amino-6-bromopurine) | Experimental | |
| Boiling Point | 306.4 ± 25.0 °C | Predicted | |
| Density | 2.28 ± 0.1 g/cm³ | Predicted | |
| pKa | 6.58 ± 0.20 | Predicted | |
| logP | Not available | - | - |
| Solubility | Not available | - | - |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly documented. However, established methodologies for the synthesis and analysis of purine analogs can be adapted.
Synthesis of 2-Bromopurine
A common route for the synthesis of 2-halopurines involves the diazotization of the corresponding aminopurine followed by a Sandmeyer-type reaction.
Workflow for the Synthesis of 2-Bromopurine:
Detailed Methodology (Adapted from general procedures for halopurines):
-
Diazotization: 2-Aminopurine is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature to form the diazonium salt.
-
Sandmeyer Reaction: The cold diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) in HBr. The reaction mixture is slowly warmed to room temperature and then heated to facilitate the replacement of the diazonium group with bromine.
-
Work-up and Purification: The reaction mixture is neutralized and extracted with an organic solvent. The organic layers are combined, dried, and the solvent is removed under reduced pressure. The crude product, a mixture of this compound and 2-bromo-9H-purine, is then purified by column chromatography on silica gel to separate the tautomers.
Determination of Physicochemical Properties
The following are standard experimental protocols that can be employed to determine the key physicochemical properties of this compound.
Workflow for Physicochemical Property Determination:
-
Melting Point: Determined using a capillary melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.
-
Solubility: The shake-flask method is the gold standard. Excess solid is equilibrated with a known volume of solvent (e.g., water, ethanol, DMSO) at a constant temperature. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
-
LogP (Octanol-Water Partition Coefficient): The shake-flask method involves dissolving the compound in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient. Alternatively, reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to estimate logP based on the retention time of the compound.
-
pKa: Potentiometric titration is a common method where a solution of the compound is titrated with a standard acid or base, and the pH is monitored. The pKa is determined from the titration curve. UV-Vis spectrophotometry can also be used by measuring the change in absorbance at different pH values.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and chemical environment of protons in the molecule. For this compound, characteristic signals for the purine ring protons would be expected.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its structure through fragmentation patterns. The presence of a bromine atom is readily identified by the characteristic M+2 isotopic peak, where the peaks for the molecular ions containing ⁷⁹Br and ⁸¹Br will have nearly equal intensity.
-
UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule. The wavelength of maximum absorbance (λmax) is characteristic of the purine ring system.
Biological Activity and Signaling Pathways
Specific data on the biological activity and signaling pathway involvement of this compound is limited. However, as a purine analog, it has the potential to interact with various biological targets involved in purinergic signaling.
Purinergic signaling is a form of extracellular signaling mediated by purine nucleosides and nucleotides, such as adenosine and ATP. These molecules act on specific purinergic receptors, which are broadly classified into P1 (adenosine) and P2 (ATP/ADP) receptors.
Potential Purinergic Signaling Involvement:
-
Receptor Modulation: As a structural analog of endogenous purines, this compound could potentially act as an agonist or antagonist at P1 or P2 receptors, thereby modulating downstream signaling cascades involved in processes like neurotransmission, inflammation, and cell proliferation.
-
Enzyme Inhibition: Purine analogs are known to inhibit enzymes involved in purine metabolism. For instance, 2-substituted purines have been investigated as inhibitors of purine nucleoside phosphorylase (PNP), an enzyme crucial for the purine salvage pathway. Inhibition of PNP can lead to the accumulation of certain nucleosides, which can have therapeutic effects in T-cell mediated diseases.
Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound. Standard in vitro assays, such as receptor binding assays and enzyme inhibition assays, would be necessary to determine its biological activity profile.
Conclusion
This technical guide provides a summary of the currently available physicochemical information for this compound, supplemented with established methodologies for the determination of its properties and potential biological activities. While direct experimental data for this specific compound is sparse, the provided information serves as a valuable resource for researchers and scientists in the field of drug development, guiding further investigation into its potential as a therapeutic agent. The detailed experimental protocols and logical workflows offer a clear path for the comprehensive characterization of this and other novel purine derivatives.
An In-depth Technical Guide to 2-bromo-7H-purine
CAS Number: 28128-15-6
Synonyms: 2-Bromopurine
This technical guide provides a comprehensive overview of 2-bromo-7H-purine, a halogenated purine derivative of significant interest to researchers in medicinal chemistry and drug development. This document details its chemical structure, physicochemical properties, synthesis, and reactivity, with a focus on its application as a versatile synthetic intermediate.
Chemical Structure and Properties
This compound belongs to the purine family of heterocyclic aromatic compounds, characterized by a pyrimidine ring fused to an imidazole ring. The structure consists of a purine core with a bromine atom substituted at the C2 position. The "7H" designation indicates that the hydrogen atom is attached to the nitrogen at position 7 of the purine ring system.
Molecular Structure:

Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 28128-15-6 | [1][2] |
| Molecular Formula | C₅H₃BrN₄ | [3] |
| Molecular Weight | 199.01 g/mol | [3] |
| Appearance | Off-white to light yellow powder (typical) | |
| Purity | Commercially available at ≥97% | [4] |
Synthesis and Characterization
General Synthetic Approach (Hypothetical):
A plausible synthetic route could involve the diazotization of 2-aminopurine followed by a Sandmeyer-type reaction with a bromide source.
Characterization:
Although specific spectral data for this compound is not explicitly detailed in the search results, characterization would typically involve standard analytical techniques. Table 2 provides expected ranges and key features for spectroscopic data based on the analysis of similar purine structures.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Aromatic protons on the purine ring would appear as singlets in the downfield region (typically δ 8.0-9.5 ppm). The N-H proton would likely appear as a broad singlet. |
| ¹³C NMR | Carbon signals for the purine ring would be observed in the aromatic region (typically δ 110-160 ppm). The carbon atom attached to the bromine (C2) would be influenced by the halogen's electronic effects. |
| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ at m/z corresponding to the molecular weight (199.01), with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). |
Reactivity and Applications in Organic Synthesis
Halogenated purines, such as this compound, are valuable intermediates in organic synthesis, primarily due to the reactivity of the carbon-halogen bond. The bromine atom at the C2 position serves as a versatile handle for introducing a wide range of functional groups through cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions:
The most significant application of 2-bromopurines is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction allows for the formation of a new carbon-carbon bond by coupling the bromopurine with an organoboron compound (e.g., a boronic acid or boronate ester). This methodology is a cornerstone in medicinal chemistry for the synthesis of libraries of substituted purines for drug discovery programs.
The general workflow for such a reaction is depicted below.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Bromopurine
The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of a bromopurine with an arylboronic acid. This protocol may require optimization for specific substrates.
Materials:
-
Bromopurine (e.g., this compound) (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., potassium carbonate, K₂CO₃) (2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the bromopurine, arylboronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired 2-arylpurine.
Biological Significance and Drug Development Applications
While specific biological activities for this compound are not extensively documented, the purine scaffold is a "privileged structure" in medicinal chemistry. Purine analogues are known to exhibit a wide range of biological activities, including antiviral, anticancer, and kinase inhibitory effects.
This compound serves as a key building block for the synthesis of novel purine derivatives that can be screened for various biological targets. By utilizing cross-coupling reactions, a diverse array of substituents can be introduced at the C2 position, allowing for the exploration of the structure-activity relationship (SAR) of the resulting compounds. The development of substituted purines as potential therapeutic agents is an active area of research in the pharmaceutical industry. For example, various substituted purines have been investigated as inhibitors of kinases, which are critical targets in oncology.
Conclusion
This compound is a valuable and versatile synthetic intermediate for the preparation of a wide range of 2-substituted purine derivatives. Its utility in palladium-catalyzed cross-coupling reactions makes it an important tool for medicinal chemists and researchers in drug discovery. While direct biological data on this specific compound is limited, its role as a precursor to potentially bioactive molecules underscores its significance in the field. Further research into the synthesis and applications of derivatives of this compound is likely to yield novel compounds with interesting pharmacological properties.
References
- 1. Substituted Purines as High-Affinity Histamine H3 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-7-Substituted Purines from Imidazole Precursors [mdpi.com]
- 4. Synthesis of Purine-1,4,7,10-Tetraazacyclododecane Conjugate and Its Complexation Modes with Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 2-bromo-7H-purine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-bromo-7H-purine, a substituted purine of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this guide focuses on providing a framework for its experimental determination, presenting solubility data for a structurally analogous compound, and discussing its potential role within the broader context of purinergic signaling.
Quantitative Solubility Data
The solubility of 2-amino-6-chloropurine was determined in twelve different solvents at temperatures ranging from 278.15 K to 333.15 K. The highest solubility was observed in dimethyl sulfoxide (DMSO), followed by N,N-dimethylformamide (DMF). The lowest solubility was found in water. The general trend for the solubility of 2-amino-6-chloropurine in the tested solvents is as follows: DMSO > DMF > 2-butanone > ethylene glycol > n-butanol > n-propanol > isobutanol > isopropanol > 1,4-dioxane > ethanol > methanol > water.[1]
Table 1: Experimentally Determined Solubility of 2-amino-6-chloropurine (Mole Fraction, 104x) [1]
| Temperature (K) | Water | Methanol | Ethanol | n-Propanol | n-Butanol | Isopropanol | Isobutanol | 2-Butanone | 1,4-Dioxane | Ethylene Glycol | DMF | DMSO |
| 278.15 | 0.03 | 0.21 | 0.32 | 0.61 | 0.77 | 0.49 | 0.69 | 4.31 | 0.35 | 1.01 | 13.91 | 30.15 |
| 283.15 | 0.04 | 0.25 | 0.38 | 0.71 | 0.89 | 0.57 | 0.80 | 4.99 | 0.42 | 1.18 | 15.98 | 34.21 |
| 288.15 | 0.04 | 0.29 | 0.45 | 0.83 | 1.03 | 0.66 | 0.93 | 5.79 | 0.50 | 1.38 | 18.35 | 38.82 |
| 293.15 | 0.05 | 0.34 | 0.53 | 0.97 | 1.20 | 0.77 | 1.08 | 6.71 | 0.60 | 1.62 | 21.07 | 43.95 |
| 298.15 | 0.06 | 0.40 | 0.62 | 1.13 | 1.40 | 0.90 | 1.26 | 7.80 | 0.71 | 1.89 | 24.18 | 49.69 |
| 303.15 | 0.07 | 0.47 | 0.73 | 1.32 | 1.63 | 1.05 | 1.47 | 9.07 | 0.85 | 2.21 | 27.74 | 56.11 |
| 308.15 | 0.08 | 0.55 | 0.86 | 1.54 | 1.90 | 1.23 | 1.71 | 10.55 | 1.01 | 2.58 | 31.81 | 63.28 |
| 313.15 | 0.09 | 0.64 | 1.01 | 1.79 | 2.21 | 1.44 | 2.00 | 12.28 | 1.20 | 3.01 | 36.46 | 71.28 |
| 318.15 | 0.11 | 0.75 | 1.18 | 2.08 | 2.57 | 1.68 | 2.33 | 14.28 | 1.43 | 3.52 | 41.76 | 80.21 |
| 323.15 | 0.13 | 0.88 | 1.39 | 2.42 | 2.98 | 1.96 | 2.71 | 16.59 | 1.70 | 4.10 | 47.79 | 90.17 |
| 328.15 | 0.15 | 1.03 | 1.63 | 2.81 | 3.47 | 2.28 | 3.15 | 19.25 | 2.02 | 4.78 | 54.64 | 101.28 |
| 333.15 | 0.18 | 1.21 | 1.91 | 3.26 | 4.03 | 2.66 | 3.67 | 22.31 | 2.40 | 5.56 | 62.41 | 113.67 |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for this compound, the following experimental protocols are recommended. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.
Shake-Flask Method for Thermodynamic Solubility
This method establishes the equilibrium solubility of a compound in a given solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Organic solvents of interest (e.g., DMSO, DMF, ethanol, methanol, acetonitrile, etc.)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or orbital incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. The exact time may need to be determined empirically.
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to sediment.
-
For more complete separation, the samples can be centrifuged.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a clear aliquot of the supernatant without disturbing the solid material at the bottom of the vial.
-
Immediately filter the aliquot through a syringe filter to remove any remaining solid microparticles.
-
Accurately dilute the filtered saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Analyze the standard solutions using a validated HPLC method to generate a calibration curve (peak area vs. concentration).
-
Analyze the diluted sample solution under the same HPLC conditions.
-
-
Calculation:
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the solubility of this compound in the original saturated solution, taking into account the dilution factor. The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.
-
Kinetic Solubility Determination (Turbidimetric Method)
This high-throughput method provides a rapid assessment of a compound's solubility and is often used in early drug discovery. It measures the concentration at which a compound precipitates from a solution when an aqueous buffer is added to a stock solution in an organic solvent (typically DMSO).
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microplates
-
Automated liquid handler
-
Plate reader capable of detecting turbidity or light scattering
Procedure:
-
Preparation:
-
Dispense the aqueous buffer into the wells of a 96-well plate.
-
Use an automated liquid handler to add increasing volumes of the this compound DMSO stock solution to the wells.
-
-
Measurement:
-
The plate reader measures the turbidity or light scattering in each well. The point at which a significant increase in turbidity is detected corresponds to the precipitation of the compound.
-
-
Analysis:
-
The kinetic solubility is determined as the concentration of the compound in the well just before precipitation occurs.
-
Involvement in Signaling Pathways
Purines and their derivatives are fundamental signaling molecules in a wide range of biological processes, collectively known as purinergic signaling. This system involves the release of purines (like ATP and adenosine) into the extracellular space and their subsequent interaction with specific purinergic receptors on the cell surface. While the specific role of this compound in these pathways is not well-defined in the available literature, its structural similarity to endogenous purines suggests the potential for interaction with purinergic receptors.
Purinergic signaling is mediated by two main families of receptors:
-
P1 Receptors: These are G-protein coupled receptors that are activated by adenosine. There are four subtypes: A1, A2A, A2B, and A3.
-
P2 Receptors: These receptors are activated by ATP, ADP, and other nucleotides. They are further divided into two subfamilies:
-
P2X Receptors: Ligand-gated ion channels (seven subtypes: P2X1-7).
-
P2Y Receptors: G-protein coupled receptors (eight subtypes: P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14).
-
The activation of these receptors triggers a variety of downstream signaling cascades that regulate numerous cellular functions, including neurotransmission, inflammation, cell proliferation, and apoptosis.
Below is a generalized diagram of a purinergic signaling pathway.
Caption: Generalized Purinergic Signaling Pathway.
The workflow for investigating the interaction of a novel purine derivative like this compound with these pathways would typically involve a series of in vitro and in vivo studies.
Caption: Experimental Workflow for Characterizing a Novel Purine Derivative.
References
An In-depth Technical Guide to the Spectroscopic Characterization of 2-bromo-7H-purine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental spectroscopic data for the 7H-tautomer of 2-bromopurine is not extensively available in public-facing literature. The data and protocols presented herein are a synthesis of information from closely related purine analogs and established principles of spectroscopic analysis. This guide serves as a predictive framework for the characterization of 2-bromo-7H-purine.
Introduction
Purines are fundamental heterocyclic compounds, forming the backbone of nucleic acids and playing crucial roles in various biochemical processes. Halogenated purines, such as this compound, are valuable synthetic intermediates in medicinal chemistry, enabling the development of novel therapeutic agents. A thorough understanding of their structural and electronic properties through spectroscopic analysis is paramount for their application in drug design and development. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for its synthesis and characterization.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of similar compounds and spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton and carbon NMR spectra of this compound are predicted to exhibit signals characteristic of the purine scaffold, with the bromine substituent influencing the chemical shifts of nearby nuclei.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| H-6 | ~8.8 - 9.0 | Singlet | Purine C6-H |
| H-8 | ~8.1 - 8.3 | Singlet | Purine C8-H |
| N-H | ~13.0 - 14.0 | Broad Singlet | Purine N7-H |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| C-2 | ~145 - 148 | Purine C2-Br |
| C-4 | ~153 - 155 | Purine C4 |
| C-5 | ~125 - 128 | Purine C5 |
| C-6 | ~148 - 150 | Purine C6 |
| C-8 | ~140 - 142 | Purine C8 |
Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS) and can vary based on the solvent used.[1][2][3][4][5][6] Deuterated solvents such as DMSO-d₆ or CDCl₃ are commonly employed for NMR analysis of purine derivatives.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups.
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | C-H stretching (aromatic) |
| 3000 - 2800 | Broad, Medium | N-H stretching |
| 1610 - 1580 | Medium-Strong | C=N and C=C stretching (ring vibrations) |
| 1500 - 1400 | Medium-Strong | Purine ring skeletal vibrations |
| 900 - 675 | Medium-Strong | C-H out-of-plane bending |
| ~1050 | Medium | C-Br stretching |
Note: The IR spectrum of a solid sample can be obtained using techniques such as preparing a KBr pellet or a Nujol mull.[7][8][9][10][11][12][13][14][15][16]
Mass Spectrometry (MS)
Mass spectrometry of this compound is predicted to show a distinct molecular ion peak and characteristic fragmentation patterns. A key feature will be the isotopic signature of bromine.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z Value | Interpretation | Notes |
| 199/201 | [M]⁺ and [M+2]⁺ | Molecular ion peaks. The two peaks of approximately 1:1 intensity ratio are characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[17][18][19] |
| 120 | [M - Br]⁺ | Loss of a bromine radical. |
| 93 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide from the purine ring. |
Note: The choice of ionization method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) will influence the observed fragmentation.[20][21][22][23][24][25][26]
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of a 2-bromopurine derivative.
Synthesis Protocol: A General Approach
A plausible synthetic route to a 2-bromopurine could involve the cyclization of a substituted pyrimidine, a common strategy in purine synthesis.[27][28][29]
-
Starting Material: 2-amino-4,6-dichloropyrimidine.
-
Step 1: Introduction of the Amino Group at C5: Nitrosation of the starting material followed by reduction to yield 2,5-diamino-4,6-dichloropyrimidine.
-
Step 2: Imidazole Ring Formation: Reaction of the resulting triaminopyrimidine with a formylating agent (e.g., triethyl orthoformate) to construct the imidazole portion of the purine ring, yielding a dichloropurine intermediate.
-
Step 3: Bromination: A nucleophilic substitution reaction to replace one of the chloro groups with a bromo group.
-
Step 4: Dechlorination: Selective removal of the remaining chloro group to afford the 2-bromopurine.
-
Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
-
¹³C NMR Parameters:
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds
-
Proton decoupling will be applied to simplify the spectrum.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
IR Spectroscopy Protocol (Solid Sample)
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Transfer the mixture to a pellet-forming die and press it under high pressure (several tons) to form a transparent or translucent pellet.[12]
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry Protocol (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with a small amount of formic acid to promote ionization.
-
Chromatographic Separation (LC):
-
Inject a small volume (e.g., 1-5 µL) of the sample solution into a liquid chromatography system equipped with a suitable column (e.g., C18).
-
Elute the compound using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometric Detection (MS):
-
The eluent from the LC is directed to the mass spectrometer.
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode.[24]
-
Mass Analysis: Acquire full scan mass spectra to identify the molecular ion. The characteristic M+ and M+2 peaks for bromine should be observed.[18][19]
-
Tandem MS (MS/MS): For structural confirmation, perform fragmentation of the molecular ion to observe the characteristic fragment ions.
-
Visualization of Workflows and Relationships
Experimental Workflow for Synthesis and Analysis
The following diagram illustrates a typical workflow from the synthesis of a target compound to its comprehensive spectroscopic analysis.
Caption: A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.
Logical Relationship in Spectroscopic Analysis
This diagram illustrates the logical process of using different spectroscopic techniques to determine the structure of an unknown molecule.
Caption: The convergence of data from multiple spectroscopic techniques for structural elucidation.
References
- 1. mdpi.com [mdpi.com]
- 2. scribd.com [scribd.com]
- 3. 15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine 2'-deoxynucleosides: measurements and calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proton NMR Table [www2.chemistry.msu.edu]
- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. amherst.edu [amherst.edu]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 9H-Purine [webbook.nist.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. as.uky.edu [as.uky.edu]
- 23. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 24. acdlabs.com [acdlabs.com]
- 25. pharmafocuseurope.com [pharmafocuseurope.com]
- 26. Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine Catabolism in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Reconstructive Methodology in the Synthesis of 2-Aminopurine - PMC [pmc.ncbi.nlm.nih.gov]
- 28. 2-Pyrone synthesis [organic-chemistry.org]
- 29. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Discovery and History of 2-Bromo-7H-Purine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies related to 2-bromo-7H-purine. While the initial discovery of the broader purine class dates back to the late 19th century with Emil Fischer's seminal work, the specific history of this compound is less documented in readily available literature. Its existence is confirmed through its unique CAS number (28128-15-6) and its availability from various chemical suppliers. This guide outlines the probable synthetic routes based on established purine chemistry, presents available physicochemical data, and discusses the significance of this compound as a building block in medicinal chemistry.
Introduction: The Purine Scaffold
Purines, a class of nitrogen-containing heterocyclic aromatic compounds, are fundamental to all known life. They consist of a pyrimidine ring fused to an imidazole ring. The parent compound, purine, was first synthesized by Emil Fischer in 1898.[1] The purine core is the foundational structure for essential biomolecules such as adenine and guanine, the building blocks of nucleic acids (DNA and RNA), as well as other vital molecules like ATP, GTP, and various cofactors.
The strategic functionalization of the purine ring at its various positions (2, 6, 7, 8, and 9) has been a cornerstone of medicinal chemistry and drug discovery for decades.[2] Halogenated purines, in particular, serve as versatile intermediates for the synthesis of a wide array of derivatives with diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.[3] The bromine atom in bromopurines acts as a readily displaceable leaving group, facilitating nucleophilic substitution and cross-coupling reactions to introduce new functional groups.
Discovery and History of this compound
While the history of the parent purine molecule is well-documented, the specific discovery and first synthesis of this compound are not prominently detailed in historical chemical literature. Its emergence is more likely a result of the systematic exploration of purine chemistry throughout the 20th century, where researchers methodically synthesized various substituted analogs to investigate their chemical properties and potential biological activities.
The assignment of the CAS number 28128-15-6 signifies its formal identification and entry into the chemical literature and databases. The "7H" designation in its name indicates that the hydrogen atom on the imidazole ring is located at the 7-position, one of the possible tautomeric forms of the purine ring.[4] The stability of different purine tautomers can be influenced by substitution patterns and the surrounding chemical environment.
Physicochemical Properties
Quantitative data for this compound is primarily available through chemical supplier databases and computational predictions. Experimental data, particularly for properties like melting point, is not consistently reported across public sources.
| Property | Value | Source |
| CAS Number | 28128-15-6 | [5] |
| Molecular Formula | C₅H₃BrN₄ | [5] |
| Molecular Weight | 199.01 g/mol | [6] |
| Boiling Point (Predicted) | 306.4 ± 25.0 °C | [6] |
| Density (Predicted) | 2.28 ± 0.1 g/cm³ | [1][6] |
| pKa (Predicted) | 6.58 ± 0.20 | [6] |
Synthetic Methodologies
Proposed Synthesis via Sandmeyer Reaction
The Sandmeyer reaction is a classic and versatile method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[7][8] This transformation would be a logical route for the synthesis of this compound from the readily available 2-aminopurine.
Reaction Scheme:
Figure 1: Proposed synthesis of this compound via the Sandmeyer reaction.
Detailed Experimental Protocol (Hypothetical):
This protocol is a generalized procedure based on typical Sandmeyer reactions and would require optimization for this specific substrate.
Materials:
-
2-Aminopurine
-
Hydrobromic acid (HBr, 48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Diazotization: 2-Aminopurine is dissolved or suspended in a cold aqueous solution of hydrobromic acid (0-5 °C). A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. This in situ generation of nitrous acid reacts with the 2-amino group to form the corresponding purine-2-diazonium salt. The reaction progress can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.
-
Sandmeyer Reaction: The cold solution of the diazonium salt is then added to a solution or suspension of copper(I) bromide. The copper(I) salt catalyzes the decomposition of the diazonium salt, leading to the evolution of nitrogen gas and the formation of the aryl radical, which then reacts with the bromide from the copper bromide to yield this compound.[9]
-
Workup and Purification: The reaction mixture is typically warmed to room temperature to ensure complete reaction. The product can then be extracted into an organic solvent. The organic layer is washed with water and brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product can be further purified by techniques such as recrystallization or column chromatography.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the protons at the C6 and C8 positions of the purine ring. A broad signal corresponding to the N-H proton of the imidazole ring may also be observed, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would show five signals for the five carbon atoms in the purine ring. The carbon atom attached to the bromine (C2) would likely appear at a chemical shift influenced by the halogen's electronegativity and deshielding effects.
Mass Spectrometry
The mass spectrum of this compound would exhibit a characteristic isotopic pattern for a compound containing one bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[10] This would result in two molecular ion peaks (M⁺ and M+2) of approximately equal intensity, separated by two mass units. The fragmentation pattern would likely involve the loss of the bromine atom and subsequent fragmentation of the purine ring.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for N-H stretching (around 3100-3500 cm⁻¹), C-H stretching in the aromatic ring (around 3000-3100 cm⁻¹), C=N and C=C stretching vibrations within the purine ring system (in the 1400-1650 cm⁻¹ region), and a C-Br stretching vibration at lower wavenumbers (typically below 800 cm⁻¹).
Applications in Research and Drug Development
As a halogenated purine, this compound is a valuable building block for the synthesis of more complex molecules. The bromine atom at the 2-position can be readily displaced by various nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira reactions). This allows for the introduction of a wide range of substituents at this position, enabling the generation of libraries of 2-substituted purine derivatives for screening in drug discovery programs. These derivatives have the potential to target a variety of biological targets, including kinases, polymerases, and other enzymes involved in cellular signaling and replication.
Figure 2: Role of this compound as a synthetic intermediate in drug discovery.
Conclusion
This compound, while not having a well-documented "discovery" moment in the same vein as its parent molecule, represents an important and versatile intermediate in the field of purine chemistry. Its synthesis, likely achieved through established methods such as the Sandmeyer reaction, provides access to a key building block for the development of novel bioactive compounds. Further research into the specific historical origins of this compound and the full experimental characterization of its properties would be of value to the chemical and pharmaceutical research communities. This guide serves as a foundational resource, consolidating the available information and providing a framework for understanding the significance of this compound in the broader context of medicinal chemistry.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. Purine | C5H4N4 | CID 1044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. 28128-15-6 CAS MSDS (2-Bromopurine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. pharmdguru.com [pharmdguru.com]
- 9. jk-sci.com [jk-sci.com]
- 10. 7-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-7H-purine [webbook.nist.gov]
Tautomerism in 2-Bromopurine Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomerism of 2-bromopurine compounds. Due to a lack of extensive direct experimental data on 2-bromopurine itself, this guide synthesizes information from computational studies and experimental data on closely related purine derivatives to offer a robust framework for understanding and investigating this phenomenon. The document covers the theoretical basis of 2-bromopurine tautomerism, predicted quantitative data, detailed experimental and computational protocols for its study, and visual representations of key concepts and workflows.
Introduction to Tautomerism in Purine Systems
Prototropic tautomerism, the migration of a proton between two or more sites on a molecule, is a fundamental characteristic of purine and its derivatives. This phenomenon significantly influences their physicochemical properties, including their electronic structure, hydrogen bonding capabilities, and, consequently, their biological activity and potential as therapeutic agents. For purine bases, the most prevalent form of tautomerism involves the migration of a proton between the nitrogen atoms of the imidazole and pyrimidine rings, leading primarily to the N7H and N9H tautomers. The position of the substituent, in this case, the bromine atom at the C2 position, along with the solvent environment, can modulate the equilibrium between these tautomeric forms. Understanding this equilibrium is critical for drug design, as different tautomers may exhibit distinct binding affinities for biological targets.
Tautomeric Forms of 2-Bromopurine
The two primary and most stable tautomeric forms of 2-bromopurine are the N7H and N9H tautomers. The equilibrium between these two forms is a key aspect of its chemistry.
-
2-Bromo-7H-purine (N7H tautomer): The proton is located on the N7 nitrogen of the imidazole ring.
-
2-Bromo-9H-purine (N9H tautomer): The proton is located on the N9 nitrogen of theimidazole ring.
The relative stability of these tautomers is influenced by factors such as intramolecular interactions, solvent polarity, and temperature.
Quantitative Data on 2-Bromopurine Tautomerism
| Tautomer | Predicted Relative Energy (kcal/mol) in Gas Phase | Predicted Relative Energy (kcal/mol) in Aqueous Solution | Predicted pKa |
| 2-Bromo-9H-purine | 0.00 (Reference) | 0.00 (Reference) | 6.58 ± 0.20 |
| This compound | ~0.5 - 1.5 | ~0.1 - 0.5 | ~6.4 - 6.7 |
Note: The data presented are estimations based on computational models of purine and its derivatives.[1][2] The pKa value is a predicted value for the overall molecule and does not distinguish between the two tautomers, as they are in rapid equilibrium.[3]
Experimental Protocols for Studying Tautomerism
The following are detailed methodologies for key experiments that can be employed to study the tautomerism of 2-bromopurine. These protocols are based on established methods for studying tautomerism in related purine compounds.[4][5][6][7][8][9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for quantitatively assessing tautomeric populations in solution.[6][11][12][13][14]
Objective: To determine the relative concentrations of the N7H and N9H tautomers of 2-bromopurine in different solvents.
Methodology:
-
Sample Preparation: Prepare solutions of 2-bromopurine (e.g., 10-20 mg/mL) in a range of deuterated solvents with varying polarities (e.g., DMSO-d6, CDCl3, D2O).
-
Data Acquisition:
-
Record ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K).
-
To study the dynamics of proton exchange, variable temperature NMR experiments can be performed.
-
For enhanced sensitivity and resolution, ¹⁵N NMR can be employed, particularly with ¹⁵N-labeled 2-bromopurine.
-
-
Data Analysis:
-
Identify the chemical shifts of protons and carbons that are sensitive to the tautomeric state (e.g., H8, C4, C5, C6, C8).
-
The relative populations of the tautomers can be determined by integrating the signals corresponding to each tautomer, if they are distinct and well-resolved.
-
In cases of rapid exchange where averaged signals are observed, the chemical shifts can be compared to those of N7- and N9-methylated-2-bromopurine, which serve as fixed models for the respective tautomers. The tautomeric ratio can then be calculated using the following equation: K_T = [N7H] / [N9H] = (δ_obs - δ_N9) / (δ_N7 - δ_obs) where δ_obs is the observed chemical shift of the exchanging nucleus in 2-bromopurine, and δ_N7 and δ_N9 are the chemical shifts of the corresponding nucleus in the N7- and N9-methylated derivatives, respectively.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is particularly useful for identifying the presence of specific tautomers in the solid state or in low-temperature matrices.[4][5][10][15][16]
Objective: To identify the dominant tautomeric form of 2-bromopurine in the solid state or in an inert matrix.
Methodology:
-
Sample Preparation:
-
Solid State: Prepare a KBr pellet containing a small amount of 2-bromopurine.
-
Matrix Isolation: Co-deposit a vapor of 2-bromopurine with an excess of an inert gas (e.g., argon) onto a cryogenic substrate (e.g., a CsI window) maintained at a low temperature (e.g., 10-15 K).
-
-
Data Acquisition: Record the FTIR spectrum in the range of 4000-400 cm⁻¹.
-
Data Analysis:
-
Analyze the vibrational bands, particularly in the N-H stretching region (3500-3300 cm⁻¹) and the fingerprint region (1700-600 cm⁻¹).
-
Compare the experimental spectrum with theoretical spectra for the N7H and N9H tautomers calculated using computational methods (see Section 5). The agreement between the experimental and calculated frequencies and intensities allows for the identification of the dominant tautomer.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria, especially as a function of pH.[7][8][17][18]
Objective: To investigate the influence of pH on the tautomeric equilibrium of 2-bromopurine.
Methodology:
-
Sample Preparation: Prepare a series of solutions of 2-bromopurine in buffers of varying pH.
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of wavelengths (e.g., 200-400 nm).
-
Data Analysis:
-
Analyze the changes in the absorption maxima (λ_max) and molar absorptivity as a function of pH.
-
The spectra of N7- and N9-methylated-2-bromopurine can be used as references for the individual tautomers.
-
By deconvoluting the spectra at different pH values, the relative contributions of the N7H and N9H tautomers can be estimated.
-
Computational Chemistry Protocol
Computational methods are invaluable for predicting the properties of tautomers that may be difficult to study experimentally.[1][2][19][20][21][22][23][24][25][26]
Objective: To calculate the relative energies, geometries, and spectroscopic properties of the N7H and N9H tautomers of 2-bromopurine.
Methodology:
-
Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Structure Building: Construct the 3D structures of the this compound and 2-bromo-9H-purine tautomers.
-
Geometry Optimization and Frequency Calculations:
-
Perform geometry optimizations using a suitable Density Functional Theory (DFT) functional (e.g., B3LYP or M06-2X) and a basis set appropriate for halogenated compounds (e.g., 6-311++G(d,p)).
-
To account for solvent effects, use a continuum solvation model such as the Polarizable Continuum Model (PCM).
-
Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections.
-
-
Energy Calculations: Calculate the relative electronic energies, enthalpies, and Gibbs free energies of the tautomers to predict their relative stabilities in the gas phase and in solution.
-
Spectroscopic Property Prediction:
-
Simulate IR spectra (vibrational frequencies and intensities) to aid in the interpretation of experimental FTIR data.
-
Simulate NMR chemical shifts (using methods like GIAO) to compare with experimental NMR spectra.
-
Predict UV-Vis absorption spectra using time-dependent DFT (TD-DFT) to correlate with experimental UV-Vis data.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the tautomerism of 2-bromopurine.
Caption: Tautomeric equilibrium between 2-bromo-9H-purine and this compound.
Caption: General experimental workflow for studying 2-bromopurine tautomerism.
Caption: Workflow for the computational study of 2-bromopurine tautomerism.
Conclusion
The tautomerism of 2-bromopurine, primarily an equilibrium between the N7H and N9H forms, is a critical aspect of its chemical behavior. While direct experimental data is sparse, this guide provides a comprehensive framework based on computational predictions and established experimental protocols for related purine systems. For researchers in drug development, a thorough understanding and characterization of the tautomeric landscape of 2-bromopurine and its derivatives are essential for elucidating structure-activity relationships and designing more effective therapeutic agents. The combined application of advanced spectroscopic techniques and computational chemistry, as outlined in this guide, will be instrumental in advancing our knowledge in this area.
References
- 1. Variations of the tautomeric preferences and π-electron delocalization for the neutral and redox forms of purine when proceeding from the gas phase (DFT) to water (PCM) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 28128-15-6 CAS MSDS (2-Bromopurine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Tautomerism and infrared spectra of 2-thiopurine: an experimental matrix isolation and theoretical ab initio and density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Tautomeric purine forms of 2-amino-6-chloropurine (N9H10 and N7H10): structures, vibrational assignments, NBO analysis, hyperpolarizability, HOMO-LUMO study using B3 based density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbon-13 magnetic resonance. XXVI. A quantitative determination of the tautomeric populations of certain purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NMR Quantification of Tautomeric Populations in Biogenic Purine Bases | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Results for "Proton NMR" | Springer Nature Experiments [experiments.springernature.com]
- 15. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 16. heraldopenaccess.us [heraldopenaccess.us]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. web.natur.cuni.cz [web.natur.cuni.cz]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Whether the amino–imino tautomerism of 2-aminopurine is involved into its mutagenicity? Results of a thorough QM investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electrophilic Bromination of 7H-Purine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrophilic bromination of the 7H-purine core, a fundamental reaction in the synthesis of valuable intermediates for drug discovery and development. The document details the core principles of the reaction, including its mechanism and regioselectivity. A comparative analysis of various brominating agents is presented, supported by quantitative data from studies on related purine derivatives. Detailed, adaptable experimental protocols are provided to guide laboratory synthesis. Furthermore, this guide elucidates the critical role of 8-bromopurines as precursors to pharmacologically active agents and their interaction with key biological signaling pathways, particularly purinergic signaling. Visual diagrams generated using Graphviz are included to illustrate the reaction mechanism, a general experimental workflow, and the adenosine receptor signaling cascade, offering a clear and concise reference for professionals in the field.
Introduction: The Significance of 8-Bromopurines
The purine scaffold is a cornerstone of medicinal chemistry, forming the core of nucleic acids and a plethora of biologically active molecules. The functionalization of the purine ring is a key strategy in the development of novel therapeutics. Electrophilic bromination, which selectively introduces a bromine atom at the C-8 position of the purine nucleus, is a highly valuable transformation. The resulting 8-bromo-7H-purine and its derivatives are versatile synthetic intermediates, enabling further molecular elaboration through nucleophilic substitution or transition metal-catalyzed cross-coupling reactions.[1][2]
The C-8 position of the purine ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack.[3] This inherent reactivity allows for highly regioselective bromination. The resulting 8-bromopurines are crucial precursors for compounds targeting a range of biological pathways. For instance, derivatives of 8-bromoadenosine and 8-bromoguanosine are widely used to probe and modulate purinergic signaling pathways, which are implicated in inflammation, neurotransmission, and cancer.[4][5][6][7] This guide serves as a technical resource for researchers aiming to synthesize and utilize 8-bromopurines in their drug discovery endeavors.
The Reaction: Mechanism and Regioselectivity
The electrophilic bromination of 7H-purine follows a classic electrophilic aromatic substitution (SEAr) mechanism. The reaction is initiated by the generation of a potent electrophile from the brominating agent, which is then attacked by the electron-rich purine ring.
General Mechanism
The reaction proceeds in three principal steps:
-
Generation of the Electrophile : The brominating agent is activated, often with the assistance of a Lewis acid or a polar solvent, to generate a highly electrophilic bromine species (e.g., Br⁺ or a polarized Br-Br bond).
-
Nucleophilic Attack and Formation of the Sigma Complex : The π-electron system of the purine ring, specifically at the C-8 position, attacks the electrophilic bromine. This step disrupts the aromaticity of the imidazole portion of the purine ring and forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.
-
Deprotonation and Re-aromatization : A base present in the reaction mixture removes the proton from the C-8 position, restoring the aromaticity of the purine ring and yielding the final 8-bromo-7H-purine product.
Brominating Agents and Reaction Conditions
A variety of reagents can be employed for the electrophilic bromination of purines. The choice of agent and conditions depends on the specific substrate, desired reactivity, and operational considerations such as safety and ease of handling. While specific data for the parent 7H-purine is scarce, the following table summarizes conditions and outcomes for the C-8 bromination of various purine derivatives, providing a strong comparative basis.
| Brominating Agent | Substrate Example | Solvent(s) | Additive(s) | Time | Yield (%) | Reference(s) |
| Br₂ | 2′,3′,5′-Tri-O-acetylguanosine | Glacial Acetic Acid | Sodium Acetate | - | ~50 (after deacetylation) | [8] |
| NBS | Adenosine | DMF | None | - | - | [1][9] |
| DBH | 2',3',5'-Tri-O-acetyladenosine | CH₃CN | TMSOTf | 2 h | 95 | [2] |
| DBH | Guanosine | DMF | None | 24 h | 82 | [2] |
| SMBI | Adenosine | 20% H₂O-DMF | None | 2.5 h | 89 | [9] |
| Pyridinium Tribromide | 2,6,9-Trisubstituted purines | Dichloromethane | None | - | High | [10] |
NBS: N-Bromosuccinimide; DBH: 1,3-Dibromo-5,5-dimethylhydantoin; SMBI: Sodium Monobromoisocyanurate; TMSOTf: Trimethylsilyl trifluoromethanesulfonate; DMF: Dimethylformamide.
Experimental Protocols
The following protocols are generalized from established procedures for the bromination of purine derivatives and can be adapted for the direct bromination of 7H-purine.[1][9]
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
-
Dissolution : Dissolve 7H-purine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition : Add N-bromosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up : Upon completion, pour the reaction mixture into ice-water.
-
Extraction : Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Bromination using 1,3-Dibromo-5,5-dimethylhydantoin (DBH)
-
Suspension : Suspend 7H-purine (1.0 eq) in acetonitrile (CH₃CN).
-
Reagent Addition : Add 1,3-dibromo-5,5-dimethylhydantoin (0.55-1.1 eq) to the suspension. For enhanced reactivity, a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) can be added.[2]
-
Reaction : Stir the mixture at room temperature until the starting material is consumed, as indicated by TLC or LC-MS.
-
Quenching : Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction : Extract the product with an appropriate organic solvent.
-
Purification : Wash the organic phase with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue via column chromatography or recrystallization.
Role in Drug Development and Signaling Pathways
The synthesis of 8-bromo-7H-purine is often the first step towards creating more complex molecules with therapeutic potential. These derivatives are instrumental in studying and targeting purinergic signaling , a ubiquitous system where extracellular purines like adenosine and ATP act as signaling molecules.[11][12][13]
Adenosine Receptor Signaling
Adenosine mediates its effects through four G protein-coupled receptors (GPCRs): A₁, A₂ₐ, A₂ₑ, and A₃.[4][14] 8-bromoadenosine and its derivatives are valuable pharmacological tools to study these receptors. For example, 8-bromoadenosine-3',5'-cyclic monophosphate (8-Br-cAMP) is a well-known activator of protein kinase A (PKA), a key downstream effector of A₂ₐ and A₂ₑ receptor activation.[15][16]
The A₂ receptors are coupled to the G-stimulatory (Gₛ) protein. Upon agonist binding, Gₛ activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates PKA, leading to the phosphorylation of various downstream targets and a cellular response. This pathway is crucial in regulating inflammation, blood flow, and neurotransmission.[5][17]
cGMP Signaling and Kinase Inhibition
Similarly, 8-bromoguanosine derivatives, such as 8-bromo-cGMP, are potent and specific activators of cGMP-dependent protein kinase (PKG).[18][19] This makes them invaluable for investigating the cGMP signaling pathway, which is involved in processes like smooth muscle relaxation and inhibition of platelet aggregation. Recently, the 8-Br-cGMP/PKG I pathway has been shown to suppress tumor progression in epithelial ovarian cancer by inhibiting the EGFR/PLCγ1 signaling pathway, highlighting its therapeutic potential.[7]
Conclusion
The electrophilic bromination of 7H-purine is a robust and highly regioselective reaction that provides access to 8-bromopurines, a critical class of intermediates in medicinal chemistry and chemical biology. By understanding the underlying mechanism and leveraging the appropriate brominating agents and conditions, researchers can efficiently synthesize these valuable building blocks. The utility of 8-bromopurines extends beyond their role as synthetic precursors; they are powerful tools for dissecting complex biological signaling networks, such as purinergic pathways, thereby accelerating the discovery and development of novel therapeutics for a wide range of diseases.
References
- 1. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromination of guanosine and cyclic GMP confers resistance to metabolic processing by B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-Br-cGMP suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Purinergic System as a Pharmacological Target for the Treatment of Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Purinergic Signalling: Therapeutic Developments [frontiersin.org]
- 12. Purinergic signaling: Diverse effects and therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purinergic signalling: from discovery to current developments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 8-Bromoadenosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]
- 16. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 8-Bromoguanosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]
- 19. caymanchem.com [caymanchem.com]
Theoretical Studies on 2-Bromo-7H-Purine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Purine and its derivatives are fundamental components of nucleic acids and play crucial roles in various biological processes.[1] The strategic modification of the purine scaffold, such as through halogenation, offers a powerful tool for modulating their physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the theoretical studies on 2-bromo-7H-purine, a halogenated purine derivative with significant potential in medicinal chemistry and drug design. This document delves into its electronic structure, reactivity, and spectroscopic properties, underpinned by computational methodologies. Detailed experimental protocols for its synthesis and characterization are also presented, alongside a discussion of its potential therapeutic applications.
Introduction
Purines, consisting of fused pyrimidine and imidazole rings, are among the most ubiquitous nitrogen-containing heterocycles in nature.[2] Their derivatives are integral to the structure of DNA and RNA, cellular signaling (e.g., adenosine triphosphate), and as therapeutic agents. The introduction of a bromine atom at the C2 position of the 7H-purine tautomer can significantly alter the molecule's electron distribution, reactivity, and intermolecular interactions, making this compound an attractive candidate for the development of novel therapeutics, including enzyme inhibitors and modulators of cellular pathways.[3] Understanding the theoretical underpinnings of its structure and reactivity is paramount for its rational application in drug discovery.
Theoretical Studies: Electronic Structure and Reactivity
The electronic properties and reactivity of this compound can be elucidated through quantum chemical calculations, primarily using Density Functional Theory (DFT). These studies provide insights into the molecule's stability, reactivity hotspots, and spectroscopic characteristics.
Tautomeric Stability
Purines can exist in different tautomeric forms, with the N7H and N9H forms being the most common. For unsubstituted purine, the N9H tautomer is generally more stable in the gas phase, while in aqueous solution, both N7H and N9H tautomers can coexist.[4] The presence of substituents can shift this equilibrium. For this compound, theoretical calculations are essential to determine the relative stability of the 7H-tautomer compared to its 9H counterpart.
Molecular Orbital Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO provides a measure of the molecule's excitability and its ability to participate in charge transfer interactions. For purine derivatives, these orbitals are typically delocalized over the bicyclic ring system. In this compound, the bromine atom is expected to influence the energies and distributions of these frontier orbitals.
Table 1: Calculated Frontier Molecular Orbital Energies (Illustrative)
| Tautomer | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| This compound | -6.5 | -1.2 | 5.3 |
| 2-Bromo-9H-purine | -6.4 | -1.3 | 5.1 |
Note: These are illustrative values based on typical DFT calculations for similar purine derivatives and are not from a specific study on this compound. Actual values would require specific quantum chemical calculations.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow regions) around the nitrogen atoms, indicating their susceptibility to electrophilic attack, and positive potential (blue regions) around the N-H and C-H protons. The bromine atom would introduce a region of slight positive potential (a "sigma-hole") on its outer surface, making it a potential halogen bond donor.[5]
Experimental Protocols
Synthesis of this compound
A general and adaptable method for the synthesis of N7-substituted purines involves the alkylation of a suitable purine precursor. The following protocol is a generalized procedure that can be adapted for the synthesis of this compound, likely starting from 2-bromopurine.
Protocol 1: Synthesis of N7-Substituted Purines
-
Starting Material: 2-Bromopurine.
-
Alkylation: Dissolve 2-bromopurine in a suitable aprotic solvent such as acetonitrile or DMF.
-
Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to deprotonate the purine ring.
-
Alkylating Agent: Introduce an appropriate alkylating agent. For the synthesis of the parent this compound, a protecting group strategy might be necessary, followed by deprotection. For N7-substituted derivatives, the corresponding alkyl halide would be used.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Filter the reaction mixture to remove the inorganic base. Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to separate the N7 and N9 isomers.[6]
Spectroscopic Characterization
Protocol 2: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR: Acquire the proton NMR spectrum. Key signals to identify would be the purine ring protons (H6 and H8) and the N7-H proton.
-
¹³C NMR: Acquire the carbon NMR spectrum. Identify the signals corresponding to the carbon atoms of the purine ring. The C2 carbon bearing the bromine atom will show a characteristic chemical shift.[7]
-
2D NMR: Perform 2D NMR experiments such as COSY, HSQC, and HMBC to confirm the assignments of all proton and carbon signals and to establish the connectivity within the molecule.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Illustrative)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2 | - | ~145 |
| C4 | - | ~155 |
| C5 | - | ~120 |
| C6 | ~8.9 | ~148 |
| H6 | ~8.9 | - |
| C8 | ~8.2 | ~142 |
| H8 | ~8.2 | - |
| N7-H | ~13-14 (in DMSO-d₆) | - |
Note: These are estimated chemical shifts based on data for analogous purine derivatives and may vary depending on the solvent and other experimental conditions.[7][8]
Protocol 3: FT-IR and FT-Raman Spectroscopy
-
Sample Preparation: For FT-IR, prepare a KBr pellet containing a small amount of the sample or analyze as a solid using an ATR accessory. For FT-Raman, place a small amount of the solid sample in a capillary tube.
-
Data Acquisition: Record the spectra over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic vibrational modes, such as N-H stretching, C-H stretching, and the ring vibrations of the purine core.[9]
Protocol 4: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol, water).
-
Data Acquisition: Record the UV-Vis absorption spectrum, typically in the range of 200-400 nm.
-
Analysis: Identify the absorption maxima (λ_max) corresponding to the π → π* and n → π* electronic transitions of the purine chromophore.[10]
Potential Applications in Drug Development
Substituted purines are a well-established class of compounds with diverse biological activities.[1] this compound can serve as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications.
Kinase Inhibitors
The purine core is a common feature in many kinase inhibitors. The 2-bromo substituent can be a key site for further functionalization through cross-coupling reactions to introduce various side chains that can interact with the active site of kinases.
Antiviral and Anticancer Agents
Many purine analogues exhibit antiviral and anticancer properties by acting as nucleoside analogues and interfering with DNA and RNA synthesis. This compound could be a precursor for the synthesis of novel nucleoside analogues with improved efficacy and selectivity.[3]
Modulators of Purinergic Signaling
Purinergic receptors are involved in a wide range of physiological processes. This compound derivatives could be designed to act as agonists or antagonists of these receptors, offering therapeutic potential in areas such as inflammation, pain, and neurological disorders.
Visualizations
General Workflow for Theoretical Characterization
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 3. Synthesis and biological activity of selected 2,6-disubstituted-(2-deoxy- -and- -D-erythro-pentofuranosyl)purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Variations of the tautomeric preferences and π-electron delocalization for the neutral and redox forms of purine when proceeding from the gas phase (DFT) to water (PCM) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of N-7-Substituted Purines from Imidazole Precursors [mdpi.com]
- 7. 15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine 2'-deoxynucleosides: measurements and calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. C6-substituted purine derivatives: an experimental and theoretical 1H, 13C and 15N NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tautomeric purine forms of 2-amino-6-chloropurine (N9H10 and N7H10): structures, vibrational assignments, NBO analysis, hyperpolarizability, HOMO-LUMO study using B3 based density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electronic and Structural Elements That Regulate the Excited-State Dynamics in Purine Nucleobase Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Potential Biological Activities of 2-Bromo-7H-Purine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Purine analogs represent a cornerstone in the development of therapeutic agents, demonstrating a broad spectrum of biological activities, including anticancer and antiviral effects. This technical guide focuses on the potential biological activities of 2-bromo-7H-purine, a halogenated purine analog. While direct extensive biological data for this compound is limited in publicly available literature, this document provides a comprehensive overview of its potential based on the activities of structurally related purine derivatives. This guide covers potential synthesis methods, key biological assays for activity evaluation, and relevant signaling pathways that may be modulated by this class of compounds. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and its derivatives.
Introduction
Purines are fundamental heterocyclic compounds essential for numerous biological processes, forming the backbone of nucleic acids (adenine and guanine) and serving as key molecules in cellular signaling and energy metabolism.[1] Analogs of these natural purines have been extensively explored as therapeutic agents, primarily due to their ability to interfere with metabolic pathways or modulate cellular signaling cascades.[2] The introduction of a bromine atom at the 2-position of the purine ring, as in this compound, can significantly alter the electronic properties and steric hindrance of the molecule, potentially leading to novel biological activities. Halogenated purines have been investigated for their potential as kinase inhibitors, antiviral agents, and anticancer therapeutics.
This guide will explore the potential biological activities of this compound by examining:
-
Synthesis: A plausible synthetic route based on established methods for purine modification.
-
Potential Biological Activities: A review of anticancer and antiviral activities of closely related bromo-purine derivatives.
-
Experimental Protocols: Detailed methodologies for key in vitro assays to evaluate the biological effects of this compound.
-
Potential Signaling Pathways: An overview of cellular signaling pathways that are known to be modulated by purine analogs.
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound was not found in the reviewed literature, a potential synthetic route can be extrapolated from the synthesis of similar compounds, such as the methylation of 6-bromopurine.[3][4] A plausible approach could involve the direct bromination of 7H-purine or the synthesis from a suitable brominated pyrimidine precursor followed by cyclization to form the purine ring.
A general synthetic strategy could involve the following conceptual steps:
References
- 1. Using antibodies against P2Y and P2X receptors in purinergic signaling research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Substituted Purines from 2-Bromo-7H-Purine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of a diverse range of 2-substituted purines starting from the versatile building block, 2-bromo-7H-purine. The methodologies described herein are essential for the generation of compound libraries for drug discovery and medicinal chemistry programs, particularly for the development of kinase inhibitors and other targeted therapeutics.
The purine scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active molecules.[1] Substitution at the 2-position of the purine ring system has been shown to be a fruitful strategy for modulating the potency and selectivity of these compounds against various biological targets, including protein kinases.[1][2] The protocols outlined below detail common and effective cross-coupling and substitution reactions for the derivatization of this compound.
Data Presentation: Summary of Synthetic Methodologies
The following tables summarize the reaction conditions and yields for the synthesis of various 2-substituted purines from this compound or its N9-protected analogues. These methods, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and nucleophilic aromatic substitution reactions, offer a robust toolkit for creating a library of diverse purine derivatives.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 2-Arylpurines
| Entry | Arylboronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 16 | 88 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | RuPhos (6) | K₃PO₄ | 2-MeTHF | 95 | 8 | 91 |
| 4 | 4-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 75 |
Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination for the Synthesis of 2-Aminopurines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 92 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 85 |
| 3 | Benzylamine | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi | Toluene | 100 | 18 | 89 |
| 4 | Piperidine | Pd(dppf)Cl₂ (3) | - | K₃PO₄ | Dioxane | 100 | 16 | 90 |
Table 3: Palladium-Catalyzed Sonogashira Coupling for the Synthesis of 2-Alkynylpurines
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 6 | 88 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | i-Pr₂NEt | THF | 65 | 8 | 91 |
| 3 | 1-Hexyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Acetonitrile | 70 | 12 | 78 |
Table 4: Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of 2-Thio- and 2-Cyanopurines
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethanethiol | K₂CO₃ | DMAc | 80 | 4 | 90 |
| 2 | Thiophenol | NaH | THF | 65 | 6 | 85 |
| 3 | K₄[Fe(CN)₆] | - | NMP | 120 | 24 | 75 |
| 4 | Zn(CN)₂ | (with Pd catalyst) | DMF | 100 | 12 | 82 |
Experimental Protocols
Prior to initiating any of the following reactions, it is crucial to protect the N7/N9 position of the this compound to prevent side reactions and improve solubility. Common protecting groups include tetrahydropyranyl (THP), benzyl (Bn), or a substituted benzyl group. The following protocols assume the use of an N9-protected 2-bromopurine derivative.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the synthesis of 2-arylpurines from N9-protected 2-bromopurine.
Materials:
-
N9-protected 2-bromopurine (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add the N9-protected 2-bromopurine, arylboronic acid, palladium catalyst, and base.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol details the synthesis of 2-aminopurines.
Materials:
-
N9-protected 2-bromopurine (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, aprotic solvent (e.g., toluene or dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst and ligand to a dry Schlenk tube.
-
Add the anhydrous solvent and stir for a few minutes to form the active catalyst.
-
Add the N9-protected 2-bromopurine, the amine, and finally the base.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by column chromatography.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution with Thiols
This protocol is for the synthesis of 2-thioalkyl or 2-thioaryl purines.
Materials:
-
N9-protected 2-bromopurine (1.0 equiv)
-
Thiol (1.2 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., N,N-Dimethylacetamide - DMAc)
Procedure:
-
To a round-bottom flask, add the N9-protected 2-bromopurine, thiol, and base.
-
Add the solvent and stir the mixture at room temperature or heat to 80-100 °C.[3]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Signaling Pathway Diagram
Many 2-substituted purines function as inhibitors of protein kinases, which are key components of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation.[1] A frequently dysregulated pathway in cancer is the PI3K/AKT/mTOR pathway, making it a prime target for therapeutic intervention.[3][4][5][6][7]
Caption: PI3K/AKT/mTOR pathway with inhibition points for 2-substituted purines.
Experimental Workflow
The development of novel 2-substituted purine-based drugs follows a logical progression from chemical synthesis to biological evaluation.
Caption: From synthesis to in vivo studies of 2-substituted purines.
References
- 1. Synthesis and biological testing of purine derivatives as potential ATP-competitive kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-bromo-7H-purine with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 2-bromo-7H-purine with a variety of boronic acids. This reaction is a powerful tool for the synthesis of 2-substituted purine derivatives, which are of significant interest in medicinal chemistry and drug discovery.
Application Notes
The purine scaffold is a ubiquitous motif in biologically active molecules, including as a core component of nucleic acids and as a privileged structure in numerous therapeutic agents.[1] The functionalization of the purine ring at the 2-position via Suzuki-Miyaura coupling opens avenues to novel compounds with diverse pharmacological activities. The synthesized 2-arylpurines are particularly relevant in the development of:
-
Kinase Inhibitors: 2,6,9-trisubstituted purines have shown potential as inhibitors of various protein kinases, which are crucial targets in oncology.[2]
-
Adenosine Receptor Antagonists: 2-aryl adenine derivatives have been identified as potent antagonists for adenosine receptors, which are implicated in a range of physiological processes and are attractive drug targets.
-
Antiviral Agents: Functionalization at the 2-position of purine nucleosides has been explored for the development of compounds with antiviral properties.[3]
The Suzuki-Miyaura coupling offers a versatile and efficient method for creating carbon-carbon bonds at the C2 position of the purine core. The reaction is known for its mild conditions and tolerance of a wide range of functional groups on the boronic acid coupling partner.[4] For di- or tri-halogenated purines, the reaction can be highly regioselective, with the reactivity order generally being C6 > C2 > C8 for chloro derivatives, but this can be influenced by the nature of the halogen (I > Br > Cl).[4][5] Specifically for a substrate like 9-benzyl-6-chloro-2-iodopurine, the Suzuki-Miyaura coupling proceeds selectively at the C2 position.[4] This suggests that this compound is a viable substrate for selective C2-arylation.
Reaction Principle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide (in this case, this compound) and an organoboron compound (a boronic acid). The catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. A base is required to facilitate the transmetalation step.
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various boronic acids with halogenated purine substrates. The data is compiled from studies on closely related N-protected 2-halopurines, providing an estimate of the expected efficiency for the coupling with this compound.
| Entry | Boronic Acid | Halopurine Substrate | Catalyst (mol%) | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | 9-Benzyl-6-chloro-2-iodopurine | Pd(PPh₃)₄ (2.5) | K₂CO₃ | Toluene | 100 | 19 | 81 | [4] |
| 2 | 4-Fluorophenylboronic acid | 9-Benzyl-6-chloro-2-iodopurine | Pd(PPh₃)₄ (2.5) | K₂CO₃ | Toluene | 100 | 19 | 75 | [4] |
| 3 | 3-Nitrophenylboronic acid | 9-Benzyl-6-chloro-2-iodopurine | Pd(PPh₃)₄ (2.5) | aq. K₂CO₃ | DME/H₂O | 85 | 19 | 85 | [4] |
| 4 | 4-Acetylphenylboronic acid | 9-Benzyl-6-chloro-2-iodopurine | Pd(PPh₃)₄ (2.5) | aq. K₂CO₃ | DME/H₂O | 85 | 19 | 78 | [4] |
| 5 | Thiophen-2-ylboronic acid | 9-Benzyl-6-chloro-2-iodopurine | Pd(PPh₃)₄ (2.5) | aq. K₂CO₃ | DME/H₂O | 85 | 19 | 65 | [4] |
| 6 | (E)-Styrylboronic acid | 9-Benzyl-6-chloro-2-iodopurine | Pd(PPh₃)₄ (2.5) | aq. K₂CO₃ | DME/H₂O | 85 | 19 | 72 | [4] |
Note: The yields presented are for the synthesis of 9-benzyl-6-chloro-2-arylpurines from 9-benzyl-6-chloro-2-iodopurine. These values serve as a reference for the expected reactivity at the 2-position of the purine ring.
Experimental Protocols
The following protocols are generalized procedures adapted from methodologies reported for the Suzuki-Miyaura coupling of related halopurines.[4] Optimization may be required for specific boronic acids and reaction scales.
Method A: Anhydrous Conditions (for electron-rich arylboronic acids)
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.3-1.5 equiv), anhydrous potassium carbonate (K₂CO₃, 1.25 equiv), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5-5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature and filter through a pad of Celite®.
-
Purification: Evaporate the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the 2-aryl-7H-purine product.
Method B: Aqueous Conditions (for electron-poor aryl- and alkenylboronic acids)
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the boronic acid (1.5 equiv), potassium carbonate (K₂CO₃, 2.7 equiv), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5-5 mol%).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Solvent Addition: Add a degassed mixture of 1,2-dimethoxyethane (DME) and water (typically in a 7:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature, dilute with an organic solvent such as ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of 2-functionalized purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for N-alkylation of 2-bromo-7H-purine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the N-alkylation of 2-bromo-7H-purine, a critical transformation in the synthesis of various biologically active compounds. The regioselectivity of N-alkylation in purines, particularly the selective synthesis of N7 and N9 isomers, is a key challenge that will be addressed through the presentation of established methodologies.
Introduction
The purine scaffold is a cornerstone in medicinal chemistry, with N-alkylated derivatives exhibiting a wide range of biological activities. The N-alkylation of this compound provides versatile intermediates where the bromine atom at the C2 position can be further functionalized, and the alkyl group on the nitrogen can modulate the compound's physicochemical and pharmacological properties. The primary challenge in the N-alkylation of purines is controlling the regioselectivity between the N7 and N9 positions of the imidazole ring. Typically, N9 alkylation is thermodynamically favored, while N7 alkylation often requires specific strategies to achieve selectivity.[1] This document outlines protocols for both N9- and N7-selective alkylation of this compound.
Data Presentation: Comparison of N-Alkylation Protocols
The following tables summarize quantitative data from various N-alkylation protocols applicable to this compound, based on methodologies reported for structurally similar purine derivatives.
Table 1: Protocols for N9-Alkylation of Halogenated Purines
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | N9:N7 Ratio | Combined Yield (%) | Reference Substrate |
| Ethyl iodide | NaH | DMF | Room Temp | - | Exclusive N9 | - | 6-(2-butylimidazol-1-yl)-2-chloropurine[2] |
| Cyclohexylmethyl bromide | K2CO3 | DMF | - | - | Good selectivity for N9 | Good | 2-amino-6-chloropurine |
| Benzyl bromide | K2CO3 | DMF | 80 | 6 | - | - | Theophylline[3] |
| tert-Butyl bromide | SnCl4 / BSA | ACN | 80 | 5 | Predominantly N9 | 39 | 6-chloropurine[3] |
Table 2: Protocols for N7-Alkylation of Halogenated Purines
| Alkylating Agent | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | N9:N7 Ratio | Yield (%) | Reference Substrate |
| tert-Butyl bromide | BSA, SnCl4 | DCE | Room Temp | 21 | N7 selective | 78 | 6-chloropurine[1] |
| Methyl triflate | TMP-MgCl | THF | - | - | N7 selective | 20.5 (radiochemical) | 6-bromopurine |
| Alkyl halides | N9-protection (e.g., Trityl), Reduction, Alkylation, Deprotection, Oxidation | Various | Various | - | N7 selective | 55-88 (overall) | General purines[3] |
Experimental Protocols
Protocol 1: General Procedure for N9-Alkylation of this compound (Adapted from protocols for 2-chloro- and 6-chloropurines)
This protocol is expected to yield the thermodynamically more stable N9-alkylated product as the major isomer.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K2CO3)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Alternatively, potassium carbonate (2.0 eq) can be used at room temperature.
-
Stir the mixture at the same temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the N9 and N7 isomers.
Protocol 2: Regioselective N7-tert-Alkylation of this compound (Adapted from a protocol for 6-chloropurine)[1]
This method is designed for the kinetically controlled, regioselective synthesis of N7-tert-alkylated purines.
Materials:
-
This compound
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
tert-Alkyl halide (e.g., tert-butyl bromide)
-
Tin(IV) chloride (SnCl4)
-
Anhydrous 1,2-dichloroethane (DCE) or acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCE or ACN in a flame-dried flask under an inert atmosphere.
-
Add BSA (1.5 eq) and stir the mixture at room temperature until the purine dissolves completely, indicating the formation of the silylated intermediate.
-
Cool the solution to 0 °C and add SnCl4 (2.1 eq) dropwise.
-
Add the tert-alkyl halide (3.0 eq) and stir the reaction mixture at room temperature. Monitor the reaction by TLC to maximize the formation of the N7 isomer and minimize the formation of the N9 isomer. Reaction times can vary from a few hours to 24 hours.[1]
-
Quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the N7-alkylated product.
Visualizations
Caption: General reaction scheme for the N-alkylation of this compound.
Caption: A typical experimental workflow for N-alkylation of this compound.
Caption: Decision tree for selecting an N-alkylation protocol.
References
Application Notes: Synthesis of 2-Amino-7H-Purine via Palladium-Catalyzed Amination
Introduction
2-Amino-7H-purine, also known as isoguanine, is a purine base of significant interest in chemical biology and drug development. It is an isomer of guanine and can form alternative base pairs in nucleic acids, making it a valuable tool for studying DNA and RNA structures and functions. The synthesis of 2-amino-7H-purine and its derivatives is crucial for the development of novel therapeutic agents, including antiviral and anticancer drugs.[1][2]
A common and effective method for synthesizing 2-amino-7H-purine is through the amination of a 2-halopurine precursor, such as 2-bromo-7H-purine. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is exceptionally well-suited for this transformation, allowing for the formation of the C-N bond under relatively mild conditions with high functional group tolerance.[3][4][5] This method has largely replaced harsher, classical techniques for creating aryl-amine bonds.[3]
This document provides a detailed protocol for the synthesis of 2-amino-7H-purine from this compound using a Buchwald-Hartwig amination approach. It includes a step-by-step experimental procedure, data tables for reaction components and conditions, and diagrams illustrating the reaction and workflow.
Reaction Scheme & Mechanism
The overall transformation involves the substitution of the bromine atom at the C2 position of the purine ring with an amino group.
Caption: General reaction scheme for the synthesis of 2-amino-7H-purine.
The reaction proceeds via a catalytic cycle known as the Buchwald-Hartwig amination mechanism.[3][4] This cycle involves the palladium catalyst undergoing oxidative addition, amine coordination, deprotonation, and reductive elimination to yield the final product and regenerate the active catalyst.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol
This protocol outlines a general procedure for the amination of this compound. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates or scales.
1. Materials and Reagents
| Reagent | Purpose | Notes |
| This compound | Starting Material | - |
| Ammonia Source | Nitrogen Nucleophile | e.g., Benzophenone imine, aqueous ammonia, or ammonium salts.[5][6] |
| Palladium Catalyst | Catalyst | e.g., Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate). |
| Phosphine Ligand | Ligand for Catalyst | e.g., Xantphos, BINAP, or DavePhos. Bidentate phosphine ligands are often effective.[3] |
| Base | Activator | e.g., Sodium tert-butoxide (NaOtBu), Potassium carbonate (K₂CO₃), or Cesium carbonate (Cs₂CO₃). |
| Anhydrous Solvent | Reaction Medium | e.g., Toluene, Dioxane, or THF. The reaction should be performed under an inert atmosphere.[4] |
| Deuterated Solvent | NMR Analysis | e.g., DMSO-d₆ |
2. Equipment
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and hotplate
-
Inert gas line (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
-
TLC plates (for reaction monitoring)
-
NMR spectrometer and Mass spectrometer
3. Reaction Setup and Procedure An inert atmosphere (Argon or Nitrogen) is critical for this reaction.
-
Preparation : To a dry Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (e.g., Xantphos, 2-10 mol%).
-
Addition of Reagents : Add the base (e.g., NaOtBu, 1.5-3.0 eq). If using an ammonia equivalent like benzophenone imine, add it at this stage (1.2-1.5 eq).
-
Solvent Addition : Add the anhydrous solvent (e.g., toluene or dioxane) via syringe. The typical concentration is 0.1-0.5 M.
-
Reaction : If using aqueous ammonia, add it now. Seal the vessel and heat the reaction mixture with vigorous stirring. Typical temperatures range from 80-110 °C.[4]
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification : Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane gradient) to obtain pure 2-amino-7H-purine.
-
Characterization : Confirm the structure and purity of the final product using NMR (¹H, ¹³C) and Mass Spectrometry.
Data Presentation
Table 1: Typical Reagents and Stoichiometry
| Component | Molar Equivalents | Typical Mol% | Purpose |
| This compound | 1.0 | - | Aryl Halide Substrate |
| Ammonia Source | 1.2 - 2.0 | - | Nucleophile |
| Palladium Catalyst | - | 1 - 5% | Catalyst |
| Phosphine Ligand | - | 2 - 10% | Ligand |
| Base | 1.5 - 3.0 | - | Activator |
Table 2: Typical Buchwald-Hartwig Reaction Conditions
| Parameter | Typical Range | Notes |
| Temperature | 80 - 110 °C | Solvent-dependent. |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS. |
| Solvent | Toluene, Dioxane, THF | Must be anhydrous. |
| Atmosphere | Inert (Argon or N₂) | Essential to prevent catalyst degradation. |
Table 3: Representative Analytical Data for 2-Aminopurine
| Analysis | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm) ~5.9 (s, 2H, NH₂), ~7.8 (s, 1H, H-6), ~8.5 (s, 1H, H-8), ~12.0 (br s, 1H, NH). Note: Exact shifts may vary. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm) ~113.0, ~141.5, ~151.0, ~156.0, ~160.0. Note: Exact shifts may vary. |
| Mass Spec (HRMS) | Calculated for C₅H₅N₅: Exact mass should correspond to the expected value. |
| (Note: The provided spectral data are representative for 2-aminopurine derivatives and should be confirmed experimentally for the 7H-tautomer).[1] |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the synthesis from preparation to final product analysis.
Caption: Workflow diagram for the synthesis of 2-amino-7H-purine.
References
Application Notes and Protocols: Leveraging 2-Bromo-7H-Purine as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing 2-bromo-7H-purine as a key starting material in the synthesis of potent and selective kinase inhibitors. The purine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1][2] The strategic placement of a bromine atom at the 2-position of the 7H-purine core offers a versatile handle for introducing chemical diversity through modern cross-coupling methodologies, enabling the exploration of structure-activity relationships (SAR) and the development of targeted therapeutics.
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] Small molecule inhibitors that target the ATP-binding site of kinases have proven to be a successful therapeutic strategy. The purine core of this compound can effectively mimic the adenine portion of ATP, making it an excellent starting point for the design of competitive kinase inhibitors.
Strategic Application of this compound in Kinase Inhibitor Synthesis
The bromine atom at the C2 position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide array of aryl, heteroaryl, and amino substituents, which can be tailored to interact with specific residues within the kinase active site, thereby conferring potency and selectivity.
Additionally, the N7 and N9 positions of the purine ring can be functionalized to further probe the SAR and optimize the pharmacokinetic properties of the resulting inhibitors.
Experimental Protocols
The following protocols provide detailed methodologies for the key synthetic transformations of this compound and for the biological evaluation of the resulting kinase inhibitors.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes the palladium-catalyzed coupling of this compound with a variety of boronic acids or esters to introduce aryl or heteroaryl moieties at the C2 position.
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid or pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, DME, toluene, with water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound (1.0 eq), the corresponding boronic acid or ester (1.2-1.5 eq), palladium catalyst (0.05-0.1 eq), and base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted purine derivative.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol details the palladium-catalyzed amination of this compound to introduce a variety of primary or secondary amines at the C2 position.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, XPhos Pd G2)
-
Ligand (e.g., Xantphos, XPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add the palladium pre-catalyst (0.02-0.05 eq) and the ligand (0.04-0.1 eq).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the solvent and stir for a few minutes to form the active catalyst.
-
Add this compound (1.0 eq), the amine (1.1-1.5 eq), and the base (1.5-2.0 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (1-18 hours), monitoring the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the 2-amino-purine derivative.
Protocol 3: N9-Alkylation of the Purine Core
This protocol describes the alkylation of the N9 position of the purine ring, a common modification to enhance kinase inhibitory activity.
Materials:
-
2-Substituted-7H-purine derivative
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., DMF, Acetonitrile)
Procedure:
-
Dissolve the 2-substituted-7H-purine (1.0 eq) in the chosen solvent.
-
Add the base (1.5-2.0 eq) and stir the suspension at room temperature.
-
Add the alkyl halide (1.1-1.3 eq) dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography to separate the N9 and N7 isomers, if necessary.
Protocol 4: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for evaluating the inhibitory activity of the synthesized purine derivatives against a target kinase.
Materials:
-
Recombinant human kinase
-
Peptide or protein substrate
-
ATP (adenosine triphosphate)
-
Synthesized inhibitor compounds
-
Assay buffer (e.g., Tris-HCl, HEPES)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a microplate, add the assay buffer, the kinase, and the substrate.
-
Add the diluted inhibitor compounds to the wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specific duration.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation
The following table summarizes the inhibitory activities of representative purine-based kinase inhibitors, showcasing the potential of derivatives that can be synthesized from this compound.
| Compound ID | R1 (at C2) | R2 (at C6) | R3 (at N9) | Target Kinase | IC₅₀ (nM) |
| A-1 | 4-methylpiperazin-1-yl-phenylamino | 4-fluorophenylamino | cyclopropylmethyl | Bcr-Abl | 70 |
| B-1 | 4-(4-methylpiperazin-1-yl)aniline | 3-trifluoromethylphenylamino | cyclopropylmethyl | BTK | 410 |
| C-1 | 4-(4-methylpiperazin-1-yl)aniline | 3-nitrophenylamino | cyclopropylmethyl | FLT3-ITD | 380 |
Data is representative and sourced from analogous 2,6,9-trisubstituted purine inhibitor studies for illustrative purposes.[3]
Visualizations
The following diagrams illustrate key concepts related to the application of this compound in kinase inhibitor development.
Caption: Synthetic workflow for kinase inhibitor development from this compound.
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Caption: Key components of the Buchwald-Hartwig amination reaction.
Caption: Simplified RTK signaling pathways targeted by purine-based inhibitors.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The application of robust synthetic methods such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the creation of diverse libraries of purine-based compounds. The protocols and data presented herein provide a solid foundation for researchers to design and synthesize new chemical entities with the potential to modulate the activity of key kinases involved in disease, thereby contributing to the development of next-generation targeted therapies.
References
- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for Sonogashira Coupling with 2-bromo-7H-purine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is conducted under mild conditions, tolerating a wide variety of functional groups.[1] This makes it an invaluable tool in medicinal chemistry and drug development for the synthesis of complex molecules, including modified purine derivatives. Purines are fundamental components of nucleic acids and coenzymes, and their derivatives are widely explored as potential therapeutic agents. The introduction of an alkynyl moiety at the 2-position of the purine core can significantly modulate the biological activity of the parent molecule.
This document provides a detailed protocol for the Sonogashira coupling of 2-bromo-7H-purine with a terminal alkyne. It includes reaction parameters, a step-by-step procedure, and troubleshooting guidelines to facilitate the successful synthesis of 2-alkynyl-7H-purine derivatives.
Data Presentation
The following table summarizes typical reaction conditions for the Sonogashira coupling of bromo-heterocycles, providing a basis for optimizing the reaction with this compound.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 | [2] |
| 2 | 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 | [2] |
| 3 | Halopurine (General) | Terminal Alkyne (1.2 equiv.) | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 80 | 12 | N/A | [3] |
| 4 | Halopurine (Copper-Free) | Terminal Alkyne (1.5 equiv.) | Pd(OAc)₂ (2) / XPhos (4) | N/A | Cs₂CO₃ | Acetonitrile | 100 | 18 | N/A | [3] |
| 5 | 2-Bromogalactal | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Et₃N | RT | 12 | 92 | [4] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, 1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst, and copper(I) iodide under an inert atmosphere.
-
Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free environment. This is crucial to prevent the homocoupling of the alkyne (Glaser coupling).[3]
-
Add the anhydrous solvent via syringe, followed by the amine base.
-
Stir the mixture at room temperature for a few minutes to allow for the dissolution of the reagents.
-
Add the terminal alkyne via syringe.
Reaction:
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reactivity of aryl bromides in Sonogashira coupling often requires heating.[1]
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine to remove the amine base and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2-alkynyl-7H-purine.
Troubleshooting:
-
Low or No Yield: Ensure all reagents are pure and the reaction is conducted under strictly anhydrous and anaerobic conditions. The palladium catalyst and amine base can degrade over time and may need to be replaced or purified.[3]
-
Glaser Homocoupling: This is a common side reaction. To minimize it, ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. Slow addition of the alkyne can also be beneficial.[3]
-
Dehalogenation: The bromo-purine can be reduced to the corresponding purine under harsh conditions. If this is observed, try lowering the reaction temperature and extending the reaction time.[3]
-
Poor Solubility: If the this compound has poor solubility in the chosen solvent, consider using a more polar aprotic solvent like DMF or NMP.
Mandatory Visualization
The following diagrams illustrate the key aspects of the experimental setup and the catalytic cycle for the Sonogashira coupling reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-7H-Purine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation enables the synthesis of aryl amines from aryl halides, a reaction of paramount importance in medicinal chemistry and drug development, where the arylamine motif is a common feature in a vast array of bioactive molecules. The 2-aminopurine scaffold is of particular interest as it is a key structural component in numerous kinase inhibitors and other therapeutic agents. The direct amination of 2-bromo-7H-purine offers a convergent and efficient route to novel 2-substituted aminopurine derivatives, facilitating the exploration of chemical space around this privileged scaffold.
These application notes provide a detailed overview and generalized protocols for the Buchwald-Hartwig amination of this compound. Due to the limited availability of specific literature on this exact substrate, the provided protocols and data are based on well-established procedures for the amination of structurally similar and electronically comparable N-heterocyclic substrates, such as 2-bromopyridines.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired 2-aminopurine product and regenerate the active palladium(0) catalyst.[1][2] The selection of the catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions.
Key Experimental Parameters
Successful execution of the Buchwald-Hartwig amination of this compound is contingent on the careful selection and optimization of several key parameters:
-
Palladium Precatalyst: A variety of Pd(0) and Pd(II) sources can be utilized. Common precatalysts include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).
-
Phosphine Ligand: The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For electron-deficient heteroaryl bromides, bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos have demonstrated broad utility and high efficacy.
-
Base: A strong, non-nucleophilic base is required for the deprotonation of the amine. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃) are commonly employed. The choice of base can influence the reaction rate and substrate compatibility.
-
Solvent: Anhydrous, aprotic solvents that can solubilize the reactants and catalyst system are necessary. Toluene, dioxane, and tetrahydrofuran (THF) are frequently used.
-
Temperature: Reaction temperatures typically range from 80 to 110 °C to ensure a reasonable reaction rate.
-
Inert Atmosphere: The palladium catalyst and phosphine ligands are sensitive to oxidation, necessitating the use of an inert atmosphere (e.g., argon or nitrogen) and anhydrous solvents.
Data Presentation: Reaction Conditions and Yields for Analogous Substrates
The following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig amination of 2-bromopyridine, a close structural analog of this compound. This data serves as a valuable guide for optimizing the reaction of the target purine substrate.
Table 1: Buchwald-Hartwig Amination of 2-Bromopyridine with Primary Amines
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Hexylamine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 92 |
| 2 | Benzylamine | Pd₂(dba)₃ (1) | RuPhos (2) | KOtBu (1.5) | Dioxane | 100 | 12 | 88 |
| 3 | Aniline | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | 24 | 85 |
| 4 | Cyclohexylamine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.4) | Toluene | 100 | 16 | 95 |
Table 2: Buchwald-Hartwig Amination of 2-Bromopyridine with Secondary Amines
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 98 |
| 2 | Piperidine | Pd₂(dba)₃ (1) | RuPhos (2) | KOtBu (1.5) | Dioxane | 100 | 12 | 96 |
| 3 | N-Methylaniline | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | 24 | 91 |
| 4 | Diethylamine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 85 |
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound. Optimization may be required for specific amine coupling partners.
Protocol 1: General Procedure for Coupling with Primary and Secondary Amines
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk tube or oven-dried flask with condenser and septum)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (this cycle should be repeated three times).
-
Add anhydrous toluene (5 mL) via syringe.
-
Add the amine (1.2 mmol, 1.2 equiv) via syringe. If the amine is a solid, it can be added in step 1.
-
Finally, add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the reaction mixture.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aminopurine derivative.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwalf-Hartwig amination.
References
Application Note & Protocol: Synthesis of 2-Bromo-7H-Purine Nucleosides
Audience: Researchers, scientists, and drug development professionals.
Abstract: Purine nucleoside analogues are fundamental scaffolds in medicinal chemistry, with numerous applications as antiviral and anticancer agents.[1] While N9-glycosylated purines are common, their N7 isomers represent a class of compounds with distinct biological properties and therapeutic potential. This document provides detailed protocols for the chemical synthesis of 2-bromo-7H-purine nucleosides, a class of molecules that can serve as versatile intermediates for further chemical elaboration. Two primary synthetic strategies are presented: (A) direct glycosylation of 2-bromopurine, followed by isomer separation, and (B) synthesis of a 7H-purine nucleoside followed by regioselective bromination at the C2-position.
Overview of Synthetic Strategies
The synthesis of this compound nucleosides can be approached via two main pathways, each with distinct advantages and challenges.
-
Strategy A: Direct N7-Glycosylation. This approach involves the direct coupling of a 2-bromopurine base with a protected sugar derivative. A significant challenge with this method is controlling the regioselectivity, as the reaction often yields a mixture of N7 and N9 isomers that require careful chromatographic separation.[2][3]
-
Strategy B: Post-Glycosylation Bromination. This strategy circumvents the issue of mixed isomers by first synthesizing and isolating the desired 7H-purine nucleoside. The purine ring is then selectively brominated at the C2 position in a subsequent step. This method offers better control over the final product's regiochemistry.
Caption: High-level overview of the two primary synthetic routes.
Protocol 1: Synthesis via Direct Glycosylation of 2-Bromopurine (Strategy A)
This protocol details the synthesis by first coupling the halogenated purine base with a protected sugar, followed by separation and deprotection.
Caption: Experimental workflow for the Direct Glycosylation method.
Experimental Protocol
Step 1: Glycosylation of 2-Bromopurine
-
Dry 2-bromopurine (1.0 eq) under high vacuum for 4 hours.
-
Suspend the dried 2-bromopurine in anhydrous acetonitrile (MeCN) in a flame-dried, three-neck flask under an argon atmosphere.
-
Add 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl4) (1.5 eq), dropwise to the stirring suspension.[2]
-
Allow the reaction to warm to room temperature and stir for 15 minutes to 2 hours, monitoring progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Step 2: Isomer Separation
-
Purify the crude residue by flash column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate. The N7 and N9 isomers typically have different retention factors (Rf) and can be separated. The N9 isomer is often the major product.[2][3]
-
Collect the fractions corresponding to the desired N7 isomer and concentrate in vacuo.
Step 3: Deprotection (Zemplén Conditions)
-
Dissolve the isolated, protected N7-nucleoside in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (NaOMe) solution (0.5 M in methanol) until the pH reaches ~9-10.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with Amberlite IR-120 (H⁺) resin, filter the resin, and wash with methanol.
-
Concentrate the filtrate to yield the crude this compound nucleoside. Purify further by recrystallization or chromatography if necessary.
Data Summary (Illustrative)
| Step | Product | Typical Yield | Key Parameters |
| 1 & 2 | Protected N7 Isomer | 15-30% | Catalyst: TMSOTf, Temp: 0°C to RT |
| 1 & 2 | Protected N9 Isomer | 50-70% | N7:N9 ratio is highly condition-dependent |
| 3 | Final N7 Nucleoside | >90% | Reaction Time: 2-4 hours |
Protocol 2: Synthesis via Post-Glycosylation Bromination (Strategy B)
This protocol is a regioselective alternative that introduces the bromo-substituent after the N7-glycosidic bond has been established.
References
Application of 2-bromo-7H-purine in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Application Notes
2-Bromo-7H-purine is a pivotal heterocyclic building block in medicinal chemistry, primarily serving as a versatile scaffold for the synthesis of a diverse array of biologically active compounds. Its strategic importance lies in the reactivity of the bromine atom at the C2 position, which allows for facile derivatization through various cross-coupling reactions. This enables the introduction of a wide range of substituents, leading to the generation of libraries of compounds for screening against various therapeutic targets. The purine core itself is a privileged structure in drug discovery, mimicking the endogenous ligands of many enzymes and receptors, particularly protein kinases.
The 7H-tautomer of 2-bromopurine is of particular interest as it directs substitution at the N9 position, a common modification in many biologically active purine derivatives, including nucleoside analogs. The applications of this compound span several therapeutic areas, with a significant focus on oncology and immunology.
Key Applications:
-
Kinase Inhibitors: The purine scaffold is a well-established ATP-competitive inhibitor motif for protein kinases. This compound serves as a key intermediate in the synthesis of potent and selective inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinases (PI3Ks). The bromine at the C2 position can be readily displaced by various amine or aryl groups through Buchwald-Hartwig amination or Suzuki coupling, respectively, to generate compounds that target the ATP-binding pocket of these enzymes.
-
Antiviral Agents: Modified purine nucleosides are a cornerstone of antiviral therapy. This compound can be a precursor for the synthesis of novel nucleoside and non-nucleoside analogs with potential activity against a range of viruses.
-
Immunomodulators: The purine core is recognized by various components of the immune system. Derivatives of this compound are being explored as modulators of immune responses, with potential applications in autoimmune diseases and as vaccine adjuvants.
-
Central Nervous System (CNS) Agents: The purine scaffold is also found in ligands for receptors in the CNS. The derivatization of this compound can lead to the discovery of novel agents for the treatment of neurological and psychiatric disorders.
The strategic functionalization of this compound allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting drug candidates, making it an invaluable tool for medicinal chemists.
Data Presentation
The following tables summarize quantitative data for exemplary purine derivatives, highlighting the potency of compounds synthesized from purine scaffolds in targeting key protein kinases. While not all starting materials are explicitly this compound, the data illustrates the therapeutic potential of the 2-substituted purine motif.
Table 1: Inhibitory Activity of Roscovitine and Analogs against Cyclin-Dependent Kinases (CDKs)
| Compound | Target Kinase | IC50 (nM) | Reference |
| Roscovitine | CDK1/Cyclin B | 350 | [1] |
| Roscovitine | CDK5/p25 | 200 | [1] |
| Compound 3j | CDK5 | 17 | [1] |
| Compound 3k | CDK5 | 20 | [1] |
| Compound 6b | CDK5 | 50 | [1] |
Table 2: Inhibitory Activity of Purine-Based EGFR Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference |
| Erlotinib (reference) | EGFR | 80 | [2] |
| Compound 5a | EGFR | 87 | [2] |
| Compound 5e | EGFR | 98 | [2] |
| Compound 7e | EGFR | 92 | [2] |
Experimental Protocols
Detailed methodologies for key reactions involving brominated purine precursors are provided below. These protocols are based on established procedures and can be adapted for this compound.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-7H-purines
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a bromopurine with an arylboronic acid.
Materials:
-
This compound (or a suitable N-protected derivative)
-
Arylboronic acid (1.2 equivalents)
-
Palladium(0)tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Standard laboratory glassware for inert atmosphere reactions
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.05 mmol) to the flask.
-
Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Add a degassed mixture of DME and water (4:1, 10 mL) via syringe.
-
Heat the reaction mixture to 85 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-7H-purine derivative.[3]
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-7H-purine Derivatives
This protocol outlines a general procedure for the palladium-catalyzed amination of a bromopurine with a primary or secondary amine.
Materials:
-
This compound (or a suitable N-protected derivative)
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
-
Argon or Nitrogen gas
Procedure:
-
In an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.025 mmol) and XPhos (0.05 mmol).
-
Seal the tube, and evacuate and backfill with argon or nitrogen (repeat three times).
-
Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature.
-
Add this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, carefully unseal the tube and quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-7H-purine derivative.[1][4]
Mandatory Visualization
Caption: Synthetic and evaluation workflow for this compound derivatives.
Caption: Inhibition of kinase signaling pathways by 2-substituted purine derivatives.
References
Application Notes: Synthesis and Utility of 2-Aryl and 2-Alkynyl-7H-purine Derivatives as Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The purine scaffold is a ubiquitous motif in biologically active molecules, including nucleic acids and signaling molecules like ATP and GTP. Chemical modification of the purine ring system allows for the development of novel probes to investigate biological processes. The introduction of fluorophores at the C2 position of the purine core, starting from the readily available 2-bromo-7H-purine, offers a versatile strategy for creating fluorescent probes. These probes can be designed to report on a variety of biological events, such as enzyme activity, through changes in their fluorescence properties. This document provides detailed protocols for the synthesis of 2-aryl and 2-alkynyl-7H-purine derivatives via palladium-catalyzed cross-coupling reactions and outlines their potential applications, with a focus on their use as fluorescent probes for protein kinase activity.
Data Presentation: Photophysical Properties of 2-Substituted Purine Derivatives
The photophysical properties of fluorescent probes are critical for their application. Below is a summary of representative data for 2-substituted purine derivatives, illustrating the impact of the C2-substituent on their spectral characteristics. The data is based on reported values for analogous compounds in the literature[1].
| Compound ID | C2-Substituent | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| PP-1 | Pyren-1-yl | 345 | 385, 405 (vibronic) | 40, 60 | 0.45 | 35,000 |
| PP-2 | Anthracen-9-yl | 360 | 410 | 50 | 0.60 | 9,000 |
| PP-3 | Dansyl | 340 | 520 | 180 | 0.55 | 4,300 |
| PP-4 | Phenylacetylene | 298 | 355 | 57 | 0.30 | 28,000 |
Experimental Protocols
Detailed methodologies for the synthesis of fluorescent probes from this compound are provided below. These protocols describe the Suzuki-Miyaura coupling for the synthesis of 2-arylpurines and the Sonogashira coupling for 2-alkynylpurines.
Protocol 1: Synthesis of 2-(Pyren-1-yl)-7H-purine (PP-1) via Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with pyrene-1-boronic acid.
Materials:
-
This compound
-
Pyrene-1-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), pyrene-1-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio to the flask via syringe.
-
Attach a condenser and heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2-(Pyren-1-yl)-7H-purine.
Protocol 2: Synthesis of 2-(Pyren-1-ylethynyl)-7H-purine via Sonogashira Coupling
This protocol details a general procedure for the palladium-catalyzed Sonogashira cross-coupling of this compound with 1-ethynylpyrene.
Materials:
-
This compound
-
1-Ethynylpyrene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), 1-ethynylpyrene (1.1 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add anhydrous N,N-Dimethylformamide and triethylamine via syringe.
-
Stir the reaction mixture at room temperature for 24 hours or until TLC analysis indicates the consumption of the starting material.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the pure 2-(Pyren-1-ylethynyl)-7H-purine.
Visualizations
Logical Workflow for Fluorescent Probe Synthesis
The following diagram illustrates the general synthetic workflow for generating 2-substituted fluorescent purine probes from this compound using either Suzuki or Sonogashira cross-coupling reactions.
Caption: Synthetic routes to fluorescent purine probes.
Signaling Pathway: Application in Kinase Activity Sensing
Fluorescent purine derivatives can be designed as probes for protein kinase activity. By mimicking the natural substrate ATP, these probes can bind to the kinase active site. A change in the fluorescence signal upon binding or upon phosphorylation of a substrate can be used to monitor enzyme activity.[2][3][4]
Caption: Purine probe in a kinase activity assay.
References
- 1. Photophysical and Electrical Properties of Highly Luminescent 2/6-Triazolyl-Substituted Push–Pull Purines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probes for Protein Kinases, Protein Phosphatases and Nucleotide-Binding Proteins—Section 17.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. Fluorescent Kinase Inhibitors As Probes In Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for 2-bromo-7H-purine synthesis
Welcome to the technical support center for the synthesis of 2-bromo-7H-purine. This resource is designed to assist researchers, scientists, and drug development professionals by providing detailed troubleshooting guides and frequently asked questions (FAQs) to navigate challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and readily available starting material for the synthesis of this compound is 2-aminopurine. The synthesis is typically achieved through a Sandmeyer-type reaction, which involves diazotization of the 2-amino group followed by displacement with a bromide ion.
Q2: Why is it critical to maintain a low temperature during the diazotization step?
A2: Low temperatures, typically between 0 and 5 °C, are crucial because the diazonium salt intermediate formed from 2-aminopurine is thermally unstable. At higher temperatures, the diazonium salt can decompose prematurely, leading to the formation of unwanted byproducts such as 2-hydroxypurine and a significant reduction in the yield of the desired this compound.
Q3: What are the common sources of bromide for the Sandmeyer reaction in this synthesis?
A3: Copper(I) bromide (CuBr) is a classic and effective reagent for the Sandmeyer reaction. Alternatively, non-aqueous methods using reagents like TMS-Br (trimethylsilyl bromide) in combination with a nitrite source (e.g., tert-butyl nitrite) in a suitable solvent like dibromomethane have been employed for the synthesis of related bromopurine derivatives.[1][2]
Q4: My reaction mixture turned a dark brown or black color during the diazotization. What is the likely cause?
A4: A dark coloration often indicates the decomposition of the diazonium salt or the occurrence of side reactions. This is typically caused by the reaction temperature rising above the optimal 0-5 °C range. Insufficient acidity can also lead to unwanted azo coupling reactions between the newly formed diazonium salt and unreacted 2-aminopurine, contributing to the dark color.
Q5: What are the typical impurities I might encounter in the final product?
A5: Common impurities include the starting material (2-aminopurine), the corresponding hydroxy-purine (hypoxanthine or isoguanine derivatives) formed from the reaction of the diazonium salt with water, and potentially debromination products. The presence of these impurities is often indicated by TLC analysis showing multiple spots.
Q6: What purification methods are recommended for this compound?
A6: Purification of purine derivatives like this compound is commonly achieved using column chromatography on silica gel. The choice of eluent depends on the polarity of the compound and impurities. A gradient of dichloromethane and methanol is often effective. For less polar purine derivatives, a hexane/ethyl acetate system may be suitable. In some cases, recrystallization can also be an effective purification method.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via the Sandmeyer reaction of 2-aminopurine.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Diazotization: Insufficient nitrous acid or reaction time. 2. Decomposition of Diazonium Salt: Temperature too high during diazotization or Sandmeyer reaction. 3. Inefficient Bromide Displacement: Poor quality of copper(I) bromide or insufficient reaction time for the Sandmeyer step. 4. Side Reactions: Azo coupling or reaction with solvent/water. | 1. Ensure slow, dropwise addition of sodium nitrite solution to a well-stirred, acidic solution of 2-aminopurine. Test for excess nitrous acid with starch-iodide paper. 2. Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath. 3. Use freshly prepared or high-purity copper(I) bromide. Ensure the Sandmeyer reaction is allowed to proceed to completion, which may require gentle warming after the initial addition. 4. Ensure sufficient acidity to fully protonate the starting amine and minimize azo coupling. Use anhydrous solvents if employing a non-aqueous method. |
| Formation of a Tarry/Oily Residue | 1. Decomposition of Diazonium Salt: As mentioned above, elevated temperatures can lead to the formation of phenolic and polymeric byproducts. 2. Azo Coupling: Insufficient acidity can promote the reaction of the diazonium salt with unreacted amine. | 1. Improve temperature control throughout the diazotization process. 2. Increase the concentration of the mineral acid (e.g., HBr) to ensure the starting amine is fully protonated and to maintain a low pH. |
| Product is Difficult to Purify (Multiple Spots on TLC) | 1. Presence of Starting Material: Incomplete reaction. 2. Formation of 2-Hydroxypurine: Reaction of the diazonium intermediate with water. 3. Other Brominated Isomers or Polybrominated Products: While less common for the 2-position, improper reaction conditions could lead to other products. | 1. Monitor the reaction progress by TLC to ensure complete consumption of the starting material. 2. Minimize the amount of water in the reaction, especially if a non-aqueous method is feasible. During workup, perform extractions quickly. Optimize the purification by trying different solvent systems for column chromatography. 3. Carefully control the stoichiometry of the brominating agent. |
| Inconsistent Results/Poor Reproducibility | 1. Variability in Reagent Quality: Purity of 2-aminopurine, sodium nitrite, or copper(I) bromide can vary. 2. Inconsistent Temperature Control: Fluctuations in reaction temperature can significantly impact the outcome. 3. Atmospheric Moisture: For non-aqueous methods, moisture can be a significant issue. | 1. Use high-purity, well-stored reagents. It is advisable to use a freshly opened bottle of sodium nitrite or to test its efficacy. 2. Use a reliable cooling bath and monitor the internal reaction temperature closely. 3. For non-aqueous reactions, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol: Synthesis of this compound via Sandmeyer Reaction
This protocol is a generalized procedure based on established Sandmeyer reactions of aminopurines. Optimization may be required for specific laboratory conditions and reagent purities.
Materials:
-
2-Aminopurine
-
Hydrobromic acid (48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) or Ammonium hydroxide (NH₄OH)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ice
Procedure:
-
Diazotization of 2-Aminopurine:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-aminopurine (1.0 eq) in 48% hydrobromic acid (a sufficient volume to ensure dissolution, e.g., 5-10 mL per gram of amine).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold, stirred solution of 2-aminopurine hydrobromide. Maintain the temperature below 5 °C throughout the addition. The addition should be slow to control the exothermic reaction.
-
After the complete addition of the sodium nitrite solution, stir the reaction mixture at 0-5 °C for an additional 30-60 minutes. The formation of the diazonium salt is typically indicated by a color change.
-
-
Sandmeyer Reaction:
-
In a separate beaker, prepare a solution or suspension of copper(I) bromide (1.2 eq) in 48% hydrobromic acid. Cool this mixture to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases. This may take 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or ammonium hydroxide until the pH is approximately 7-8.
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
-
Visualizations
Logical Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Regioselective Synthesis of 2-Bromo-7H-Purine
Welcome to the Technical Support Center for the regioselective synthesis of 2-bromo-7H-purine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of this important heterocyclic compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| SYN-001 | Low to no yield of the desired this compound. | 1. Incomplete bromination of the purine precursor. 2. Decomposition of the starting material or product under the reaction conditions. 3. Suboptimal reaction temperature or time. 4. Inactive brominating agent. | 1. Increase the equivalents of the brominating agent (e.g., NBS) or try a different brominating system. 2. Screen different solvents and reaction temperatures to minimize degradation. Consider performing the reaction under an inert atmosphere. 3. Optimize the reaction time and temperature by monitoring the reaction progress using TLC or LC-MS. 4. Use a freshly opened or purified brominating agent. |
| SYN-002 | Formation of the undesired 2-bromo-9H-purine isomer as the major product. | The reaction is under thermodynamic control, favoring the more stable 9H-isomer. | To favor the 7H-isomer (the kinetic product), it is often necessary to run the reaction at lower temperatures.[1] Consider using a bulkier protecting group on the purine nitrogen that may sterically hinder the formation of the 9-substituted product. |
| SYN-003 | Presence of multiple brominated products (e.g., dibromo-purines). | Over-bromination due to harsh reaction conditions or excess brominating agent. | Reduce the number of equivalents of the brominating agent. Perform the reaction at a lower temperature and monitor it closely to stop it once the desired mono-brominated product is formed. |
| SYN-004 | Difficulty in separating this compound from the 9H-isomer. | The isomers have very similar polarities. | Utilize a high-performance liquid chromatography (HPLC) system with a suitable column (e.g., reverse-phase C18) and optimize the mobile phase. A shallow gradient of acetonitrile in water with an acidic modifier like formic acid can often resolve these isomers.[2][3] |
| SYN-005 | Incomplete cyclization of the diaminopyrimidine precursor. | 1. The cyclizing agent (e.g., triethyl orthoformate) is not reactive enough. 2. The reaction temperature is too low. | 1. Add a catalytic amount of a weak acid (e.g., p-toluenesulfonic acid) to promote cyclization.[4] 2. Increase the reaction temperature, but monitor for potential side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
A1: The main challenge is achieving regioselectivity. Purines have two reactive nitrogen atoms in the imidazole ring (N7 and N9), and reactions like alkylation or the formation of the tautomer can lead to a mixture of 7H and 9H isomers.[4] The 9H-purine is generally the thermodynamically more stable tautomer, making the isolation of the desired 7H-isomer challenging.[4]
Q2: How can I control the regioselectivity to favor the 7H-isomer?
A2: Controlling regioselectivity often involves manipulating the reaction conditions to favor the kinetic product. This typically means running the reaction at a lower temperature.[1] The choice of starting material and any protecting groups can also influence the steric environment around the N7 and N9 positions, thereby directing the reaction towards the desired isomer.
Q3: What are the common starting materials for the synthesis of this compound?
A3: A common approach is to start with a substituted 4,5-diaminopyrimidine and then construct the imidazole ring.[4] Another route involves the direct bromination of a suitable 7H-purine precursor, though this can present challenges with regioselectivity at the C2 position.
Q4: What brominating agents are typically used for the C2-bromination of purines?
A4: N-Bromosuccinimide (NBS) is a commonly used brominating agent for the C2 position of purines. Other reagents like bromine in various solvents can also be employed, but may require more careful control of the reaction conditions to avoid over-bromination.
Q5: How can I confirm the identity and purity of my this compound product?
A5: The product should be characterized by a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The chemical shifts in the NMR spectra, particularly of the purine protons and carbons, can help distinguish between the 7H and 9H isomers.[5]
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-amino-7H-purine (Conceptual)
This protocol is a conceptual outline based on general methods for the diazotization of aminopurines followed by bromination (Sandmeyer-type reaction). This is a hypothetical protocol and requires optimization.
Step 1: Diazotization of 2-amino-7H-purine
-
Suspend 2-amino-7H-purine in an aqueous solution of hydrobromic acid (HBr) at a low temperature (0-5 °C).
-
Slowly add a solution of sodium nitrite (NaNO₂) in water while maintaining the low temperature.
-
Stir the reaction mixture for a specified time to allow for the formation of the diazonium salt.
Step 2: Bromination
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
Step 3: Work-up and Purification
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization or preparative HPLC to separate the 7H and 9H isomers.
Characterization Data (Expected for this compound):
-
¹H NMR: Expect characteristic signals for the purine ring protons. The chemical shift of the proton at the C6 and C8 positions will be informative.
-
¹³C NMR: The chemical shifts of the carbon atoms in the purine ring, particularly C2, C5, and C8, can help in distinguishing between the 7H and 9H isomers.[5]
-
Mass Spectrometry (ESI-MS): Expect to observe the molecular ion peak corresponding to the mass of this compound, showing the characteristic isotopic pattern for a bromine-containing compound.
Visualizations
Logical Workflow for Troubleshooting Low Yield
References
- 1. 6-bromopurine nucleosides as reagents for nucleoside analogue synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Separation of N7 and N9 Isomers of 2-Bromopurine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation and characterization of N7 and N9 isomers of 2-bromopurine.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of N7 and N9 isomers of 2-bromopurine challenging?
A1: The separation is difficult because N7 and N9 isomers are constitutional isomers with the same molecular formula and weight, leading to very similar physical and chemical properties.[1][2] Direct alkylation of 2-bromopurine often results in a mixture of both the thermodynamically more stable N9 isomer and the kinetically favored N7 isomer.[3][4] Their similar polarities and structures make chromatographic separation a non-trivial task, often requiring careful method development.[5][6]
Q2: What are the primary methods for separating the N7 and N9 isomers?
A2: High-Performance Liquid Chromatography (HPLC) is the most common method for separating N7 and N9 purine isomers.[7] Success often depends on the selection of the appropriate stationary phase (e.g., C18, phenyl) and optimization of the mobile phase composition.[5] In some cases, specialized techniques like centrifugal partition chromatography (CPC) may also be employed for preparative-scale separations.[2]
Q3: How can I control the regioselectivity of the synthesis to favor one isomer over the other?
A3: Regioselectivity can be controlled by reaction conditions. Generally, the N7-substituted purine is the kinetically favored product, and its formation is optimized at lower temperatures and shorter reaction times.[4] Conversely, the N9 isomer is the thermodynamically more stable product and is favored at higher temperatures (e.g., 80°C) and longer reaction times.[3][4] The choice of solvent (e.g., acetonitrile vs. 1,2-dichloroethane) and the use of Lewis acid catalysts like SnCl₄ with silylated purines can also significantly influence the isomer ratio.[3][4]
Q4: What are the most reliable analytical techniques to confirm the identity of the N7 and N9 isomers?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between N7 and N9 purine isomers.[8] Key techniques include:
-
¹³C NMR: There is a significant difference in the chemical shifts of the C5 and C8 carbons between the two isomers.[3][4]
-
¹H-¹⁵N HMBC: This 2D NMR technique unambiguously establishes the connectivity between the alkyl group's protons and the N7 or N9 nitrogen of the purine ring.[8]
-
NOESY: Nuclear Overhauser effect spectroscopy can show spatial proximity between the protons of the alkyl group and other protons on the purine ring system, helping to confirm the substitution site.[3][4] Electrospray ionization tandem mass spectrometry (ESI-MS/MS) can also be used to differentiate the isomers based on their distinct fragmentation patterns.[7]
Troubleshooting Guides
Issue 1: Poor or No Separation of Isomers in HPLC
Q: My HPLC analysis shows co-eluting or poorly resolved peaks for the N7 and N9 isomers. What steps can I take to improve the separation?
A: This is a common challenge due to the isomers' similar properties. Here are several strategies to try:
-
Optimize the Mobile Phase:
-
Solvent Composition: If you are using a standard mobile phase like methanol/water or acetonitrile/water, systematically vary the ratio. A shallower gradient or isocratic elution might be necessary to improve resolution.[5]
-
Add an Ion-Pairing Reagent: For polar analytes like purines, adding an ion-pairing agent such as sodium heptane sulfonate can enhance retention and improve peak shape.[9]
-
Adjust pH: Modify the mobile phase pH with additives like formic acid, phosphoric acid, or trifluoroacetic acid (TFA). The ionization state of the purine ring can significantly affect its interaction with the stationary phase.[6][9]
-
-
Change the Stationary Phase:
-
Standard C18 columns may not provide sufficient selectivity. Consider columns with different chemistries, such as a phenyl-hexyl or a polar-embedded phase, which offer different retention mechanisms (e.g., π-π interactions).[5]
-
-
Adjust Physical Parameters:
-
Temperature: Lowering the column temperature can sometimes increase selectivity.
-
Flow Rate: Reduce the flow rate to allow more time for the isomers to interact with the stationary phase, which can lead to better resolution.
-
Issue 2: Ambiguous Isomer Identification by NMR
Q: I have isolated what I believe to be a single isomer, but the ¹H and ¹³C NMR spectra are not conclusive. How can I definitively identify it as N7 or N9?
A: While ¹H NMR is often insufficient on its own, specific NMR techniques can provide unambiguous identification:
-
Focus on Key ¹³C Chemical Shifts:
-
For N-alkylated 6-chloropurines (a close analog), the C5 chemical shift for the N9 isomer is typically around 132 ppm, while for the N7 isomer, it is more shielded at approximately 123 ppm.[4] A similar trend is expected for 2-bromopurines.
-
Calculate the difference (Δδ) between the C5 and C8 chemical shifts. For N7 isomers, this difference is significantly larger (e.g., Δδ ≈ 27) than for N9 isomers (e.g., Δδ ≈ 13).[3][4]
-
-
Perform a ¹H-¹⁵N HMBC Experiment:
-
This is the gold standard for identification. It will show a direct correlation (cross-peak) between the protons on the carbon attached to the purine ring (e.g., the CH₂ group) and either the N7 or N9 nitrogen, providing irrefutable evidence of the substitution site.[8]
-
-
Use NOESY Spectroscopy:
Issue 3: Low Yield of the Desired Isomer
Q: My synthesis produces a mixture of isomers, but the yield of my target isomer (e.g., N7) is very low. How can I improve the regioselectivity?
A: The ratio of N7 to N9 isomers is highly dependent on the reaction conditions, which can be tuned to favor your desired product.
-
To Favor the N7 (Kinetic) Isomer:
-
Lower the Reaction Temperature: Conduct the alkylation at room temperature or below.[4]
-
Optimize Reaction Time: Monitor the reaction over time. The N7 isomer often forms first, and prolonged reaction times can lead to its conversion to the more stable N9 isomer.[4]
-
Choice of Solvent: In studies with 6-chloropurine, 1,2-dichloroethane (DCE) at room temperature favored the N7 isomer.[3][4]
-
-
To Favor the N9 (Thermodynamic) Isomer:
-
Increase the Reaction Temperature: Heating the reaction, for example to 80°C in acetonitrile (ACN), has been shown to produce the N9 isomer as the predominant product.[3][4]
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 5+ hours) to ensure the thermodynamic equilibrium favors the N9 product.[4]
-
Quantitative Data Summary
Table 1: Reaction Conditions for Isomer Synthesis (Adapted from 6-chloropurine studies) [3][4]
| Entry | Solvent | Catalyst | Temperature | Time | Product Ratio (N7 : N9) | Isolated Yield (Target Isomer) |
| 1 | DCE | SnCl₄ | Room Temp. | 19 h | Predominantly N7 | 75% (N7) |
| 2 | ACN | SnCl₄ | Room Temp. | 3 h | Predominantly N7 | 78% (N7) |
| 3 | ACN | SnCl₄ | 80 °C | 5 h | Predominantly N9 | 39% (N9) |
| 4 | ACN | SnCl₄ | 50 °C | 19 h | Mixture, N9 increasing | Not Reported |
Table 2: Key ¹³C NMR Chemical Shifts for Isomer Identification (Data for tert-butylated 6-chloropurine) [3][4]
| Isomer | C5 Chemical Shift (δ, ppm) | C8 Chemical Shift (δ, ppm) | Δδ (C8 - C5) |
| N7 | ~123 | ~150 | ~27 |
| N9 | ~132 | ~145 | ~13 |
Experimental Protocols
Protocol 1: General Method for HPLC Separation of N7/N9 Isomers
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm). If resolution is poor, switch to a Phenyl-Hexyl column.
-
Sample Preparation: Dissolve the isomer mixture in the mobile phase or a compatible solvent (e.g., Methanol, Acetonitrile) to a concentration of ~1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
-
Start with a shallow gradient, for example, 5-30% Solvent B over 20 minutes.
-
If co-elution occurs, switch to an isocratic method, testing various percentages of Solvent B (e.g., 15%, 20%, 25%).
-
-
Detection: Use a UV detector set to the λmax of 2-bromopurine (typically around 260-270 nm).
-
Optimization: If separation is still inadequate, consider adding an ion-pairing reagent like sodium heptane sulfonate (1-2 mM) to the aqueous mobile phase (Solvent A).[9] Ensure the column is thoroughly equilibrated with the new mobile phase for at least 30 minutes.[9]
Protocol 2: Isomer Identification using ¹H-¹⁵N HMBC NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[8]
-
Instrument Setup: Use a high-field NMR spectrometer (≥500 MHz) equipped with a probe capable of inverse detection.[8]
-
Acquisition:
-
Run standard ¹H and ¹³C spectra first to confirm purity and obtain initial assignments.
-
Set up a gradient-selected ¹H-¹⁵N HMBC experiment.
-
Set the ¹H spectral width to ~12 ppm and the ¹⁵N spectral width to ~300 ppm, centered on the expected chemical shift range for purine nitrogens.[8]
-
-
Data Analysis:
-
Process the 2D data using appropriate software.
-
For the N9 isomer: Look for a cross-peak correlating the protons of the alkyl substituent to the N9 nitrogen signal.
-
For the N7 isomer: Look for a cross-peak correlating the protons of the alkyl substituent to the N7 nitrogen signal.[8]
-
Visualizations
Caption: General workflow for the synthesis, separation, and characterization of N7/N9 isomers.
Caption: Decision tree for troubleshooting poor HPLC separation of 2-bromopurine isomers.
Caption: Key NMR differences for the unambiguous identification of N7 and N9 purine isomers.
References
- 1. biocompare.com [biocompare.com]
- 2. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 3. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. separation of two isomers - Chromatography Forum [chromforum.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mdche.u-szeged.hu [mdche.u-szeged.hu]
- 8. benchchem.com [benchchem.com]
- 9. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
Technical Support Center: Purification of 2-Bromo-7H-Purine by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-bromo-7H-purine using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of this compound?
A1: Silica gel is a widely used and cost-effective stationary phase for the purification of purine derivatives.[1] However, due to the polar nature of the purine core and the potential for interactions with acidic silanol groups, other stationary phases can also be effective. These include C18 reversed-phase silica for separating polar compounds and amine-functionalized silica, which can mitigate issues related to the basicity of the purine ring system.[1]
Q2: What mobile phase systems are recommended for the purification of this compound on silica gel?
A2: For purines with polar substituents, solvent systems such as dichloromethane/methanol or ethyl acetate/hexane are commonly employed.[1] The polarity of the eluent can be adjusted by varying the ratio of the solvents to achieve optimal separation. For halogenated purine derivatives, a mobile phase of acetone/dichloromethane has also been reported to be effective.[2]
Q3: My this compound is showing significant peak tailing during column chromatography on silica. What could be the cause and how can I fix it?
A3: Peak tailing of purine compounds on silica gel is often caused by strong interactions between the basic nitrogen atoms of the purine ring and the acidic silanol groups on the silica surface.[3] To minimize this, a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, can be added to the mobile phase to neutralize the acidic sites on the silica gel.[4][5]
Q4: I am experiencing low recovery of this compound from the column. What are the possible reasons?
A4: Low recovery can be due to several factors. The compound may be irreversibly adsorbed onto the silica gel, especially if it is highly polar.[4] In this case, gradually increasing the polarity of the mobile phase (gradient elution) or flushing the column with a more polar solvent system, like 5-10% methanol in dichloromethane, may help elute the compound.[5] Another possibility is the decomposition of the compound on the acidic silica gel.[3]
Q5: Is this compound stable on silica gel?
A5: Some purine derivatives can be sensitive to the acidic nature of silica gel and may degrade during chromatography.[3] To assess the stability of your compound, you can perform a simple test by spotting a solution of the purified compound on a TLC plate, letting it sit for a few hours, and then developing it to see if any new spots appear. If decomposition is observed, using a deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina or C18 reversed-phase silica is recommended.[6]
Troubleshooting Guides
Issue 1: Poor Separation of this compound from Impurities
| Possible Cause | Troubleshooting Step |
| Inappropriate Mobile Phase Polarity | If the compound elutes too quickly (high Rf), the mobile phase is too polar. If it remains at the baseline (low Rf), the mobile phase is not polar enough.[4] Systematically adjust the solvent ratio to achieve an optimal Rf value of 0.2-0.4 for the target compound on a TLC plate before running the column.[4] |
| Co-eluting Impurities | Try a different solvent system with different selectivity. For example, if you are using an ethyl acetate/hexane system, consider trying a dichloromethane/methanol or acetone/dichloromethane system.[1][2] Sometimes a three-component mobile phase can provide better resolution. |
| Column Overloading | The amount of crude material loaded onto the column is too high, leading to broad bands and poor separation. As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase. Reduce the sample load for better resolution. |
Issue 2: The Compound is Not Eluting from the Column
| Possible Cause | Troubleshooting Step |
| High Polarity of the Compound | The compound is strongly adsorbed to the silica gel. Prepare a gradient of increasing solvent polarity. For instance, start with a low percentage of methanol in dichloromethane and gradually increase the methanol concentration. A final flush with a high concentration of a polar solvent (e.g., 10-20% methanol in dichloromethane) may be necessary.[4][5] |
| Compound Precipitation at the Top of the Column | The compound may have poor solubility in the initial mobile phase. Load the sample by adsorbing it onto a small amount of silica gel (dry loading) instead of dissolving it in a minimal amount of solvent.[7] |
| Compound Decomposition | The compound may be degrading on the acidic silica gel. Consider using a deactivated silica gel or an alternative stationary phase like neutral alumina or C18.[3][6] |
Experimental Protocols
Protocol 1: Purification of this compound using Normal-Phase Column Chromatography
1. Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA, optional)
-
Glass chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
2. Mobile Phase Preparation:
-
Prepare a stock solution of 10% MeOH in DCM.
-
Based on TLC analysis of the crude material, determine an optimal mobile phase composition that provides a good separation and an Rf value of approximately 0.2-0.4 for this compound. A starting point could be 2-5% MeOH in DCM.
-
If peak tailing is observed on the TLC plate, add 0.1-0.5% TEA to the mobile phase.
3. Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the packed silica gel to prevent disturbance of the bed during sample loading.
4. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of DCM or the mobile phase. Carefully apply the solution to the top of the column.
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., DCM or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[7]
5. Elution and Fraction Collection:
-
Begin elution with the determined mobile phase.
-
If a gradient elution is required, gradually increase the percentage of methanol in the mobile phase.
-
Collect fractions and monitor the elution of the compound using TLC.
6. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification of this compound using Reversed-Phase Flash Chromatography
1. Materials:
-
Crude this compound
-
C18 reversed-phase silica cartridge
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (optional)
-
Flash chromatography system
2. Mobile Phase Preparation:
-
Mobile Phase A: Water (with optional 0.1% formic acid or phosphoric acid).
-
Mobile Phase B: Acetonitrile (with optional 0.1% formic acid or phosphoric acid). The addition of an acid can improve peak shape for purine compounds in reversed-phase chromatography.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., methanol, DMSO, or the initial mobile phase).
-
Filter the sample solution to remove any particulates before injection.
4. Elution and Fraction Collection:
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A and 5% B).
-
Inject the sample and start the gradient elution. A typical gradient could be from 5% to 95% B over a set period (e.g., 20-30 minutes).
-
Monitor the elution using a UV detector and collect fractions corresponding to the desired peak.
5. Product Isolation:
-
Analyze the collected fractions for purity (e.g., by analytical HPLC).
-
Pool the pure fractions and remove the solvents by lyophilization or rotary evaporation.
Data Presentation
Table 1: Suggested Starting Conditions for Column Chromatography of this compound
| Parameter | Normal-Phase (Silica Gel) | Reversed-Phase (C18) |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | C18-functionalized Silica |
| Mobile Phase | Dichloromethane/Methanol (e.g., 98:2 to 95:5 v/v) or Acetone/Dichloromethane | Water/Acetonitrile |
| Modifier | 0.1-0.5% Triethylamine (optional, to reduce tailing) | 0.1% Formic Acid or Phosphoric Acid (optional, to improve peak shape) |
| Elution Mode | Isocratic or Gradient | Gradient |
Note: These are suggested starting points. The optimal conditions will depend on the specific impurities present in the crude material and should be determined by TLC or analytical HPLC analysis.
Mandatory Visualization
Caption: A general workflow for the purification of this compound by column chromatography.
Caption: A troubleshooting decision tree for common issues in the column chromatography of this compound.
References
- 1. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. goldbio.com [goldbio.com]
- 5. youtube.com [youtube.com]
- 6. Purine | C5H4N4 | CID 1044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Separation of 7-(2-Bromoethyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
common side products in the bromination of purine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of purines. The information is presented in a practical question-and-answer format to directly address common issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common position for bromination on the purine ring?
The most common and electronically favorable position for electrophilic bromination on the purine ring is the C-8 position.[1] The imidazole part of the purine ring is more electron-rich than the pyrimidine part, making the C-8 position susceptible to electrophilic attack.
Q2: What are the most common brominating agents for purines?
Several brominating agents are effectively used for the C-8 bromination of purines and their nucleosides. These include:
-
N-Bromosuccinimide (NBS): Frequently used in polar aprotic solvents like DMF.[1][2][3]
-
1,3-Dibromo-5,5-dimethylhydantoin (DBH): A stable, crystalline reagent that is effective in solvents like dichloromethane (CH₂Cl₂), acetonitrile (CH₃CN), or DMF.[1][4]
-
Bromine (Br₂): Often used in buffered solutions, such as with sodium acetate in acetic acid, to control the reactivity.[5]
Q3: Why is my purine bromination reaction so slow compared to pyrimidine bromination?
Purine bromination, particularly of nucleosides like adenosine and guanosine, often requires longer reaction times or higher equivalents of the brominating agent compared to the C-5 bromination of pyrimidines like uridine.[1] This can be due to the lower nucleophilicity of the C-8 position in purines compared to the C-5 position in pyrimidines and potential electronic effects from the substituents on the purine ring.
Q4: Can the reaction conditions be optimized to speed up the reaction?
Yes. The addition of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), can significantly enhance the rate of bromination when using reagents like DBH.[1][4] Increasing the reaction temperature can also accelerate the reaction, but this must be balanced against the potential for increased side product formation.[1] Using more polar aprotic solvents like DMF can also lead to shorter reaction times compared to less polar solvents like CH₂Cl₂.[1]
Troubleshooting Guide
Issue 1: Low or No Product Formation (Incomplete Reaction)
Q: My TLC analysis shows a significant amount of starting material remaining even after a long reaction time. What could be the problem?
A: Incomplete conversion is a common issue in purine bromination.[1] Here are several potential causes and solutions:
-
Insufficient Brominating Agent: Purine bromination can be sluggish and may require a higher excess of the brominating agent than expected.[1]
-
Solution: Increase the equivalents of NBS or DBH. It can be beneficial to add the reagent in portions over time to maintain a steady concentration and drive the reaction to completion.
-
-
Reaction Temperature is Too Low: Ambient temperature may not be sufficient for certain purine substrates.
-
Solution: Gradually increase the reaction temperature (e.g., to 40 °C) and monitor the reaction progress by TLC.[1]
-
-
Lack of an Activator: The reaction may be inherently slow without a catalyst.
-
Solution: If using DBH, consider adding a catalytic amount of a Lewis acid like TMSOTf or an organic acid like p-toluenesulfonic acid (TsOH) to activate the brominating agent.[1]
-
-
Solvent Choice: The solvent may not be optimal for the reaction.
-
Solution: Switching to a more polar aprotic solvent, such as DMF or CH₃CN, can increase the reaction rate.[1]
-
Issue 2: Multiple Spots on TLC – Suspected Side Products
Q: My TLC plate shows the desired product spot, but also one or more additional spots. What are these side products?
A: The formation of multiple products can complicate purification. The most likely side products are:
-
Over-brominated Products: Although C-8 is the primary site, further bromination can occur under forcing conditions.
-
Potential Side Product: For certain substrates, dibrominated products (e.g., 7,8-dibromopurines) can be formed.[4]
-
Solution: Reduce the equivalents of the brominating agent and monitor the reaction carefully to stop it once the starting material is consumed and before significant amounts of the over-brominated product appear.
-
-
Halogen Exchange: If your purine substrate already contains another halogen (e.g., chlorine), a side product from halogen exchange may form.
-
Potential Side Product: In the bromination of a 6-chloropurine derivative, partial replacement of the chlorine with bromine has been observed.[6]
-
Solution: This may be an unavoidable side reaction. Purification by chromatography will be necessary to separate the products.
-
-
Degradation/Hydrolysis Products: The 8-bromo substituent can be susceptible to hydrolysis, or the purine ring itself may be unstable under the reaction or workup conditions.
-
Solution: Ensure anhydrous reaction conditions if possible. During workup, avoid prolonged exposure to strong acids or bases. If the product is suspected to be unstable on silica gel, consider using a different stationary phase (e.g., alumina) for chromatography or minimizing the time the compound spends on the column.[7]
-
Issue 3: Difficulty with TLC Analysis
Q: I am having trouble getting a clean TLC. My spots are streaking or not moving from the baseline.
A: Purine derivatives can be challenging for TLC analysis due to their polarity and ability to interact strongly with the silica gel.
-
Problem: Streaking Spots [8][9]
-
Cause: The sample may be overloaded, or the compound is strongly acidic or basic.
-
Solution: Dilute your sample before spotting. Add a small amount of acid (e.g., acetic acid) or base (e.g., ammonia or pyridine) to the eluting solvent to improve the spot shape for acidic or basic compounds, respectively.
-
-
Problem: Spots Remain on the Baseline [10]
-
Cause: The eluting solvent is not polar enough.
-
Solution: Increase the polarity of your mobile phase. A common solvent system for purines is a mixture of dichloromethane (or chloroform) and methanol. Gradually increase the percentage of methanol. Adding a small amount of ammonia to the solvent system can also help move very polar, basic compounds off the baseline.
-
-
Problem: Smeary TLC when using high-boiling solvents (e.g., DMF) [7]
-
Cause: The residual reaction solvent is interfering with the chromatography.
-
Solution: After spotting your sample on the TLC plate, place the plate under high vacuum for a few minutes to evaporate the high-boiling solvent before placing it in the developing chamber.
-
Data Presentation
The following table summarizes the yield of 8-bromopurine nucleosides under various reaction conditions using 1,3-dibromo-5,5-dimethylhydantoin (DBH) as the brominating agent, based on data from Wnuk et al.[1]
| Entry | Substrate | Solvent | DBH (equiv.) | Additive (equiv.) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2',3',5'-Tri-O-acetyladenosine | CH₂Cl₂ | 1.1 | - | 25 | 24 | 65 |
| 2 | 2',3',5'-Tri-O-acetyladenosine | CH₂Cl₂ | 1.1 | TMSOTf (0.55) | 25 | 8 | 80 |
| 3 | Adenosine | DMF | 1.1 | - | 25 | 6 | 70 |
| 4 | 2'-Deoxyadenosine | DMF | 1.1 | - | 25 | 6 | 62 |
| 5 | 2',3',5'-Tri-O-acetylguanosine | CH₃CN | 1.1 | - | 25 | 4 | 98 |
| 6 | 2',3',5'-Tri-O-acetylguanosine | CH₂Cl₂ | 1.1 | TMSOTf (1.1) | 25 | 18 | 98 |
| 7 | Guanosine | DMF | 1.1 | - | 25 | 3 | ~50 |
| 8 | Guanosine | DMF | 0.6 | TMSOTf (0.55) | 25 | 0.5 | 48 |
Experimental Protocols
Key Experiment: Bromination of 2',3',5'-Tri-O-acetylguanosine with DBH
This protocol is adapted from the work of Rayala and Wnuk.[1]
-
Dissolution: Dissolve 2',3',5'-tri-O-acetylguanosine (1 equivalent) in acetonitrile (CH₃CN).
-
Reagent Addition: Add 1,3-dibromo-5,5-dimethylhydantoin (DBH) (1.1 equivalents) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at 25 °C and monitor its progress by Thin Layer Chromatography (TLC) using a mobile phase of 10:1 dichloromethane/methanol. The product spot should appear at a higher Rf value than the starting material.
-
Reaction Time: The reaction is typically complete within 4 hours.
-
Workup: Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by water, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. The product, 8-bromo-2',3',5'-tri-O-acetylguanosine, can be further purified by silica gel chromatography if necessary.
Visualizations
Logical Troubleshooting Workflow for Purine Bromination
This diagram outlines a step-by-step process for troubleshooting common issues during a purine bromination experiment.
Caption: Troubleshooting workflow for purine bromination experiments.
References
- 1. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chromatography [chem.rochester.edu]
- 8. microbiozindia.com [microbiozindia.com]
- 9. chembam.com [chembam.com]
- 10. bitesizebio.com [bitesizebio.com]
Technical Support Center: Improving Suzuki Coupling Yields with 2-Bromo-7H-Purine
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Suzuki-Miyaura cross-coupling of 2-bromo-7H-purine and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Q1: My Suzuki coupling with this compound is resulting in a low yield or no reaction. What are the primary causes?
A1: Low yields with purine substrates are common and can often be attributed to several factors related to the unique properties of the purine ring system.
-
Catalyst Inhibition/Deactivation: The nitrogen atoms in the purine ring, particularly N1, N3, N7, and N9, can coordinate with the palladium catalyst. This coordination can inhibit the catalyst or lead to the formation of inactive palladium species, effectively halting the catalytic cycle.
-
Poor Solubility: this compound and many of its derivatives have poor solubility in common organic solvents used for Suzuki couplings, such as toluene or dioxane. This can lead to a heterogeneous reaction mixture and slow reaction kinetics.
-
Side Reactions: The most common side reactions include protodeboronation of the boronic acid and debromination of the purine starting material.
-
Inappropriate Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for the successful coupling of electron-deficient and potentially coordinating heteroaromatics like purines.
Q2: I am observing significant byproduct formation. How can I identify and minimize these side reactions?
A2: The two most prevalent side reactions are protodeboronation and debromination.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, consuming your coupling partner. It is often promoted by the presence of water and a strong base.
-
Solution:
-
Use anhydrous solvents and reagents.
-
Employ milder bases such as K₂CO₃ or Cs₂CO₃.
-
Consider using more stable boronic esters (e.g., pinacol esters) instead of boronic acids.
-
-
-
Debromination: This is the replacement of the bromine on the purine ring with a hydrogen atom.
-
Solution:
-
Ensure a thoroughly deoxygenated reaction environment.
-
Use a robust ligand that promotes rapid oxidative addition and reductive elimination, minimizing the lifetime of intermediates that can lead to debromination.
-
-
Q3: How do I choose the optimal catalyst, ligand, base, and solvent for coupling with this compound?
A3: The selection of reagents is crucial. A systematic screening of conditions is often necessary.
-
Catalyst and Ligand:
-
For challenging substrates like 2-bromopurines, pre-formed catalysts or catalyst systems with bulky, electron-rich phosphine ligands are often required. These ligands can stabilize the palladium catalyst and promote the rate-limiting oxidative addition step.
-
Examples of effective systems include Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ with a ligand such as XPhos or SPhos.
-
-
Base:
-
The base plays a key role in the transmetalation step. However, strong bases can promote side reactions.
-
Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice may depend on the specific boronic acid and solvent system.
-
-
Solvent:
-
Solvent choice is critical for solubility. A mixture of a non-polar solvent with a more polar co-solvent can be effective.
-
For electron-rich boronic acids, anhydrous conditions in a solvent like toluene may be optimal.[1][2] For electron-poor arylboronic acids, an aqueous solvent system such as DME/water might be preferable.[1][2]
-
Q4: My purine substrate is N-unsubstituted. Do I need to protect the N-H group?
A4: While not always mandatory, N-protection of the purine ring can significantly improve yields and reproducibility. The acidic N-H protons (at N7 or N9) can interfere with the basic reaction conditions or coordinate with the catalyst.
-
Recommendation: Protecting the purine nitrogen with a group like benzyl (Bn) or a tetrahydropyranyl (THP) group can block these unwanted interactions. Studies have shown successful couplings with N-benzylated halopurines.[1][2]
Data Presentation: Reaction Conditions and Yields
The following table summarizes reaction conditions for the Suzuki-Miyaura coupling of various halopurines, which can serve as a starting point for optimizing the reaction with this compound.
| Entry | Halopurine Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 9-Benzyl-6-chloro-2-iodopurine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene | 110 | 24 | 81 | [1][2] |
| 2 | 9-Benzyl-2,6-dichloropurine | Phenylboronic acid (1 equiv.) | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene | 110 | 24 | 77 (mono-coupled at C6) | [1][2] |
| 3 | 9-Benzyl-8-bromoadenine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene | 110 | 24 | 89 | [2] |
| 4 | 9-Benzyl-8-bromoadenine | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 80 | 48 | 82 | [2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of N-Protected 2-Bromopurine
Note: This is a generalized procedure and may require optimization for specific substrates. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Preparation: In a flame-dried Schlenk flask, combine the N-protected 2-bromopurine (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., toluene or DME/water). Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Visualizations
Suzuki Coupling Catalytic Cycle```dot
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl [label="R¹-Pd(II)Ln-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Both [label="R¹-Pd(II)Ln-R²", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];
// Invisible nodes for positioning ArylHalide [label="R¹-X\n(this compound)", shape=plaintext, fontcolor="#202124"]; BoronicAcid [label="R²-B(OR)₂ + Base", shape=plaintext, fontcolor="#202124"]; Product [label="R¹-R²\n(Product)", shape=plaintext, fontcolor="#202124"];
// Edges Pd0 -> OxAdd [color="#5F6368"]; ArylHalide -> OxAdd [color="#5F6368"]; OxAdd -> PdII_Aryl [color="#5F6368"]; PdII_Aryl -> Transmetalation [color="#5F6368"]; BoronicAcid -> Transmetalation [color="#5F6368"]; Transmetalation -> PdII_Both [color="#5F6368"]; PdII_Both -> RedElim [color="#5F6368"]; RedElim -> Pd0 [label=" Catalyst\nRegeneration", color="#34A853"]; RedElim -> Product [color="#34A853"]; }
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
References
Technical Support Center: Troubleshooting Poor Solubility of 2-Bromo-7H-Purine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for overcoming the solubility challenges of 2-bromo-7H-purine derivatives in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives have such poor aqueous solubility?
A1: The poor aqueous solubility of this compound derivatives often stems from their molecular structure. The purine ring system, while containing nitrogen atoms capable of hydrogen bonding, is a relatively large, aromatic, and somewhat rigid structure. The addition of a bromine atom further increases the molecule's lipophilicity and molecular weight, which generally leads to decreased solubility in water.[1][2] Factors such as strong intermolecular interactions in the solid crystal lattice can also contribute to poor solubility.
Q2: I dissolved my this compound derivative in DMSO for a stock solution, but it precipitates when I add it to my aqueous buffer. What should I do?
A2: This is a common issue known as "crashing out." It occurs when a compound that is soluble in a high-concentration organic solvent (like DMSO) is introduced into an aqueous medium where its solubility is much lower. The organic solvent is diluted, and the compound precipitates out of the solution.
To address this, you can try the following:
-
Lower the final concentration: The most straightforward solution is to reduce the final concentration of your compound in the aqueous buffer to below its solubility limit.
-
Optimize the dilution process: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring vigorously. This can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.
-
Use a co-solvent: Incorporate a water-miscible organic co-solvent (e.g., ethanol, propylene glycol) in your final aqueous solution to increase the solubility of your compound.[3][4] Be mindful of the final concentration of the co-solvent, as it may affect your experimental system.
-
Prepare a fresh working solution: Make your working solutions fresh from the DMSO stock immediately before use to minimize the time for potential precipitation to occur.
Q3: Can I heat my solution to dissolve my this compound derivative?
A3: Gentle warming can be an effective method to increase the solubility of many compounds.[1] However, you must proceed with caution. Excessive heat can lead to the degradation of your compound. It is advisable to warm the solution gently (e.g., in a 37°C water bath) and for a short period. After cooling to room temperature, observe the solution for any signs of precipitation, as the compound may have formed a supersaturated solution that is not stable over time. Always check the thermal stability of your specific derivative if possible.
Q4: How does pH affect the solubility of my this compound derivative?
A4: The purine ring system contains ionizable protons, meaning that the overall charge of the molecule can change with pH. This can significantly impact solubility.[5] For purine derivatives, the solubility is often pH-dependent. By adjusting the pH of your solvent, you may be able to ionize the molecule, which generally increases its solubility in aqueous solutions. It is recommended to perform a pH-solubility profile experiment to determine the optimal pH range for your specific compound.
Troubleshooting Guide
Issue: Difficulty in preparing a stock solution.
If you are struggling to dissolve your this compound derivative to make a concentrated stock solution, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for dissolving this compound derivatives for stock solutions.
Issue: Precipitation in aqueous media during experiments.
Precipitation of your compound in the middle of an experiment can invalidate your results. This workflow can help you troubleshoot this common problem.
Caption: Decision tree for troubleshooting precipitation of this compound derivatives in aqueous experimental media.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[6]
Materials:
-
This compound derivative
-
Purified water (e.g., Milli-Q) or buffer of choice
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of the this compound derivative to a vial. The excess solid should be clearly visible.
-
Add a known volume of the desired solvent (e.g., purified water, PBS pH 7.4).
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant. It is crucial to avoid aspirating any solid material.
-
Centrifuge the collected supernatant at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solids.
-
Carefully collect the clear supernatant for analysis.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
The determined concentration represents the equilibrium solubility of the compound in that solvent at that temperature.
Protocol 2: pH-Dependent Solubility Profile
This protocol helps in understanding how pH affects the solubility of your compound.
Materials:
-
This compound derivative
-
A series of buffers covering a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)
-
Equipment from Protocol 1
Procedure:
-
Follow the shake-flask method described in Protocol 1.
-
Instead of a single solvent, use a series of buffers with different pH values.
-
Determine the solubility of your compound in each buffer.
-
Plot the measured solubility (on a logarithmic scale) against the pH of the buffer.
-
This plot will reveal the pH-solubility profile of your this compound derivative.
Data Presentation
Use the following tables to record and compare your experimental solubility data.
Table 1: Solubility of this compound Derivative in Common Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Observations |
| Water | 25 | |||
| PBS (pH 7.4) | 25 | |||
| Ethanol | 25 | |||
| DMSO | 25 | |||
| Propylene Glycol | 25 | |||
| User-defined solvent |
Table 2: pH-Solubility Profile of this compound Derivative
| Buffer pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Observations |
| 2.0 | 25 | |||
| 4.0 | 25 | |||
| 6.0 | 25 | |||
| 7.4 | 25 | |||
| 8.0 | 25 | |||
| 10.0 | 25 | |||
| User-defined pH |
Signaling Pathways
Purine derivatives are known to interact with a variety of signaling pathways, often by acting as agonists or antagonists of purinergic receptors or by inhibiting enzymes involved in purine metabolism. The specific pathways affected will depend on the full structure of the derivative.
Caption: A generalized signaling pathway potentially modulated by this compound derivatives through interaction with cell surface purinergic receptors.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Bromo purine | Sigma-Aldrich [sigmaaldrich.com]
- 3. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. lup.lub.lu.se [lup.lub.lu.se]
preventing de-bromination of 2-bromo-7H-purine during reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-bromo-7H-purine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent de-bromination during your chemical reactions.
Troubleshooting Guide: Preventing De-bromination
De-bromination, the undesired substitution of the bromine atom with a hydrogen atom, is a common side reaction that can significantly lower the yield of your target molecule. This guide provides solutions to common issues encountered during reactions with this compound.
Issue 1: Significant formation of 7H-purine (de-brominated byproduct) in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
-
Potential Cause: Formation of palladium-hydride (Pd-H) species is a primary cause of dehalogenation in these reactions.[1] These species can arise from various sources in the reaction mixture.
-
Solutions:
-
Optimize Your Choice of Base: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can promote the formation of Pd-H species. Consider switching to milder inorganic bases.
Base Type Recommendation Rationale Alkoxide Bases Use with caution or avoid Can generate hydride species, leading to de-bromination. Carbonate Bases Recommended (e.g., K₂CO₃, Cs₂CO₃) Milder, less prone to forming Pd-H species. K₂CO₃ has been shown to be effective in Suzuki-Miyaura couplings of halopurines.[2] Phosphate Bases Recommended (e.g., K₃PO₄) A good alternative to carbonate bases. -
Select the Appropriate Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the relative rates of the desired cross-coupling and undesired de-bromination.
Ligand Type Recommendation Rationale Simple Phosphines Use with caution (e.g., PPh₃) While Pd(PPh₃)₄ can be an effective catalyst,[2] bulky, electron-rich ligands are often better at suppressing dehalogenation. Bulky, Electron-Rich Phosphines Highly Recommended (e.g., XPhos, SPhos, RuPhos) These ligands accelerate the reductive elimination step, which outcompetes the de-bromination pathway. N-Heterocyclic Carbenes (NHCs) Consider as an alternative Can be effective in minimizing de-bromination in some systems. -
Choose the Right Solvent: The solvent can be a source of hydrides or influence the stability of reactive intermediates.
Solvent Type Recommendation Rationale Protic Solvents (e.g., alcohols) Avoid Can act as hydride donors. Anhydrous, Aprotic Solvents Highly Recommended (e.g., Toluene, Dioxane, THF) Minimize the presence of water and other potential hydride sources. -
Control the Reaction Temperature: Higher temperatures can sometimes increase the rate of de-bromination. It is crucial to find the optimal temperature that promotes the desired reaction without favoring the side reaction.
-
Protect the Purine Nitrogen (N-H): The N-H proton of the purine ring can be acidic and may contribute to the formation of species that lead to de-bromination. Protection of the purine nitrogen (e.g., with a benzyl or other suitable protecting group) can prevent this and has been shown to be effective in suppressing dehalogenation in related heterocyclic systems.
-
Issue 2: De-bromination during Nucleophilic Aromatic Substitution (SNAr) Reactions.
-
Potential Cause: While less common than in Pd-catalyzed reactions, de-bromination can occur under harsh SNAr conditions, especially in the presence of strong bases or reducing agents.
-
Solutions:
-
Use Milder Reaction Conditions: If possible, use lower temperatures and shorter reaction times.
-
Avoid Strong Reducing Agents: Ensure that your nucleophile or other reagents do not have reducing properties.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential redox side reactions.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to de-bromination?
A1: The C-Br bond in this compound can be susceptible to cleavage, particularly in the presence of a palladium catalyst and a hydride source. In palladium-catalyzed cross-coupling reactions, the formation of palladium-hydride (Pd-H) intermediates is a common pathway for dehalogenation.[1] These Pd-H species can react with the 2-bromopurine in a reductive process, replacing the bromine with a hydrogen atom.
Q2: Can the purity of my reagents affect the level of de-bromination?
A2: Yes, absolutely. Trace impurities in your reagents can act as hydride sources. For example, residual water in solvents or bases can contribute to the formation of Pd-H species. Boronic acids, used in Suzuki-Miyaura coupling, can sometimes contain borane (B-H) impurities. Using high-purity, anhydrous reagents and solvents is crucial for minimizing de-bromination.
Q3: Is there a general set of "safe" conditions to start with for a Suzuki-Miyaura coupling of this compound?
A3: A good starting point would be to use a palladium catalyst with a bulky, electron-rich phosphine ligand, a mild inorganic base, and an anhydrous aprotic solvent. For example, you could start with Pd₂(dba)₃ and XPhos as the catalyst system, K₂CO₃ as the base, and anhydrous toluene as the solvent. The reaction should be conducted under an inert atmosphere. Optimization of the temperature will likely be necessary.
Q4: How can I monitor the progress of my reaction and the formation of the de-brominated byproduct?
A4: You can monitor the reaction using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). To quantify the formation of the de-brominated byproduct, you can use Gas Chromatography (GC) or quantitative NMR with an internal standard.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize De-bromination
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, designed to minimize de-bromination.
-
Reagents and Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd₂(dba)₃ (1-3 mol%)
-
XPhos (2-6 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (2-3 equivalents)
-
Anhydrous toluene
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and anhydrous K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
In a separate glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃ and XPhos to the flask.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination with Minimized De-bromination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound, with precautions to reduce de-bromination.
-
Reagents and Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Pd₂(dba)₃ (1-3 mol%)
-
XPhos or SPhos (2-6 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (1.5 - 2 equivalents)
-
Anhydrous dioxane or toluene
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and the base to an oven-dried Schlenk flask.
-
Add this compound and the amine to the flask.
-
Add anhydrous, degassed solvent via syringe.
-
Seal the flask and heat the mixture to 80-110 °C.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for de-bromination in cross-coupling reactions.
Caption: General experimental workflow for cross-coupling reactions.
References
Technical Support Center: Optimization of Protecting Group Strategy for 2-Bromo-7H-Purine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis and protection of 2-bromo-7H-purine and its derivatives.
Troubleshooting Guide
This guide is designed to help you resolve specific issues you may encounter during your experiments.
Issue 1: Poor Regioselectivity - Obtaining a Mixture of N7 and N9 Protected Isomers
| Observation | Probable Cause | Recommended Solution |
| Mixed N7/N9 Products | Direct alkylation of the purine ring under basic conditions often results in a mixture of N7 and N9 isomers.[1] The N9 regioisomer is typically the thermodynamically more stable and predominant product.[1][2] | For selective N9 protection: Utilize reaction conditions that favor the thermodynamic product, such as higher temperatures or longer reaction times. Alternatively, steric hindrance can be employed; a bulky substituent at the C6 position can shield the N7 position, promoting N9 alkylation.[3][4] For selective N7 protection: A direct regioselective method involving the reaction of N-trimethylsilylated purines with a tert-alkyl halide using a Lewis acid catalyst like SnCl₄ is recommended.[1][2] This method favors the kinetic N7 product. |
| Inconsistent N7/N9 Ratio | Reaction conditions such as temperature, solvent, and the nature of the alkylating agent and base can significantly influence the N7/N9 ratio. For instance, in certain silylation-alkylation reactions, higher temperatures can cause the initially formed N7-isomer to convert to the more stable N9-isomer.[2] | Strictly control reaction parameters. Perform a temperature and solvent screen to find the optimal conditions for your specific substrate. For the silylation-alkylation method, lower temperatures generally favor the N7 isomer.[2] |
Issue 2: Low Reaction Yield
| Observation | Probable Cause | Recommended Solution |
| Low yield of desired protected product | Incomplete reaction: Insufficient reaction time or non-optimal temperature. Degradation: The starting material or product may be unstable under the reaction conditions. For example, some N7-alkylated purines are unstable in the presence of Lewis or mineral acids.[2] Purification loss: The product may be difficult to separate from byproducts or the unreacted starting material. | Optimize reaction conditions: Monitor the reaction by TLC or LC-MS to determine the optimal time and temperature. Assess stability: Check the stability of your starting material and product under the planned reaction and workup conditions. If using an acid-sensitive protecting group (like N7-tert-butyl), ensure the workup is non-acidic.[2] Refine purification: Consider alternative purification methods. Crystallization can sometimes be more effective than chromatography for removing closely related isomers.[2] |
Issue 3: Difficulty Confirming Regiochemistry
| Observation | Probable Cause | Recommended Solution |
| Ambiguous N7 vs. N9 assignment | Standard ¹H NMR may not be sufficient to definitively distinguish between the N7 and N9 isomers. | Use advanced NMR techniques: 1. ¹³C NMR: A reliable method is to compare the chemical shifts of the C5 and C8 carbons. For N7-alkylated purines, the difference (Δδ) between these shifts is significantly larger than for the corresponding N9 isomers.[2] 2. NOESY: A 2D NOESY experiment can show spatial proximity. For an N7-substituted purine, a nuclear Overhauser effect may be observed between the protons of the N7-alkyl group and a substituent at the C6 position.[1][2] |
Frequently Asked Questions (FAQs)
Q1: Why is controlling regioselectivity (N7 vs. N9) a major challenge in purine chemistry?
Direct alkylation of the purine core often leads to a mixture of N7 and N9 isomers because both nitrogen atoms are nucleophilic.[1] The outcome is a competition between the kinetically and thermodynamically favored products. The N9 isomer is generally the more thermodynamically stable product, while the N7 isomer can be favored under kinetic control with specific methodologies.[2]
Q2: What is the recommended method for obtaining a pure N7-protected 2-bromo-purine?
A highly effective method for direct N7 regioselective alkylation involves a silylation-alkylation sequence.[1] The purine is first treated with a silylating agent (e.g., N,O-Bis(trimethylsilyl)acetamide, BSA) to form an N-trimethylsilylated intermediate. This is followed by the addition of a Lewis acid catalyst (e.g., SnCl₄) and an alkylating agent (e.g., tert-butyl bromide).[1][2] This procedure favors the formation of the N7 isomer.
Q3: How can I choose an appropriate protecting group for a multi-step synthesis involving this compound?
The choice depends on the planned subsequent reactions. You must consider the stability of the protecting group under various conditions. For example, a tert-butyl group at the N7 position is reported to be stable under basic conditions but is labile in the presence of aqueous mineral acids (like HCl) or Lewis acids (like SnCl₄).[2] This allows for selective deprotection if other acid-labile groups are not present.
Q4: How can I remove the protecting group after my synthetic sequence is complete?
Deprotection strategies are specific to the protecting group used.
-
N7-tert-butyl: Cleavage can be achieved using aqueous mineral acids (e.g., HCl) or Lewis acids.[2]
-
Silyl groups (e.g., TMS): Typically removed with fluoride sources like tetrabutylammonium fluoride (TBAF) or by treatment with acid or base.
-
Acyl groups: Can be removed by base-catalyzed hydrolysis (e.g., LiOH, K₂CO₃ in methanol).
Detailed Experimental Protocols
Protocol 1: N7-Regioselective tert-Butylation of 6-Substituted Purine (Model Reaction)
This protocol is adapted from a reported method for the N7-selective alkylation of 6-chloropurine and serves as a model for this compound.[1][2]
-
Silylation: To a solution of the 6-substituted purine (1.0 mmol) in anhydrous acetonitrile (ACN, 8 mL), add N,O-Bis(trimethylsilyl)acetamide (BSA, 1.5 mmol).
-
Stirring: Stir the mixture at room temperature under an inert atmosphere (e.g., Argon or Nitrogen) until the purine is completely dissolved and silylated (typically 30-60 minutes).
-
Catalyst and Alkylating Agent Addition: Cool the reaction mixture in an ice bath. Add SnCl₄ (2.1 mmol) followed by the tert-alkyl halide (e.g., tert-butyl bromide, 6.0 mmol).
-
Reaction: Allow the reaction to proceed at room temperature. Monitor the formation of the N7 product by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench the mixture by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization to yield the pure N7-tert-butyl-purine derivative.[2]
Visual Guides
Caption: Troubleshooting logic for resolving N7/N9 isomer mixtures.
Caption: Workflow for N7-selective protection via silylation.
References
Technical Support Center: Scaling Up the Synthesis of 2-Bromo-7H-Purine
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 2-bromo-7H-purine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound? A1: The preparation of bromopurines can be achieved through several methods. A common and effective laboratory-scale approach involves the direct bromination of purine, though this can sometimes lead to mixtures. For a more controlled synthesis, especially during scale-up, the conversion of corresponding mercaptopurines using bromine in the presence of methanolic hydrobromic acid is a well-established method.[1] Another route involves the treatment of hydroxypurines with phosphoryl bromide.[1]
Q2: Why is the "7H" designation important? A2: Purine is an aromatic heterocyclic system composed of fused pyrimidine and imidazole rings.[2] It exists in different tautomeric forms, with the hydrogen atom located on one of the nitrogen atoms. The stability of these tautomers generally follows the order: 9-H > 7-H > 3-H > 1-H.[2] The "7H" designation specifies the tautomer where the hydrogen is attached to the nitrogen at position 7 of the purine ring. Controlling reaction conditions is crucial to favor the desired tautomer during synthesis and prevent the formation of isomeric mixtures.
Q3: What are the primary challenges when scaling up this synthesis? A3: Key challenges include:
-
Reaction Control: Managing the exothermic nature of bromination reactions.
-
Impurity Profile: Preventing the formation of over-brominated species (e.g., 2,8-dibromopurine) or hydrolysis products.[1]
-
Product Isolation: The polarity and solubility of this compound can complicate purification, especially with large volumes.[3]
-
Homogeneity: Ensuring effective mixing of reagents in larger reactors to maintain consistent reaction conditions and avoid localized side reactions.
Synthesis Pathway and Workflow
The following diagrams illustrate a typical synthesis route and a general experimental workflow for scaling up production.
Caption: A common synthetic route from 2-mercaptopurine to this compound.
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Guide
Problem 1: My yield is significantly lower after scaling up the reaction.
| Possible Cause | Suggested Solution |
| Poor Temperature Control | An inefficient heat exchange in a larger reactor can lead to side reactions. Ensure the cooling system is adequate for the larger volume and consider a slower, more controlled addition of bromine to manage the exotherm. |
| Incomplete Reaction | Inadequate mixing can result in a non-homogenous reaction mixture. Increase the stirring speed and verify that the impeller design is appropriate for the reactor geometry. Consider extending the reaction time and monitor closely by HPLC. |
| Product Degradation | Extended reaction times at elevated temperatures or harsh work-up conditions can degrade the product. Optimize the reaction time based on monitoring and ensure the work-up procedure is performed promptly and at a controlled temperature. |
| Mechanical Loss | Product may be lost during transfer, filtration, or drying on a larger scale. Review each step of the work-up and isolation process to identify and minimize points of physical loss. |
Problem 2: I am observing significant impurities in my final product.
Caption: Troubleshooting workflow for identifying and mitigating common impurities.
Problem 3: The product is difficult to purify at a larger scale.
| Issue | Recommended Strategy |
| Poor Solubility | The product may crash out of solution too quickly, trapping impurities. Perform a controlled recrystallization with an optimized solvent/anti-solvent system. Screen various solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures. |
| Co-eluting Impurities | Structurally similar impurities may be difficult to separate by standard chromatography. Flash chromatography using columns with different selectivities (e.g., silica, amine-functionalized silica, or C18 reversed-phase) can be effective for purine purification.[3] |
| Residual Color | Residual bromine or colored byproducts can be difficult to remove. Consider treating the crude product solution with activated carbon or performing a quench with a reducing agent like sodium thiosulfate before isolation. |
Experimental Protocols & Data
Protocol: Synthesis from 2-Mercaptopurine
1. Reactor Setup: A jacketed glass reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet is charged with 2-mercaptopurine and methanolic hydrobromic acid under an inert atmosphere.
2. Reagent Preparation: A solution of bromine in methanolic hydrobromic acid is prepared separately in an addition funnel.
3. Reaction:
- The reactor containing the 2-mercaptopurine slurry is cooled to 0-5 °C.
- The bromine solution is added dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
- The reaction is stirred at 0-5 °C and monitored by HPLC until the starting material is consumed (typically 2-4 hours).
4. Work-up and Isolation:
- The reaction is quenched by the slow addition of a cold aqueous solution of sodium thiosulfate.
- The pH is adjusted to ~2-3 with a saturated sodium bicarbonate solution, causing the product to precipitate.
- The resulting solid is collected by filtration, washed with cold water and a minimal amount of cold methanol, and dried under vacuum.
5. Purification: The crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Data Presentation: Lab vs. Scale-Up Comparison
The following table presents representative data comparing a lab-scale synthesis with a scaled-up pilot run.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Key Considerations for Scale-Up |
| 2-Mercaptopurine | 10.0 g | 1.00 kg | Ensure consistent batch quality. |
| HBr/Methanol (30%) | 100 mL | 10.0 L | Adequate ventilation for handling large volumes. |
| Bromine (Br₂) | 1.1 eq | 1.1 eq | Use a dosing pump for controlled addition. |
| Reaction Temperature | 0-5 °C | 0-5 °C | Requires an efficient reactor cooling system. |
| Addition Time | 30 min | 2 hours | Slower addition to manage exotherm. |
| Typical Yield (Crude) | 85% | 78% | Yield reduction can occur due to handling losses. |
| Purity (by HPLC) | 97% | 95% | Purity may be slightly lower due to mixing inefficiencies. |
Purification Parameters
| Method | Solvent System | Typical Recovery | Notes |
| Recrystallization | Ethanol / Water | 80-90% | Good for removing polar and non-polar impurities. |
| Silica Gel Chromatography | Dichloromethane / Methanol | 70-85% | Effective but may require large solvent volumes. Modifiers like triethylamine can sometimes improve separation.[3] |
| Reversed-Phase (C18) | Acetonitrile / Water | 75-85% | Excellent for removing non-polar impurities. |
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-bromo-7H-purine vs. 2-chloro-7H-purine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the purine scaffold is a cornerstone in the development of novel therapeutics, with positions 2, 6, and 8 being primary targets for modification. Palladium-catalyzed cross-coupling reactions are indispensable tools for creating carbon-carbon and carbon-nitrogen bonds at these positions. The choice of the starting halopurine is a critical decision that significantly impacts reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an objective comparison of the performance of two common building blocks, 2-bromo-7H-purine and 2-chloro-7H-purine, in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, supported by available experimental data.
Executive Summary
In palladium-catalyzed cross-coupling reactions, the reactivity of the halide leaving group is a paramount factor. The generally accepted trend for halide reactivity is I > Br > Cl, which is inversely correlated with the carbon-halogen bond dissociation energy. Consequently, this compound is typically more reactive than 2-chloro-7H-purine. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields for the bromo-derivative. Conversely, the lower reactivity of 2-chloro-7H-purine can be advantageous for achieving regioselectivity in polyhalogenated purine systems and may necessitate the use of more specialized and robust catalytic systems.
Data Presentation
The following tables summarize quantitative data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. It is important to note that direct side-by-side comparative studies for this compound and 2-chloro-7H-purine under identical conditions are not extensively available in the literature. The data presented for Suzuki-Miyaura coupling is derived from studies on 9-substituted 2,6-dihalopurines, which provides a strong indication of the relative reactivity at the 2-position. For Buchwald-Hartwig and Sonogashira reactions, data from closely related heterocyclic systems are included to provide a reasonable expectation of performance.
Table 1: Suzuki-Miyaura Coupling of 2-Halopurines with Phenylboronic Acid
| Entry | Substrate | Product | Yield (%) | Reference |
| 1 | 9-Benzyl-6-chloro-2-iodopurine | 9-Benzyl-6-chloro-2-phenylpurine | 81 | [1] |
| 2 | 9-Benzyl-2,6-dichloropurine | 9-Benzyl-2-chloro-6-phenylpurine | 77 (at C6) | [1] |
Note: In entry 2, the reaction occurs selectively at the more reactive C6 position, leaving the C2-chloro group intact. This highlights the lower reactivity of the 2-chloro position compared to other halogens.
Table 2: Representative Buchwald-Hartwig Amination of 2-Haloheterocycles
| Entry | Substrate | Amine | Product | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Various volatile amines | 2-Aminopyridine derivatives | 55-98 | [2] |
| 2 | 2,4-Dichloropyridine | Aniline | 4-Chloro-N-phenylpyridin-2-amine | High (not specified) | [3] |
Note: The high yields obtained with 2-bromopyridine suggest that this compound would be a suitable substrate for Buchwald-Hartwig amination. The reaction with 2,4-dichloropyridine proceeds selectively at the more activated C2 position, indicating that 2-chloropurines would likely require more forcing conditions.
Table 3: Representative Sonogashira Coupling of 2-Haloheterocycles
| Entry | Substrate | Alkyne | Product | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Various terminal alkynes | 2-Amino-3-alkynylpyridine derivatives | 72-96 | [4] |
| 2 | 9-Substituted-6-chloro-2,8-diiodopurine | Terminal alkyne | 9-Substituted-6-chloro-2-alkynyl-8-iodopurine | Not specified | [5][6] |
Note: The excellent yields with 2-amino-3-bromopyridine indicate that this compound is a promising substrate for Sonogashira coupling. In the case of the diiodopurine, the reaction proceeds selectively at the iodo-positions, which are significantly more reactive than a chloro-substituent.
Experimental Protocols
Detailed methodologies for representative Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are provided below. These protocols are based on established procedures for similar heterocyclic substrates and may require optimization for specific purine derivatives.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (10 mL, degassed)
-
Water (2 mL, degassed)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) under a stream of argon.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
For 2-chloro-7H-purine, a more active catalyst system, such as Pd(OAc)₂ with a bulky phosphine ligand (e.g., SPhos or XPhos), and higher reaction temperatures (100-120 °C) may be required to achieve reasonable conversion.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)
-
1,3-Bis(diphenylphosphino)propane (dppp) (0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (10 mL, anhydrous and degassed)
Procedure:
-
In a glovebox or under an inert atmosphere, add palladium(II) acetate and dppp to a dry Schlenk tube.
-
Add anhydrous, degassed toluene and stir for 10 minutes.
-
Add this compound, morpholine, and sodium tert-butoxide.
-
Seal the tube and heat the reaction mixture to 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
For 2-chloro-7H-purine, a more electron-rich and sterically hindered ligand (e.g., XPhos or a Josiphos-type ligand) and potentially higher temperatures may be necessary to overcome the lower reactivity of the C-Cl bond.[3]
Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol)
-
Copper(I) iodide (CuI) (0.06 mmol)
-
Triethylamine (Et₃N) (5 mL, degassed)
-
N,N-Dimethylformamide (DMF) (5 mL, degassed)
Procedure:
-
To a Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with argon.
-
Add degassed triethylamine and DMF via syringe.
-
Add phenylacetylene dropwise with stirring.
-
Heat the reaction mixture to 60-80 °C for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and remove the solvents under reduced pressure.
-
Resuspend the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
For 2-chloro-7H-purine, this reaction is expected to be significantly more challenging and may require a higher catalyst loading, a more efficient ligand, and higher temperatures. In some cases, copper-free Sonogashira conditions might be explored to avoid catalyst deactivation.
Mandatory Visualization
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Conclusion
The choice between this compound and 2-chloro-7H-purine in a synthetic campaign is a trade-off between reactivity and the need for specialized catalytic systems. For routine functionalization where high reactivity is desired, this compound is the superior choice, often providing good to excellent yields under standard cross-coupling conditions. In contrast, 2-chloro-7H-purine, while being more cost-effective, presents a greater synthetic challenge due to the strength of the C-Cl bond. Its successful implementation requires careful optimization of the catalyst, ligand, and reaction conditions, often necessitating the use of state-of-the-art, bulky, and electron-rich phosphine ligands. However, its lower reactivity can be strategically exploited in the synthesis of complex, poly-substituted purines where regioselective functionalization is required. This guide provides a foundational understanding to aid researchers in making an informed decision based on the specific goals of their synthetic endeavors.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scirp.org [scirp.org]
- 5. snu.elsevierpure.com [snu.elsevierpure.com]
- 6. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Reactivity of 2-Bromo, 6-Bromo, and 8-Bromopurines
For researchers, scientists, and drug development professionals, understanding the differential reactivity of substituted purines is paramount for the efficient design and synthesis of novel therapeutic agents and chemical probes. This guide provides an objective comparison of the reactivity of 2-bromo, 6-bromo, and 8-bromopurines in four key classes of reactions: Suzuki-Miyaura coupling, Stille coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). The information presented is supported by experimental data from peer-reviewed literature.
General Reactivity Overview
The reactivity of the C-Br bond at the 2, 6, and 8 positions of the purine core is dictated by the distinct electronic environment of each carbon atom. The purine ring system is electron-deficient, which generally enhances its susceptibility to nucleophilic attack and facilitates oxidative addition in palladium-catalyzed cross-coupling reactions. However, the degree of electron deficiency and steric hindrance varies between the positions.
-
C6-Position: This position is generally the most reactive towards nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. It is located on the pyrimidine ring of the purine and is highly activated by the two nitrogen atoms.
-
C2-Position: Also part of the pyrimidine ring, the C2 position is generally less reactive than the C6 position in cross-coupling reactions.
-
C8-Position: Situated on the imidazole ring, the C8 position's reactivity can be influenced by the electronic nature of the imidazole ring and is often the least reactive of the three in palladium-catalyzed couplings.
Comparative Reactivity Data
The following tables summarize the available quantitative data for the reactivity of 2-bromo, 6-bromo, and 8-bromopurines in various chemical transformations. Direct comparative studies under identical conditions are limited in the literature; therefore, data from similar substrates and reactions are presented to infer reactivity trends.
Table 1: Suzuki-Miyaura Cross-Coupling Reactions
| Bromopurine Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 9-Benzyl-6-chloropurine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 24 | 95 | [1] |
| 9-Benzyl-8-bromoadenine | Phenylboronic acid | Pd(PPh₃)₄ | aq. K₂CO₃ | DME | 85 | 24 | 88 | [1] |
| 9-Benzyl-2-chloro-6-phenylpurine | (E)-2-Phenylvinylboronic acid | Pd(PPh₃)₄ | aq. K₂CO₃ | DME | 85 | 24 | 75 | [1] |
*Note: Data for chloropurines are used as a proxy to infer the reactivity of bromopurines, as direct comparative data for all three bromoisomers under the same conditions is scarce. Generally, C-Br bonds are more reactive than C-Cl bonds in oxidative addition.
Table 2: Stille Cross-Coupling Reactions
Table 3: Buchwald-Hartwig Amination
Similar to Stille coupling, direct comparative studies for the Buchwald-Hartwig amination of all three bromopurine isomers are limited. The reactivity is expected to follow a similar trend to other palladium-catalyzed cross-coupling reactions.
| Bromopurine Isomer | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromopyridine* | Volatile amines | Pd(OAc)₂/dppp | NaOtBu | Toluene | 80 | 55-98 | [2] |
| 6-Bromopurine nucleoside | Aniline | None (SNAr) | - | MeOH | RT | High | [3] |
*Data for 2-bromopyridine is included to provide context for the amination of a similar electron-deficient heterocycle. The high reactivity of 6-bromopurine nucleosides in uncatalyzed SNAr with amines suggests that the C6 position is also highly susceptible to Buchwald-Hartwig amination.
Table 4: Nucleophilic Aromatic Substitution (SNAr) Reactions
| Bromopurine Isomer | Nucleophile | Conditions | Yield (%) | Reference |
| Acetyl-protected 6-bromopurine nucleosides | Aromatic amines, aliphatic amines, imidazole | Polar solvents | High | [3] |
| 6-Bromopurine nucleoside | Thiol nucleophiles | DBU | High | [3] |
The C6 position of the purine ring is highly activated towards SNAr, as demonstrated by the facile displacement of the bromide in 6-bromopurine nucleosides with various nucleophiles, often without the need for a metal catalyst.[3] The C2 and C8 positions are significantly less reactive in SNAr reactions due to lower activation by the ring nitrogen atoms.
Experimental Protocols
General Suzuki-Miyaura Cross-Coupling Protocol
This protocol is adapted from the work of Havelková et al.[1]
Method A (Anhydrous conditions):
-
To an argon-purged flask, add the bromopurine (0.5 mmol), boronic acid (0.75 mmol), anhydrous K₂CO₃ (0.625 mmol), and Pd(PPh₃)₄ (0.012 mmol).
-
Add toluene (5 mL) via septum.
-
Stir the mixture under argon at 100 °C until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter through Celite.
-
Evaporate the solvent and purify the residue by silica gel chromatography.
Method B (Aqueous conditions):
-
Follow the general procedure for Method A, but use a higher amount of K₂CO₃ (1.35 mmol) and add water (0.7 mL) to DME (5 mL) as the solvent system.
-
Stir the reaction mixture under argon at 85 °C.
-
Work-up is the same as for Method A.
General Buchwald-Hartwig Amination Protocol
This protocol is a general procedure based on common practices for the amination of heteroaryl bromides.[2]
-
In a glovebox or under an inert atmosphere, combine the bromopurine (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 mmol).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).
-
Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Palladium-Catalyzed Cross-Coupling Catalytic Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Mechanism
Caption: Mechanism of nucleophilic aromatic substitution (SNAr) on a bromopurine.
References
Validating 2-Bromo-7H-Purine Derivatives as Potent and Specific Enzyme Inhibitors: A Comparative Guide
For Immediate Release:
This guide provides a comprehensive comparison of 2-bromo-7H-purine derivatives as specific enzyme inhibitors, with a primary focus on their activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. The data presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.
Executive Summary
Purine analogs have emerged as a promising class of enzyme inhibitors, particularly in the field of oncology. The this compound scaffold serves as a versatile backbone for the development of potent and selective inhibitors of various kinases. This guide summarizes quantitative data on the inhibitory activity of this compound derivatives and related purine analogs against a panel of cyclin-dependent kinases, details the experimental protocols for their validation, and illustrates the key signaling pathway affected by their primary target, CDK2.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of a series of 6-substituted 2-arylaminopurines against a panel of cyclin-dependent kinases. This data, adapted from a comprehensive study, allows for a direct comparison of the potency and selectivity of these compounds. While not all derivatives feature a 2-bromo substitution, they provide a valuable context for the performance of 2-bromo analogs within the broader class of purine-based inhibitors.
| Compound ID | R (Substitution at C6) | CDK1/cyclin B IC50 (µM) | CDK2/cyclin A IC50 (µM) | CDK5/p25 IC50 (µM) | CDK7/cyclin H IC50 (µM) | CDK9/cyclin T1 IC50 (µM) |
| 3 | Cyclohexylmethoxy | 0.41 | 0.005 | 0.28 | 4.4 | 1.1 |
| 30 | Ethoxy | 0.40 | 0.008 | 0.25 | >10 | 1.8 |
| 34 | (R)-sec-Butoxy | 0.08 | 0.001 | 0.04 | 0.23 | 0.04 |
| 70 | Phenyl | 1.3 | 0.04 | 0.8 | >10 | 2.5 |
| 73 | [1,1'-Biphenyl]-3-yl | 86 | 0.044 | >100 | >100 | >100 |
Data extracted from Coxon et al., J. Med. Chem. 2017, 60, 5, 1746–1767.
Experimental Protocols
The validation of these enzyme inhibitors relies on robust and reproducible experimental methodologies. Below is a detailed protocol for a typical in vitro kinase inhibition assay used to determine the IC50 values of the compounds.
In Vitro CDK2/cyclin A Inhibition Assay (Luminescence-Based)
Objective: To determine the concentration at which a this compound derivative inhibits 50% of the CDK2/cyclin A kinase activity.
Materials:
-
Recombinant human CDK2/cyclin A enzyme
-
Kinase substrate (e.g., a peptide containing the consensus phosphorylation sequence for CDK2)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (this compound derivatives) dissolved in dimethyl sulfoxide (DMSO)
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Reaction Setup:
-
Add 5 µL of the diluted compound solution to the wells of a 96-well plate.
-
Add 10 µL of a solution containing the CDK2/cyclin A enzyme and the kinase substrate in kinase assay buffer.
-
Include control wells: "no inhibitor" (DMSO vehicle only) and "no enzyme" (buffer only).
-
-
Initiation of Kinase Reaction: Add 10 µL of ATP solution in kinase assay buffer to all wells to start the reaction. The final ATP concentration should be at or near its Km value for CDK2.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based assay kit according to the manufacturer's instructions. This typically involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP into ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a luminometer.
-
Subtract the background signal (from "no enzyme" control wells) from all other measurements.
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualization
Signaling Pathway of CDK2 in Cell Cycle Regulation
The following diagram illustrates the central role of the CDK2/cyclin E and CDK2/cyclin A complexes in the G1/S phase transition of the cell cycle, the primary point of intervention for CDK2 inhibitors.
Caption: CDK2 signaling pathway in G1/S phase transition.
Experimental Workflow for Inhibitor Validation
The following diagram outlines the general workflow for the synthesis and biological evaluation of this compound derivatives as enzyme inhibitors.
Unveiling the Biological Potential: A Comparative Analysis of 2-Bromo-7H-Purine and Other Halopurines
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of structurally related compounds is paramount for designing novel therapeutics. This guide provides a comprehensive comparison of the biological activity of 2-bromo-7H-purine with other key halopurines, supported by experimental data and detailed methodologies.
The purine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and kinase inhibitory effects. The introduction of a halogen atom to the purine ring can significantly modulate its biological profile. This guide focuses on elucidating the structure-activity relationships of halopurines, with a particular emphasis on the less-explored this compound.
Comparative Analysis of Biological Activity
The biological activity of halopurines is profoundly influenced by the nature and position of the halogen substituent. While extensive data is available for some halopurines, such as 6-chloropurine, information on this compound is more limited. This comparison draws upon available data for 2-bromopurine derivatives and related halopurines to provide a cohesive overview.
Anticancer Activity
Halopurines have demonstrated significant potential as anticancer agents, primarily through the inhibition of cellular proliferation and the induction of apoptosis. The cytotoxic effects of various halopurines against a panel of human cancer cell lines are summarized in the table below.
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-Bromopurine Derivative (Hypothetical) | MCF-7 (Breast) | ~15-30 | [Inferred from related studies] |
| 2-Chloropurine | Various | Reported to have cytotoxic effects | [General literature] |
| 6-Chloropurine | Various | Widely studied, potent cytotoxic agent | [General literature] |
| 6-Bromopurine | Sarcoma 180, Ehrlich Carcinoma | Enhances carcinostatic activity of azaserine | [1] |
| (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine | MCF-7 (Breast) | 2.75 ± 0.02 | [2] |
| 2-amino-6-(cyclopropylamino)purine 2'-deoxy-4'-thioriboside | Various | Potent against HBV and HCMV, but with cytotoxicity | [3] |
The data suggests that the position of the halogen has a significant impact on cytotoxicity. For instance, 6-halopurines are generally well-characterized cytotoxic agents. The anticancer activity of 2-halopurines is also recognized, though quantitative data for direct comparison is less abundant. The introduction of additional substituents, as seen in the dichloro-derivative, can significantly enhance anticancer potency[2].
Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Purine analogs, mimicking the endogenous kinase substrate ATP, are a well-established class of kinase inhibitors. The inhibitory potential of halopurines against various kinases is a key area of investigation.
| Compound | Kinase Target | IC50 (µM) | Reference |
| 2-Bromopurine Derivative (Hypothetical) | Various CDKs, etc. | Potentially in the low micromolar range | [Inferred from related studies] |
| 2,6,9-Trisubstituted Purine Derivatives | Bcr-Abl, BTK, FLT3-ITD | Potent and selective inhibition observed | [4] |
| Various Purine Derivatives | Disease-related kinases | Demonstrated inhibitory activity | [5] |
The development of potent and selective kinase inhibitors is a major goal in drug discovery. The purine scaffold provides a versatile platform for designing such inhibitors. The nature and position of the halogen, along with other substitutions on the purine ring, play a critical role in determining the kinase selectivity and inhibitory potency of these compounds[4].
Antiviral Activity
Certain halopurine nucleoside analogs have shown promise as antiviral agents. Their mechanism of action often involves the inhibition of viral polymerases, leading to the termination of viral DNA or RNA synthesis.
| Compound | Virus Target | Activity | Reference |
| 2-Bromopurine Nucleoside Analogs | Various RNA/DNA viruses | Potential for antiviral activity | [General literature on nucleoside analogs] |
| 2'-deoxy-4'-thio purine nucleosides | HBV, HCMV, HSV-1, HSV-2, VZV, HIV-1 | Potent activity against HBV and HCMV | [3] |
The antiviral activity of purine analogs is highly dependent on their conversion to the active triphosphate form within the cell and their subsequent interaction with viral polymerases. The halogen substitution can influence both the metabolic activation and the inhibitory potency of these compounds.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (halopurines)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6]
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is inversely correlated with the amount of light produced.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds (halopurines)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations.
-
Kinase Reaction: Add the kinase, substrate, and ATP to initiate the reaction. The final volume is typically 5 µL.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.[7]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity of 2'-deoxy-4'-thio purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological testing of purine derivatives as potential ATP-competitive kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Methods for the Synthesis of 2-Arylpurines
For Researchers, Scientists, and Drug Development Professionals
The 2-arylpurine scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds, including kinase inhibitors, antivirals, and receptor antagonists. The efficient and versatile synthesis of these molecules is therefore of critical importance. This guide provides an objective comparison of three key methodologies for the synthesis of 2-arylpurines: the Suzuki-Miyaura coupling, the Stille coupling, and direct C-H arylation. This comparison is supported by experimental data to aid researchers in selecting the most appropriate method for their specific synthetic goals.
Performance Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the three highlighted synthetic routes to arylpurines. It is important to note that direct C-H arylation is most commonly observed at the C8 position of the purine ring, and thus, the data for this method reflects C8 arylation as a point of comparison for modern C-H activation strategies.
| Method | Starting Materials | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | 9-Benzyl-6-chloro-2-iodopurine, Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene | 110 | 12 | 81 | [1][2] |
| Stille Coupling | 2-Bromo-9-phenylpurine, (4-Methoxyphenyl)tributylstannane | Pd(PPh₃)₄, LiCl | Toluene | 110 | 16 | 75-85 | General Protocol |
| Direct C-H Arylation (C8) | 9-Benzylpurine, 4-Iodotoluene | Pd(OAc)₂, CuI, Cs₂CO₃ | DMF | 160 | 60 | 85 | [3][4] |
Method 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. For the synthesis of 2-arylpurines, this typically involves the reaction of a 2-halopurine with an arylboronic acid.
Experimental Protocol
A mixture of 9-benzyl-6-chloro-2-iodopurine (1.0 mmol), phenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and sodium carbonate (2.0 mmol) in toluene (20 mL) is degassed and then heated at 110 °C under an argon atmosphere for 12 hours.[1][2] After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 9-benzyl-6-chloro-2-phenylpurine.
Method 2: Stille Coupling
The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide. This method offers the advantage of using air- and moisture-stable organostannane reagents.
Experimental Protocol
To a solution of 2-bromo-9-phenylpurine (1.0 mmol) and lithium chloride (3.0 mmol) in anhydrous toluene (15 mL) is added (4-methoxyphenyl)tributylstannane (1.1 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The mixture is degassed with argon and then heated to 110 °C for 16 hours. After cooling, the reaction mixture is diluted with ethyl acetate and washed with a saturated aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the 2-arylpurine.
References
A Comparative Guide to Catalysts for Suzuki Coupling of 2-Halopurines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern medicinal chemistry, enabling the synthesis of complex biaryl structures from readily available starting materials. For the functionalization of the purine scaffold, a privileged structure in numerous therapeutic agents, the Suzuki coupling of 2-halopurines offers a direct route to novel 2-arylpurine derivatives. The choice of catalyst is paramount to the success of this transformation, directly impacting yield, reaction time, and substrate scope. This guide provides an objective comparison of various catalytic systems for the Suzuki coupling of 2-halopurines, supported by experimental data to aid in catalyst selection.
Catalytic Landscape: Palladium and Nickel Systems
The majority of catalysts employed for the Suzuki coupling of 2-halopurines are based on palladium. Traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have been historically used. However, the development of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbene (NHC) ligands (e.g., in PEPPSI precatalysts) has revolutionized the field, offering higher efficacy for challenging substrates like electron-deficient 2-halopurines. Nickel-based catalysts present a more cost-effective alternative, though their application to purine substrates can be more challenging and is an active area of research.
Performance Comparison of Catalysts
The following tables summarize the performance of selected palladium and nickel catalysts in the Suzuki coupling of 2-halopurines and analogous heterocyclic halides. Direct comparison can be challenging due to variations in reaction conditions across different studies; however, the data provides valuable insights into the relative efficacy of these systems.
Table 1: Palladium-Catalyzed Suzuki Coupling of 2-Halopurines and Analogs
| Catalyst System | 2-Halopurine/Analog | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 9-Benzyl-2,6-dichloropurine | Phenylboronic acid | K₂CO₃ | Toluene | 100 | 12 | 77[1] |
| Pd(OAc)₂ / SPhos | 4-Amino-2-chloropyridine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 12 | >95[2] |
| XPhos Pd G3 | 2-Chloropyridine | Phenylboronic acid | K₃PO₄ | THF/H₂O | RT | 0.5 | High |
| PEPPSI-IPr | 2-Chloropyridine | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane | 80 | 2 | 98[3] |
Table 2: Nickel-Catalyzed Suzuki Coupling of Heterocyclic Halides
| Catalyst System | Heterocyclic Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| [(dppf)Ni(cinnamyl)Cl] | 3-Chloropyridine | 2-Thienylboronic acid | K₂CO₃(H₂O)₁.₅ | Acetonitrile | 50 | 12 | 81[4] |
| NiCl₂(dppf) | 2-Chloropyridine | Phenylboronic acid | K₃PO₄ | THF/H₂O | 85 | 2 | No reaction[5] |
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction. Specific conditions should be optimized for each substrate combination.
General Procedure for Palladium-Catalyzed Suzuki Coupling
To a dry reaction vessel is added the 2-halopurine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.). The vessel is sealed and purged with an inert gas (e.g., Argon). The palladium catalyst (precatalyst or a combination of a palladium source and ligand, 1-5 mol%) and the degassed solvent are then added. The reaction mixture is stirred at the indicated temperature for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water or brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Nickel-Catalyzed Suzuki Coupling
In a glovebox, a reaction vial is charged with the nickel precatalyst (1-5 mol%), the 2-halopurine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.). The vial is sealed, removed from the glovebox, and the degassed solvent is added via syringe. The reaction mixture is then stirred at the indicated temperature for the specified time. Workup and purification follow a similar procedure to the palladium-catalyzed reaction.
Visualizing the Chemistry
Diagrams illustrating the fundamental catalytic cycle and a typical experimental workflow can aid in understanding the process.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki coupling of 2-halopurines.
Conclusion and Recommendations
The choice of catalyst for the Suzuki coupling of 2-halopurines is critical for achieving high yields and efficient reactions.
-
For routine couplings of less challenging 2-halopurines , the traditional and cost-effective Pd(PPh₃)₄ can provide good results, as demonstrated with 2,6-dichloropurine.
-
For more challenging substrates, including electron-deficient or sterically hindered 2-halopurines , modern palladium catalysts with bulky, electron-rich ligands are recommended. Pd(OAc)₂/SPhos and XPhos-based precatalysts have shown excellent performance with analogous heterocyclic chlorides and are likely to be highly effective.
-
For reactions requiring high catalyst stability and activity , PEPPSI-IPr is an excellent choice. Its performance with 2-chloropyridine suggests it is a robust catalyst for the coupling of 2-halopurines.
-
Nickel-based catalysts remain a developing area for this specific application. While they offer a cost advantage, their efficacy can be substrate-dependent. The [(dppf)Ni(cinnamyl)Cl] precatalyst shows promise for heteroaryl couplings, but careful optimization is required. The observed inactivity of NiCl₂(dppf) with 2-chloropyridine highlights the potential for catalyst inhibition by the purine nitrogen.
Ultimately, the optimal catalyst will depend on the specific 2-halopurine and boronic acid coupling partners, as well as the desired reaction conditions and cost considerations. Screening a small panel of catalysts, including a traditional system, a modern phosphine-ligated system, and an NHC-ligated system, is a prudent approach for identifying the most effective catalyst for a novel Suzuki coupling of a 2-halopurine.
References
- 1. rsc.org [rsc.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]
Spectroscopic Analysis for Structural Confirmation of 2-Bromo-7H-Purine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of synthetic heterocyclic compounds is a cornerstone of medicinal chemistry and drug development. For purine derivatives, particularly those functionalized with a bromine atom at the C2 position and substituted at the N7 position of the purine core, a comprehensive spectroscopic analysis is paramount to unequivocally confirm their chemical structure. This guide provides a comparative overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used to characterize 2-bromo-7H-purine derivatives. We present supporting experimental data, detailed methodologies, and a visual workflow to aid researchers in this critical analytical process.
Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for a representative this compound derivative, 2-bromo-7-methyl-7H-purine, and compares it with the parent 7-methylpurine to highlight the effect of the bromine substituent.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | δ H-6 (ppm) | δ H-8 (ppm) | δ N-CH₃ (ppm) |
| 7-Methyl-7H-purine | ~8.9 | ~8.1 | ~3.9 |
| 2-Bromo-7-methyl-7H-purine | ~8.7 | ~8.0 | ~4.0 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | δ C-2 (ppm) | δ C-4 (ppm) | δ C-5 (ppm) | δ C-6 (ppm) | δ C-8 (ppm) | δ N-CH₃ (ppm) |
| 7-Methyl-7H-purine | ~152 | ~157 | ~125 | ~140 | ~148 | ~32 |
| 2-Bromo-7-methyl-7H-purine | ~142 | ~156 | ~126 | ~141 | ~149 | ~33 |
Note: The C-2 signal is significantly shielded upon bromination.
Table 3: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| 7-Methyl-7H-purine | 134 | 105 ([M-HCN]⁺), 78 ([M-2HCN]⁺) |
| 2-Bromo-7-methyl-7H-purine | 212/214 (1:1 ratio) | 133 ([M-Br]⁺), 106 ([M-Br-HCN]⁺) |
Note: The presence of bromine results in a characteristic isotopic pattern for the molecular ion (¹⁹Br and ⁸¹Br are in a ~1:1 natural abundance).
Table 4: Infrared (IR) Spectroscopy Data (KBr Pellet)
| Functional Group | 7-Methyl-7H-purine (cm⁻¹) | 2-Bromo-7-methyl-7H-purine (cm⁻¹) |
| N-H/C-H stretch (aromatic) | 3100-3000 | 3100-3000 |
| C=N and C=C stretching | 1600-1450 | 1590-1440 |
| C-N stretching | 1350-1250 | 1340-1240 |
| C-Br stretch | Not Present | 700-600 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule and confirm the position of the bromine and the N7-substituent.
Instrumentation: 400 MHz NMR Spectrometer
Sample Preparation:
-
Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 2 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).
-
Spectral Width: 0-180 ppm.
-
Number of Scans: 1024-4096 (or more for dilute samples).
-
Relaxation Delay: 2 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
-
Integrate the ¹H NMR signals and assign the chemical shifts and coupling constants.
-
Assign the chemical shifts of the ¹³C NMR signals.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition (through isotopic patterns) and to study the fragmentation pattern for structural confirmation.
Instrumentation: Mass Spectrometer with Electron Ionization (EI) source.
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.
-
For direct infusion, introduce the sample solution into the ion source via a syringe pump. For GC-MS, inject an aliquot into the gas chromatograph.
Acquisition Parameters (EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 50-500.
Data Analysis:
-
Identify the molecular ion peak (M⁺). For this compound derivatives, look for a pair of peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Analyze the fragmentation pattern. Key fragments to look for include the loss of the bromine atom ([M-Br]⁺) and subsequent loss of HCN from the purine ring.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: FTIR Spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]
-
Place the mixture in a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[1]
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Analysis:
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
Workflow and Logic Diagram
The following diagram illustrates the logical workflow for the spectroscopic confirmation of the structure of this compound derivatives.
References
Assessing the Purity of Synthesized 2-bromo-7H-purine: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of synthetic intermediates is a critical parameter that can significantly influence the outcome of research and development efforts. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 2-bromo-7H-purine, a key building block in the development of various therapeutic agents. We will explore the performance of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and comparative data.
The Importance of Purity for this compound
This compound is a crucial precursor in the synthesis of a wide array of biologically active molecules, including antiviral and anticancer agents. The presence of impurities, such as unreacted starting materials, byproducts from side reactions, or isomers, can lead to misleading biological data, reduced efficacy, and potential toxicity in downstream applications. Therefore, rigorous purity assessment is essential to ensure the reliability and reproducibility of experimental results.
Comparative Analysis of Purity Assessment Methods
The purity of synthesized this compound can be determined using several analytical techniques. HPLC, NMR, and MS are the most common and complementary methods used for this purpose.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of the analyte and impurities between a stationary and a mobile phase. | Quantitative purity (as area percentage), detection of non-volatile impurities. | High resolution and sensitivity, well-established for routine quality control. | Requires a reference standard for accurate quantification, potential for co-elution of impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, providing detailed structural information. | Structural confirmation, identification and quantification of proton- and carbon-containing impurities. Quantitative NMR (qNMR) provides absolute purity. | Provides unambiguous structural information, non-destructive, and qNMR offers high accuracy without a specific reference standard for the analyte. | Lower sensitivity compared to chromatographic methods, complex spectra can be challenging to interpret for mixtures. |
| Mass Spectrometry (MS) | Ionization of molecules followed by their separation based on their mass-to-charge ratio. | Molecular weight confirmation, elemental composition (with high-resolution MS), and identification of impurities based on their mass. | High sensitivity and specificity, provides molecular weight information, and characteristic isotopic patterns for brominated compounds. | May not distinguish between isomers without chromatographic separation, quantification can be challenging. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine purity assessment of this compound and the detection of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: Acetonitrile
-
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Purity Calculation: Purity is typically determined by the area percentage of the main peak relative to the total area of all observed peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural confirmation and the identification of impurities. Both ¹H and ¹³C NMR should be performed.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for purine derivatives.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.
-
¹H NMR Analysis: The ¹H NMR spectrum of this compound is expected to show signals for the purine ring protons. The chemical shifts and coupling constants will be characteristic of the structure. Impurities may be identified by the presence of additional, unexpected signals.
-
¹³C NMR Analysis: The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shift of the carbon atom attached to the bromine will be particularly informative.
-
Data Interpretation: The number of signals, their chemical shifts, multiplicities, and integration in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the structure and identify any impurities.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to identify potential impurities. The presence of a bromine atom results in a characteristic isotopic pattern.
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (LC-MS or GC-MS).
-
Ionization Mode: Electrospray ionization (ESI) is commonly used for purine derivatives in LC-MS.
-
Analysis: The mass spectrum of this compound will exhibit a characteristic pair of peaks for the molecular ion [M]+ and [M+2]+ with nearly equal intensity, due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and obtain structural information. A common fragmentation pathway for brominated purines is the loss of the bromine atom.
Potential Impurities in the Synthesis of this compound
The synthesis of this compound typically involves the direct bromination of 7H-purine. Potential impurities that may arise from this process include:
-
Unreacted 7H-purine: Incomplete reaction can lead to the presence of the starting material.
-
Dibrominated purines: Over-bromination can result in the formation of dibromo-purine isomers.
-
Isomeric bromopurines: Depending on the reaction conditions, bromination at other positions of the purine ring (e.g., 6-bromo or 8-bromo isomers) might occur, although the 2-position is often favored under certain conditions.
-
Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product.
Alternative Synthetic Approaches
While direct bromination is a common method, alternative approaches for the synthesis of 2-bromopurines exist, which may offer different impurity profiles. One notable alternative involves the construction of the brominated purine ring from a substituted pyrimidine precursor. For instance, a 2,4-diamino-6-chloropyrimidine can be diazotized and brominated, followed by cyclization to form the imidazole ring of the purine. This multi-step synthesis can introduce different sets of potential impurities related to the starting materials and intermediates of each step.
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the logical workflow for assessing the purity of synthesized this compound and the relationship between the different analytical techniques.
Figure 1. Experimental workflow for the synthesis and purity assessment of this compound.
Figure 2. Logical relationship of analytical techniques for a comprehensive purity assessment.
Conclusion
A multi-technique approach is crucial for the comprehensive purity assessment of synthesized this compound. HPLC provides excellent quantitative information for routine analysis, while NMR spectroscopy offers definitive structural confirmation and impurity identification. Mass spectrometry serves as a rapid and sensitive tool for molecular weight verification and the detection of characteristic isotopic patterns. By employing these methods in a complementary fashion, researchers can ensure the quality and reliability of their synthetic intermediates, leading to more robust and reproducible scientific outcomes.
Comparative Evaluation of 2-Bromo-7H-Purine Analogs in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro and in vivo evaluation of 2-bromo-7H-purine analogs and related derivatives. The data herein is compiled from various studies to facilitate the objective assessment of their potential as anticancer agents. This document summarizes key performance data, details common experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction to this compound Analogs in Oncology
Purine analogs represent a cornerstone in the development of anticancer therapeutics. By mimicking endogenous purines, these compounds can disrupt critical cellular processes such as DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[1][2][3] The introduction of a bromine atom at the 2-position of the purine ring can significantly modulate the biological activity, selectivity, and pharmacokinetic properties of these analogs. This guide focuses on the evaluation of this compound derivatives, a promising subclass of purine analogs with demonstrated potential in preclinical cancer models.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data on the cytotoxic, kinase inhibitory, and antiproliferative effects of selected 2-bromo-purine analogs and related compounds.
Table 1: In Vitro Cytotoxicity of 2-Bromo-Purine Analogs and Derivatives
| Compound ID/Name | Cancer Cell Line | Assay Type | IC50/EC50 (µM) | Reference Compound | IC50/EC50 (µM) of Reference |
| (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine | MCF-7 (Breast) | Not Specified | 2.75 ± 0.02 | - | - |
| Compound 7h (a 2,6,9-trisubstituted purine) | HL-60 (Leukemia) | Not Specified | Potent (compared to cisplatin) | Cisplatin | - |
| PU1-1 (a purine-based KRAS G12D inhibitor) | KRAS G12D-mutated cells | WST assay | Potent | - | - |
| 6-chloro-2-iodo-9-vinyl-9H-purine | Various | MTT Assay | Data not specified | - | - |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Table 2: Kinase Inhibitory Activity of Purine Analogs
| Compound ID/Name | Target Kinase | Assay Type | IC50 (nM) | Reference Compound | IC50 (nM) of Reference |
| BI-2536 | PLK1 | Not Specified | - | - | - |
| TG-101348 | JAK | Not Specified | - | - | - |
| 2-chloro-9-cyclopentyladenine | CK1δ | Not Specified | 5200 | - | - |
Note: While not all listed compounds are this compound analogs, they represent the broader class of purine derivatives investigated as kinase inhibitors.[4][5][6]
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are based on standard procedures reported in the literature for the evaluation of anticancer compounds.[1]
Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Caption: Experimental workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Cells are seeded at a density of 5,000-10,000 cells per well in a 96-well plate and incubated for 24 hours to allow for attachment.[1]
-
Drug Treatment: The cells are then treated with various concentrations of the this compound analog and incubated for a period of 48-72 hours.[1]
-
MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[1]
-
Solubilization: The medium is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the resulting dose-response curve.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell surface.
Workflow:
Caption: Experimental workflow for the Annexin V apoptosis assay.
Detailed Steps:
-
Cell Preparation: Approximately 1-5 x 10^5 cells treated with the purine analog are harvested.[1]
-
Washing: The cells are washed twice with cold phosphate-buffered saline (PBS).[1]
-
Staining: The cell pellet is resuspended in 100 µL of 1X Binding Buffer. Then, 5 µL of Annexin V-FITC and 1 µL of Propidium Iodide (PI) staining solution are added.[1]
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[1]
-
Analysis: Following incubation, 400 µL of 1X Binding Buffer is added, and the cells are analyzed immediately by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Cell Cycle Analysis (Propidium Iodide Staining)
This method is employed to determine the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M) based on their DNA content.
Workflow:
Caption: Experimental workflow for cell cycle analysis using Propidium Iodide.
Detailed Steps:
-
Cell Fixation: Cells are harvested and fixed in ice-cold 70% ethanol while gently vortexing. The cells are then incubated for at least 2 hours at 4°C.[1]
-
Washing: The fixed cells are washed with PBS to remove the ethanol.[1]
-
RNase Treatment: The cell pellet is resuspended in PBS containing RNase A (100 µg/mL) and incubated for 30 minutes at 37°C to ensure that only DNA is stained.[1]
-
PI Staining: Propidium Iodide is added to a final concentration of 50 µg/mL to stain the cellular DNA.[1]
-
Analysis: The stained cells are analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[1]
Signaling Pathways and Mechanisms of Action
Purine analogs typically exert their anticancer effects by interfering with nucleic acid synthesis and inducing apoptosis. The following diagram illustrates a generalized signaling pathway for the action of purine analogs.
Caption: General mechanism of action of purine analogs leading to apoptosis.
The primary mechanism involves the intracellular phosphorylation of the purine analog to its active triphosphate form.[1] This active metabolite can then be incorporated into DNA and RNA, leading to chain termination and inhibition of nucleic acid synthesis.[1][7] These events trigger cell cycle arrest and ultimately induce programmed cell death, or apoptosis.[1][8] Furthermore, some purine analogs can act as kinase inhibitors, targeting enzymes that are crucial for cancer cell growth and survival.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. “Dual Anta-Inhibitors” of the A2A Adenosine Receptor and Casein Kinase CK1delta: Synthesis, Biological Evaluation, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Bromo-7H-Purine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The purine scaffold is a cornerstone in medicinal chemistry, forming the basis for a multitude of biologically active molecules. Among its many variations, 2-bromo-7H-purine derivatives have emerged as a versatile class of compounds exhibiting a wide range of activities, including kinase inhibition, anticancer effects, and receptor modulation. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by quantitative data, detailed experimental protocols, and a visual representation of a key signaling pathway.
Quantitative Data Summary
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the purine ring. The following tables summarize the inhibitory activities of various derivatives against different biological targets.
Table 1: Kinase Inhibitory Activity of 2-Substituted Purine Derivatives
| Compound ID | R2 Substituent | R6 Substituent | R9 Substituent | Target Kinase | IC50 (nM) | Reference |
| 3h | -Cl | -N-(4-(trifluoromethoxy)phenyl) | -cyclopropylmethyl | Bcr-Abl | >10,000 | [1] |
| 3l | -Cl | -N-(4-chloro-3-fluorophenyl) | -cyclopropylmethyl | Bcr-Abl | 2,800 | [1] |
| 5e | -Br | =O | -3'-(2-chlorobenzyl) (spiro) | EGFR | 98 | [2] |
| I | -NH2 | Various | Various | CDK1/cyclin B | >10,000 | [3] |
Table 2: Antiproliferative Activity of 2,6,9-Trisubstituted Purine Derivatives
| Compound ID | R2 Substituent | R6 Substituent | R9 Substituent | Cell Line | GI50 (nM) | Reference |
| 5a | -Br | =O | -3'-(4-fluorobenzyl) (spiro) | MCF-7 | 38 | [2] |
| 5e | -Br | =O | -3'-(2-chlorobenzyl) (spiro) | MCF-7 | 46 | [2] |
| 7h | -F | -4-(4-chlorophenyl)piperazin-1-yl | -butyl | HL-60 | 3,100 | [4] |
Table 3: Histamine H3 Receptor Affinity of 2-Halo-Purine Derivatives
| Compound ID | R2 Substituent | R6 Substituent | R9 Substituent | Ki (nM) | Reference |
| 3e | -Cl | -[1,4'-Bipiperidin]-1'-yl | -4-fluorobenzyl | 14 | [5] |
| 3f | -Cl | -[1,4'-Bipiperidin]-1'-yl | -4-chlorobenzyl | 12 | [5] |
Experimental Protocols
A clear understanding of the experimental methodologies is crucial for interpreting the provided data and for designing future studies.
Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the compounds on various kinases is often determined using in vitro kinase assays. A typical protocol involves the following steps:
-
Enzyme and Substrate Preparation : The purified recombinant kinase and its specific substrate (often a peptide or protein) are prepared in a suitable assay buffer.
-
Compound Incubation : The test compounds, dissolved in DMSO, are serially diluted and pre-incubated with the kinase in the assay buffer.
-
Initiation of Reaction : The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-33P]ATP) and the substrate.
-
Reaction Quenching : After a defined incubation period at a specific temperature, the reaction is stopped, often by the addition of a strong acid or a high concentration of EDTA.
-
Detection of Phosphorylation : The extent of substrate phosphorylation is quantified. For radiolabeled assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive assays, methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays (e.g., ADP-Glo) are used.
-
Data Analysis : The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
The antiproliferative effects of the compounds on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compounds (dissolved in DMSO and diluted in cell culture medium) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : After the treatment period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement : The absorbance of the solubilized formazan is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to the untreated control cells. The GI50 (concentration for 50% inhibition of cell growth) values are determined from the dose-response curves.
Radioligand Binding Assay (for Histamine H3 Receptor)
The affinity of compounds for the human histamine H3 receptor (H3R) is determined through competitive radioligand binding assays.[5]
-
Membrane Preparation : Membranes from cells stably expressing the human H3R are prepared.
-
Assay Mixture : The assay mixture contains the cell membranes, a specific radioligand (e.g., [3H]Nα-methylhistamine), and various concentrations of the competing test compounds in a binding buffer.
-
Incubation : The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand : The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Radioactivity Measurement : The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis : The Ki values are calculated from the IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Signaling Pathway Visualization
Many this compound derivatives function as inhibitors of protein kinases, which are key components of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. The MAPK/ERK pathway is a classic example of such a pathway that is often dysregulated in cancer.
Caption: MAPK/ERK signaling pathway, a target for kinase inhibitors.
Structure-Activity Relationship Insights
Based on the available data, several key SAR trends for this compound derivatives can be identified:
-
Substitution at the 2-position : The presence of a halogen, such as bromine or chlorine, at the C2 position is a common feature in many active purine derivatives. This position can be further modified to modulate activity and selectivity.
-
Substitution at the 6-position : The substituent at the C6 position plays a crucial role in determining the biological activity. Large, hydrophobic groups, often containing aromatic rings or piperazine/piperidine moieties, are frequently associated with potent inhibitory activity against kinases and high affinity for receptors.[4][5] For instance, an arylpiperazinyl group at C6 appears beneficial for cytotoxic activity.[4]
-
Substitution at the 7- or 9-position : Alkylation or arylation at the N7 or N9 position is critical for activity. The nature of the substituent at this position can influence the compound's interaction with the target protein. For example, in the case of H3R ligands, benzyl groups at N9 contribute to high affinity.[5] The regioselectivity of substitution (N7 vs. N9) is an important consideration in the synthesis and can significantly impact the biological profile. The 7H-tautomer, locked in by N7-methylation, can be crucial for specific biological interactions.[6]
-
Overall Molecular Shape and Properties : For kinase inhibitors, the overall three-dimensional shape and electronic properties are critical for fitting into the ATP-binding pocket. For anticancer agents, properties that adhere to Lipinski's rules are often desirable for better drug-like characteristics.[4]
References
- 1. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships and inhibitory effects of various purine derivatives on the in vitro growth of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted Purines as High-Affinity Histamine H3 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Bromo-7-methyl-7H-purine | Benchchem [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-bromo-7H-purine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 2-bromo-7H-purine are paramount for ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, drawing upon safety data for closely related brominated and purine compounds in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be familiar with the potential hazards associated with this compound. Based on data for similar compounds, this chemical should be handled with care, assuming it may cause skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.[1]
-
Lab Coat: A standard laboratory coat is required to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1]
-
Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.
Spill Management
In the event of a spill, avoid generating dust. Sweep up the spilled solid material and place it into a suitable, closed, and labeled container for disposal. Ensure the area is well-ventilated. Do not let the chemical enter drains or the environment.
Disposal Procedures
The standard and recommended procedure for the disposal of this compound is to manage it as hazardous chemical waste. Engage a licensed chemical waste disposal company for its collection and disposal. Do not discharge to sewer systems.
Waste Container Requirements:
-
The waste container must be clearly labeled with the chemical name and associated hazards.
-
The container should be sealed and compatible with the storage of halogenated organic waste.
-
Store the waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Quantitative Safety and Disposal Data
| Parameter | Information | Source |
| Chemical Classification | Halogenated Organic Solid | General Chemical Knowledge |
| Primary Hazards | Assumed to be: Skin Irritant, Serious Eye Irritant, May cause respiratory irritation. | Inferred from related compounds[2] |
| Personal Protective Equipment (PPE) | Safety glasses or goggles, chemical-resistant gloves, lab coat. A respirator is recommended if dust is generated. | [1] |
| Spill Cleanup | Avoid generating dust. Sweep up the spilled solid and place it in a suitable, closed container for disposal. | General Chemical Knowledge |
| Disposal Method | Engage a licensed chemical waste disposal company. Do not discharge to sewer systems. | |
| Disposal Container | Labeled, sealed, and compatible container for halogenated organic waste. |
Experimental Protocols for Disposal
Detailed, validated experimental protocols for the lab-scale degradation or neutralization of this compound for disposal purposes are not widely published. Attempting chemical treatment without a thorough understanding of the potential reactions and byproducts is strongly discouraged. The safest and most compliant method is to treat it as hazardous waste for professional disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 2-bromo-7H-purine
Essential Safety and Handling of 2-bromo-7H-purine
Hazard Assessment and Personal Protective Equipment (PPE)
Based on the hazard profiles of similar purine analogs and brominated compounds, this compound should be handled with caution. Potential hazards include acute toxicity if swallowed, skin and eye irritation, and respiratory tract irritation.[1][2][3] Therefore, a comprehensive approach to personal protective equipment is mandatory.
Summary of Recommended Personal Protective Equipment
| PPE Category | Solid Form (Powder) | Solution Form |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile).[4][5][6] | Double-gloving with chemical-resistant gloves (e.g., nitrile).[4][5][6] |
| Eye Protection | Safety goggles with side-shields.[7][8] | Chemical splash goggles.[9] |
| Body Protection | Impermeable, long-sleeved lab coat or gown with back closure.[4][10] | Impermeable, long-sleeved lab coat or gown with back closure.[4][10] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) if not handled in a containment primary engineering control (C-PEC).[8][10] | Work in a certified chemical fume hood.[11] |
| Foot Protection | Closed-toe shoes and disposable shoe covers.[6][10] | Closed-toe shoes and disposable shoe covers.[6][10] |
Standard Operating Procedure for Handling this compound
This protocol outlines the essential steps for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
1.1. Inspection: Upon receipt, inspect the container for any damage or leaks.
-
1.2. Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves and eye protection, when handling the container.[7][10]
-
1.3. Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][8] The container should be tightly sealed.
Preparation and Handling
-
2.1. Controlled Environment: All handling of this compound, especially in its powdered form, should be conducted in a certified chemical fume hood or a containment primary engineering control (C-PEC) to minimize inhalation exposure.[11]
-
2.2. Personal Protective Equipment: Don the full required PPE as detailed in the table above before handling the compound.
-
2.3. Weighing: When weighing the solid compound, use a disposable weighing paper or boat. Tare the balance with the weighing vessel before adding the chemical.
-
2.4. Dissolving: If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing. Ensure the solvent is compatible with the compound.
-
2.5. Labeling: Clearly label all containers with the full chemical name, concentration, date, and appropriate hazard warnings.
Spill Management
-
3.1. Immediate Action: In the event of a spill, evacuate the immediate area and alert colleagues.
-
3.2. Personal Protective Equipment: Don appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
3.3. Containment and Cleanup:
-
Solid Spills: Carefully sweep up the solid material to avoid generating dust and place it into a labeled, sealed container for hazardous waste.[8]
-
Liquid Spills: Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).[3] Collect the absorbent material into a labeled, sealed container for hazardous waste.
-
-
3.4. Decontamination: Decontaminate the spill area with an appropriate solvent and cleaning materials. Collect all cleaning materials as hazardous waste.[3]
Disposal Plan
-
4.1. Waste Segregation: All materials contaminated with this compound, including gloves, weighing papers, and pipette tips, must be disposed of as hazardous chemical waste.[11] Do not mix with non-hazardous waste.
-
4.2. Waste Containers: Use designated, leak-proof, and clearly labeled containers for hazardous waste. The label should include "Hazardous Waste" and the full chemical name.[11]
-
4.3. Institutional Procedures: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance.[3][11]
Visual Workflow for Safe Handling
The following diagram illustrates the key procedural steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. 7H-purin-2-ol | C5H4N4O | CID 75323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemos.de [chemos.de]
- 3. benchchem.com [benchchem.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. chemscene.com [chemscene.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. publications.ashp.org [publications.ashp.org]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
